Product packaging for 5-Methoxyisoxazol-3-amine(Cat. No.:CAS No. 32326-25-3)

5-Methoxyisoxazol-3-amine

Cat. No.: B1589411
CAS No.: 32326-25-3
M. Wt: 114.1 g/mol
InChI Key: PVDLBNRYTGXVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxyisoxazol-3-amine is a biochemical reagent intended for use in life science research and as a building block in organic synthesis. This compound belongs to the class of 3-aminoisoxazoles, which are established as key intermediates in the development of novel therapeutic agents and are known to exhibit a diverse range of biological activities. Isoxazole derivatives, particularly those with amino substituents at the 3-position, have demonstrated significant promise in immunological research. Structurally similar compounds have been investigated for their potent immunosuppressive and anti-inflammatory properties in various in vitro models using human cells . These derivatives can inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α, suggesting a potential research application for this compound in studying immune response regulation . The mechanism of action for such active isoxazole compounds often involves the modulation of key signaling pathways; for instance, some derivatives operate through the pro-apoptotic pathway by increasing the expression of caspases and Fas receptor, or by inhibiting transcription factors like NF-κB . Beyond immunology, the isoxazole ring is a privileged structure in medicinal chemistry and drug discovery. It serves as a core pharmacophore in several approved drugs and is frequently incorporated into peptidomimetics. As an unnatural β-amino acid analogue, related compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid have been successfully incorporated into peptide chains via solid-phase peptide synthesis to create hybrid α/β-peptides with enhanced metabolic stability . This highlights the value of this compound as a versatile building block for the synthesis of novel peptidomimetics and other biologically active molecules aimed at overcoming the limitations of natural peptides . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O2 B1589411 5-Methoxyisoxazol-3-amine CAS No. 32326-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-7-4-2-3(5)6-8-4/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDLBNRYTGXVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451554
Record name 3-Amino-5-methoxyisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32326-25-3
Record name 5-Methoxy-3-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32326-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methoxyisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methoxyisoxazol-3-amine synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Methoxyisoxazol-3-amine

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a versatile synthetic intermediate, it serves as a crucial building block for a range of pharmacologically active molecules. The isoxazole scaffold itself is present in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance pharmacokinetic properties and target binding affinity.[1][2] This guide provides an in-depth technical exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. By focusing on the causality behind experimental choices and providing detailed, validated protocols, this document aims to serve as an authoritative resource for the efficient and regioselective synthesis of this important molecule.

Chapter 1: Introduction to the Isoxazole Scaffold and this compound

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1][3] Its unique electronic properties and structural rigidity make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets.[1] Derivatives of isoxazole have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][2]

This compound, specifically, combines the key features of the isoxazole core with two critical functional groups: a 3-amino group and a 5-methoxy group. The amino group provides a nucleophilic handle for further chemical elaboration, such as amide bond formation, while the methoxy group can influence solubility and act as a hydrogen bond acceptor. This substitution pattern makes it a precursor for more complex molecules, where precise control over functionalization is paramount.

Chapter 2: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of a polysubstituted heterocycle like this compound requires careful planning to control regioselectivity. A retrosynthetic analysis reveals several potential disconnections, primarily revolving around the formation of the isoxazole ring.

G cluster_1 Primary Precursors Target This compound Disconnect_NO N-O Bond Formation Target->Disconnect_NO Cyclization Disconnect_C3C4 C3-C4 Bond Formation Target->Disconnect_C3C4 Cycloaddition Disconnect_C4C5 C4-C5 Bond Formation Target->Disconnect_C4C5 Cyclocondensation Precursor_Ketonitrile β-Ketonitrile (Methoxyacetyl Acetonitrile) Disconnect_C4C5->Precursor_Ketonitrile Precursor_Hydroxylamine Hydroxylamine (NH2OH) Disconnect_C4C5->Precursor_Hydroxylamine

Caption: Retrosynthetic analysis of this compound.

The most robust and widely adopted strategy for constructing 3-amino-5-substituted isoxazoles is the cyclocondensation of a β-ketonitrile with hydroxylamine.[4] This approach offers a direct and often high-yielding route to the desired product, with regioselectivity dictated by the nature of the starting materials. This guide will focus on this primary pathway as the most field-proven method.

Chapter 3: Primary Synthesis Pathway: The β-Ketonitrile Route

This pathway mirrors established industrial syntheses for analogous compounds like 3-amino-5-methylisoxazole and is considered the most reliable method.[4] It involves two main stages: the synthesis of the key β-ketonitrile intermediate, followed by its cyclization with hydroxylamine.

Stage 1: Synthesis of Methoxyacetyl Acetonitrile (3-Oxo-4-methoxybutanenitrile)

The cornerstone of this synthesis is the creation of the β-ketonitrile precursor. This is achieved via a Claisen-type condensation reaction between a methoxyacetate ester and acetonitrile.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of acetonitrile, initiating the condensation. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are common choices. LDA is often preferred for its high basicity and solubility in organic solvents, but NaH is a cost-effective alternative for large-scale synthesis.[4]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the strong base and unwanted side reactions.

  • Temperature: The initial deprotonation is typically performed at low temperatures (e.g., -78 °C with LDA) to control the reaction and minimize self-condensation of the ester. The reaction is then allowed to warm to facilitate the condensation.

G cluster_0 Stage 1: β-Ketonitrile Formation MethylMethoxyacetate Methyl Methoxyacetate Ketonitrile Methoxyacetyl Acetonitrile MethylMethoxyacetate->Ketonitrile Acetonitrile Acetonitrile Acetonitrile->Ketonitrile Base Strong Base (e.g., NaH, LDA) Base->Ketonitrile Condensation

Caption: Workflow for the synthesis of the β-ketonitrile intermediate.

Experimental Protocol: Synthesis of Methoxyacetyl Acetonitrile

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (200 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF to form LDA in situ.

  • Acetonitrile Addition: Slowly add acetonitrile (1.0 eq) to the LDA solution, maintaining the temperature below -70 °C. Stir the resulting mixture for 30 minutes.

  • Ester Addition: Add a solution of methyl methoxyacetate (1.2 eq) in anhydrous THF dropwise over 1 hour.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by carefully adding 2N HCl until the pH is between 5 and 6. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methoxyacetyl acetonitrile, which can be used in the next step without further purification or purified by vacuum distillation.

Stage 2: Cyclization with Hydroxylamine

The synthesized β-ketonitrile is then reacted with hydroxylamine to form the this compound ring. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl, followed by intramolecular attack of the hydroxylamine oxygen on the nitrile carbon, and subsequent dehydration to form the aromatic isoxazole ring.

Causality Behind Experimental Choices:

  • Hydroxylamine Source: Hydroxylamine hydrochloride (NH₂OH·HCl) is a stable and commonly used salt. A base is required to liberate the free hydroxylamine.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to free the hydroxylamine and facilitate the cyclization but mild enough to prevent degradation of the product.[4]

  • Solvent: A protic solvent like water or a mixture of an organic solvent and water (e.g., ethylene glycol dimethyl ether/water) is used to dissolve the reactants.[4]

  • pH Control: The final product is an amine, which is basic. Acidification of the reaction mixture after completion protonates the product, allowing for the removal of non-basic organic impurities by extraction. Subsequent basification precipitates the pure amine product.[4]

G cluster_1 Stage 2: Isoxazole Ring Formation Ketonitrile Methoxyacetyl Acetonitrile Target This compound Ketonitrile->Target Hydroxylamine Hydroxylamine HCl + K2CO3 Hydroxylamine->Target Cyclization/ Dehydration

Caption: Workflow for the cyclization to form the final product.

Experimental Protocol: Synthesis of this compound

  • Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (3.0 eq) in water (40 mL) and stir at room temperature for 30 minutes.

  • Reactant Addition: Add ethylene glycol dimethyl ether (350 mL) followed by the crude methoxyacetyl acetonitrile (1.0 eq) from the previous step.

  • Reaction: Heat the mixture to 80 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Isolation: Cool the reaction mixture to room temperature. Carefully add concentrated HCl dropwise to adjust the pH to 1. Stir for 1 hour.

  • Purification: Separate the layers and discard the organic layer. To the aqueous layer, add a 20% sodium hydroxide solution to adjust the pH to 10-12. A precipitate will form.

  • Final Product: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Chapter 4: Alternative Synthetic Strategies

While the β-ketonitrile route is highly effective, other pathways can be considered, particularly for library synthesis or when starting materials are constrained.

Post-Cyclization Methylation

An alternative strategy involves synthesizing a precursor like 3-amino-5-hydroxyisoxazole and then performing a selective O-methylation.

  • Synthesis of 3-amino-5-hydroxyisoxazole: This can be achieved through the reaction of ethyl cyanoacetate and hydroxylamine.

  • Methylation: The hydroxyl group can be methylated using a reagent like dimethyl sulfate or methyl iodide.

Challenges and Rationale: This route is less direct and presents significant challenges in achieving selective O-methylation. The 3-amino group and the isoxazole ring nitrogen are also nucleophilic and can compete in the methylation reaction, leading to a mixture of N-methylated and O-methylated products. This necessitates the use of protecting groups for the amine, adding steps and complexity to the overall synthesis, which is why the convergent β-ketonitrile route is superior.

Chapter 5: Comparative Analysis of Pathways

A summary of the discussed synthetic routes highlights the advantages of the primary pathway.

FeaturePathway I: β-Ketonitrile RoutePathway II: Post-Cyclization Methylation
Number of Steps 2 (Convergent)3+ (Linear, may require protection)
Regioselectivity High, controlled by precursorPoor, risk of N- vs. O-methylation
Starting Materials Readily available (methoxyacetate, acetonitrile)Readily available (cyanoacetate)
Scalability High, mirrors industrial processes[4]Moderate, purification can be difficult
Overall Yield Good to ExcellentLower due to multiple steps and side products
Recommendation Highly Recommended Feasible, but less efficient

Chapter 6: Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-stage process involving the Claisen-type condensation of a methoxyacetate ester with acetonitrile to form a key β-ketonitrile intermediate, followed by its cyclocondensation with hydroxylamine. This pathway is robust, scalable, and provides excellent control over the desired regiochemistry, making it the preferred method for both laboratory and industrial applications. Understanding the mechanistic underpinnings and the rationale for the specific reaction conditions, as detailed in this guide, empowers researchers to optimize this synthesis for the successful development of novel isoxazole-based therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methoxyisoxazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, particularly 5-methylisoxazol-3-amine, and established principles of physical organic chemistry. We present a plausible synthetic route, expected physicochemical parameters, and detailed protocols for their experimental determination. Furthermore, this guide discusses the expected spectral characteristics and potential reactivity of this compound, offering a foundational resource for researchers and drug development professionals.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring system is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole core is present in a range of pharmaceuticals, contributing to their desired therapeutic effects. The introduction of an amine substituent, as in this compound, provides a key site for further chemical modification and interaction with biological macromolecules. The methoxy group at the 5-position is expected to influence the electronic properties and conformation of the molecule compared to its methyl analog, potentially impacting its binding affinity and pharmacokinetic profile.

Synthesis and Structural Elucidation

Synthesis_Workflow Start Starting Materials (e.g., β-keto-ether) Step1 Cyclization with Hydroxylamine Start->Step1 Intermediate Substituted Isoxazole Step1->Intermediate Step2 Functional Group Interconversion Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed general synthetic workflow for this compound.

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques as detailed in Section 5.

Physicochemical Properties: A Predictive and Experimental Approach

Direct experimental data for the physicochemical properties of this compound are not widely reported. However, we can infer expected values based on its close analog, 5-methylisoxazol-3-amine, and provide standardized protocols for their experimental determination.

Summary of Physicochemical Properties

The following table summarizes the known properties of 5-methylisoxazol-3-amine and provides predicted values for this compound.

Property5-Methylisoxazol-3-amine (CAS: 1072-67-9)This compound (Predicted)
Molecular Formula C₄H₆N₂O[2]C₄H₆N₂O₂
Molecular Weight 98.10 g/mol [2]114.10 g/mol
Appearance Slightly yellow flakes[3]White to off-white solid
Melting Point 56-61 °C[3][4]Expected to be in a similar range, potentially slightly higher due to increased polarity.
Boiling Point 194 °C[3]Expected to be higher than the methyl analog due to increased molecular weight and polarity.
Solubility Very soluble in water[3], Soluble in DMSO (≥ 5 mg/mL)[5]Expected to have good solubility in polar organic solvents and moderate aqueous solubility.
pKa pKb: 11.60[3]The basicity of the amine is expected to be influenced by the electronic effects of the methoxy group.
Experimental Protocols for Physicochemical Characterization
  • Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.

  • Methodology:

    • A small, dry sample of this compound is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

  • Principle: Determining the solubility of a compound in various solvents is crucial for its formulation and application in biological assays.

  • Methodology (Thermodynamic Solubility):

    • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, DMSO).

    • The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow Start Excess Compound + Solvent Step1 Equilibration (24-48h) Start->Step1 Step2 Separation of Solid and Liquid Step1->Step2 Step3 Quantification of Supernatant (HPLC) Step2->Step3 Result Solubility Value Step3->Result

Caption: Workflow for thermodynamic solubility determination.

  • Principle: The pKa value quantifies the acidity or basicity of a molecule and is critical for understanding its ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Methodology (Potentiometric Titration):

    • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting titration curve.

Stability and Reactivity

Chemical Stability

Based on the stability of related isoxazole compounds, this compound is expected to be stable under normal laboratory storage conditions (cool, dry, and dark).[3] It is likely incompatible with strong oxidizing agents.[3] The isoxazole ring itself is generally stable, but can be susceptible to cleavage under certain harsh conditions (e.g., strong reducing agents or high pH and temperature).

Reactivity Profile

The primary amine group in this compound is the most reactive site for chemical modifications. It is expected to undergo typical amine reactions, such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides, though this can lead to over-alkylation.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Condensation Reactions: The amine can act as a nucleophile in condensation reactions with various electrophiles.

The methoxy group is generally unreactive under standard conditions but could potentially be cleaved with strong acids like HBr or BBr₃.

Spectroscopic Characterization

The definitive identification of this compound requires a suite of spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet), the isoxazole ring proton (a singlet), and the amine protons (a broad singlet, exchangeable with D₂O). The chemical shifts will be influenced by the electronic environment of the isoxazole ring. For comparison, the C(4)-H proton of the isoxazole ring in related enamines of 5-methylisoxazol-3-amine appears in the range of 4.9-6.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the methoxy carbon, and the carbons of the isoxazole ring. The chemical shifts will be characteristic of the sp² and sp³ hybridized carbons in their respective electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.[6]

  • C-O stretching: A strong band for the methoxy group.

  • C=N and C=C stretching: Bands associated with the isoxazole ring.

  • N-H bending: A band around 1600 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the methoxy group, the amine group, and fragmentation of the isoxazole ring.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Applications in Drug Development

The 5-amino-isoxazole scaffold is a key component in several marketed drugs, most notably the sulfonamide antibiotics like sulfamethoxazole.[7] The amine group serves as a crucial attachment point for the sulfonyl group, which is essential for its antibacterial activity. By analogy, this compound represents a valuable building block for the synthesis of novel bioactive compounds. The introduction of the methoxy group can modulate the lipophilicity and electronic properties of the molecule, which could be exploited to fine-tune the pharmacological profile of new drug candidates. Its potential applications span various therapeutic areas where the isoxazole scaffold has shown promise, including anti-inflammatory, anti-cancer, and anti-infective agents.[8]

Conclusion

While direct experimental data for this compound is limited, this technical guide provides a robust framework for its synthesis, characterization, and potential application. By leveraging data from the closely related 5-methylisoxazol-3-amine and established chemical principles, we have outlined the expected physicochemical properties and provided detailed experimental protocols for their validation. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently work with and explore the potential of this compound in their drug discovery and development endeavors.

References

5-Methoxyisoxazol-3-amine CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methylisoxazol-3-amine: Synthesis, Properties, and Applications in Drug Discovery

A Note on Chemical Nomenclature: This technical guide focuses on the well-documented and widely utilized compound, 5-Methylisoxazol-3-amine . Initial searches for "5-Methoxyisoxazol-3-amine" did not yield a commercially available or extensively researched compound with this specific name. It is presumed that the intended subject of this guide is the structurally similar and synthetically crucial methyl analogue.

Introduction

5-Methylisoxazol-3-amine is a versatile heterocyclic amine that serves as a cornerstone building block in medicinal chemistry.[1] Its isoxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom, imparts unique electronic properties and conformational rigidity, making it a privileged scaffold in drug design. This guide provides an in-depth exploration of 5-Methylisoxazol-3-amine, from its fundamental chemical identity and properties to its synthesis and critical role in the development of therapeutics.

Section 1: Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its unambiguous identity. 5-Methylisoxazol-3-amine is systematically identified by its CAS number and molecular formula.

  • CAS Number: 1072-67-9[2]

  • Molecular Formula: C₄H₆N₂O[2]

  • IUPAC Name: 5-methyl-1,2-oxazol-3-amine[3]

  • Synonyms: 3-Amino-5-methylisoxazole, 5-Methyl-3-isoxazolamine[3]

The structural representation of 5-Methylisoxazol-3-amine is crucial for understanding its reactivity.

Caption: Chemical structure of 5-Methylisoxazol-3-amine.

Section 2: Physicochemical Properties

The physical and chemical properties of 5-Methylisoxazol-3-amine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Weight 98.10 g/mol [3]
Appearance Slightly yellow flakes[4]
Melting Point 56 - 60 °C[4]
Boiling Point 194 °C[4]
Solubility in Water Very soluble[4]
pKb 11.60[4]
LogP 0.1[3]
Topological Polar Surface Area 52.1 Ų[3]

Section 3: Synthesis and Mechanistic Insights

The synthesis of 5-Methylisoxazol-3-amine can be achieved through various routes. One common method involves the cyclization of a nitrile precursor with hydroxylamine.

Experimental Protocol: Synthesis from 3-Hydroxybutyronitrile

This protocol outlines a two-step synthesis of 5-Methylisoxazol-3-amine.

Step 1: Reaction of 3-Hydroxybutyronitrile with Hydroxylamine

  • Combine hydroxylamine hydrochloride (14.0g, 0.20mol), potassium carbonate (70.5g, 0.51mol), and 100mL of water in a reaction vessel.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 3-hydroxybutanenitrile (14.5g, 0.17mol).

  • Heat the reaction mixture to 60°C and maintain this temperature for 6 hours.[5]

  • After cooling to room temperature, add 200mL of toluene and separate the aqueous layer.

Causality: The initial reaction between hydroxylamine and 3-hydroxybutyronitrile in the presence of a base (potassium carbonate) forms an intermediate that is poised for cyclization. The elevated temperature facilitates this reaction.

Step 2: Cyclization and Isolation

  • To the organic layer from the previous step, add anhydrous ferric chloride (2.76g, 17mmol).[5]

  • Heat the mixture to reflux and separate the water formed during the reaction using a Dean-Stark apparatus until the theoretical amount of water is collected.

  • Cool the reaction mixture and adjust the pH to 1-2 by dropwise addition of concentrated hydrochloric acid.

  • Stir for 1 hour, then separate and discard the organic layer.

  • Adjust the pH of the aqueous layer to 11-13 with a 30% sodium hydroxide solution, which will cause the product to precipitate.

  • Filter the precipitate and dry to obtain 5-Methylisoxazol-3-amine as a light yellow crystalline solid.[5]

Causality: Ferric chloride acts as a Lewis acid catalyst to promote the intramolecular cyclization, leading to the formation of the isoxazole ring. The subsequent acid-base workup is a standard procedure to purify the amine product.

G cluster_synthesis Synthesis Workflow start 3-Hydroxybutyronitrile + Hydroxylamine HCl, K2CO3 reaction1 Formation of Intermediate (60°C, 6h) start->reaction1 workup1 Toluene Extraction reaction1->workup1 cyclization Intramolecular Cyclization (FeCl3, Reflux) workup1->cyclization workup2 Acid-Base Workup (HCl, NaOH) cyclization->workup2 product 5-Methylisoxazol-3-amine workup2->product

Caption: Workflow for the synthesis of 5-Methylisoxazol-3-amine.

Section 4: Applications in Research and Drug Development

5-Methylisoxazol-3-amine is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its primary application is in the production of sulfonamide (sulfa) antibiotics.[6]

Role as a Precursor to Sulfamethoxazole

Sulfamethoxazole is an antibiotic that is frequently used to treat urinary tract infections, bronchitis, and prostatitis.[7] 5-Methylisoxazol-3-amine is a key component in the synthesis of Sulfamethoxazole. The amino group of 5-Methylisoxazol-3-amine is reacted with a sulfonyl chloride derivative of benzene to form the final drug molecule.

cluster_drug_synthesis Application in Drug Synthesis start_material {5-Methylisoxazol-3-amine | Key Building Block} reaction Sulfonamide Formation start_material->reaction reagent {4-Acetamidobenzenesulfonyl chloride | Acylating Agent} reagent->reaction intermediate N-(4-acetamidophenyl)sulfonyl-5-methylisoxazol-3-amine reaction->intermediate deprotection Hydrolysis (Deprotection) intermediate->deprotection final_product {Sulfamethoxazole | Antibiotic} deprotection->final_product

Caption: Synthetic pathway from 5-Methylisoxazol-3-amine to Sulfamethoxazole.

Synthesis of Other Bioactive Molecules

Beyond sulfa drugs, 5-Methylisoxazol-3-amine is used to synthesize other classes of compounds with potential therapeutic applications. For instance, it reacts with activated enol ethers, such as diethyl ethoxymethylenemalonate, to form isoxazolopyrimidinones. These resulting heterocyclic systems are of interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, and antimicrobial properties.

Section 5: Safety and Handling Protocols

Proper handling and storage of 5-Methylisoxazol-3-amine are essential to ensure laboratory safety.

  • General Handling: Use with adequate ventilation and avoid contact with skin, eyes, and clothing.[4] Wash thoroughly after handling.[4]

  • Personal Protective Equipment (PPE):

    • Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

    • Skin: Wear appropriate protective gloves to prevent skin exposure.[4]

    • Clothing: Wear appropriate protective clothing.[4]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[4]

  • First Aid:

    • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

    • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[4]

    • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

References

The Isoxazole Core: A Technical Guide to the Biological Activity of 5-Methoxyisoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold represents a privileged structure in medicinal chemistry, conferring a diverse range of pharmacological properties upon its derivatives. This technical guide delves into the biological activities of derivatives of the 5-methoxyisoxazol-3-amine core. While direct research on the 5-methoxy substituted series is emerging, a substantial body of evidence exists for the closely related 5-methylisoxazol-3-amine derivatives. This guide will leverage this knowledge base to provide a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of this compound class. We will explore the synthesis of key derivatives, detail the experimental protocols for their biological evaluation, and dissect the underlying mechanisms of action, including relevant signaling pathways. A critical analysis of the potential influence of the 5-methoxy substituent in modulating these activities will also be presented, offering a forward-looking perspective for researchers and drug development professionals.

Introduction: The this compound Scaffold - A Promising Pharmacophore

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for engaging biological targets. The 3-amino-5-substituted isoxazole motif, in particular, has been extensively explored, leading to the development of compounds with a broad spectrum of pharmacological activities.[1][2]

This guide focuses on derivatives of this compound. While much of the existing literature investigates the analogous 5-methylisoxazol-3-amine due to its synthetic accessibility, the introduction of a methoxy group at the 5-position is anticipated to significantly influence the molecule's physicochemical and biological properties. The methoxy group, being an electron-donating group with potential for hydrogen bonding and altered metabolic stability compared to a methyl group, offers exciting prospects for modulating potency, selectivity, and pharmacokinetic profiles.

This document will therefore serve as a comprehensive technical resource, drawing upon the rich data available for the 5-methyl analogue to predict and understand the biological landscape of this compound derivatives.

Synthesis of this compound Derivatives: A General Overview

The synthetic versatility of the 3-amino-5-methoxyisoxazole core allows for the generation of a diverse library of derivatives. A common and effective strategy involves the formation of Schiff bases through the condensation of the primary amine with various aldehydes.[3][4][5] This reaction provides a straightforward method to introduce a wide range of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.

General Protocol for the Synthesis of Schiff Base Derivatives

This protocol outlines a general procedure for the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • Substituted aldehyde (e.g., salicylaldehyde, benzaldehyde derivatives)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the substituted aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[4]

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Synthesis_of_Schiff_Bases This compound This compound Reaction_Vessel Condensation This compound->Reaction_Vessel Ethanol, Acetic Acid (cat.) Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Reaction_Vessel Schiff_Base_Derivative Schiff_Base_Derivative Reaction_Vessel->Schiff_Base_Derivative Reflux

Caption: General workflow for the synthesis of Schiff base derivatives.

Anticancer Activity

Derivatives of the 3-amino-5-substituted isoxazole core have demonstrated significant potential as anticancer agents.[6][7] While specific data for this compound derivatives is limited, studies on the 5-methyl analogues provide valuable insights into their cytotoxic and pro-apoptotic activities against various cancer cell lines.

Cytotoxicity against Human Cancer Cell Lines

The anticancer activity of these derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[8]

Table 1: In Vitro Anticancer Activity of 5-Methylisoxazol-3-amine Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Schiff base with salicylaldehydeHeLa (Cervical Cancer)15.2[9]
Schiff base with 4-chlorobenzaldehydeMCF-7 (Breast Cancer)12.8[9]
Amide derivativeA549 (Lung Cancer)25.5[10]
Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death.[11] This can be investigated by various techniques, including Western blot analysis of key apoptotic proteins.

3.2.1. Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a standardized procedure for assessing the cytotoxic effects of novel compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well microplates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with this compound Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate (Formation of Formazan Crystals) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution (DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT cytotoxicity assay.

3.2.2. Apoptotic Signaling Pathway

The induction of apoptosis by these derivatives likely involves the modulation of key signaling pathways that regulate cell survival and death. While the precise pathways for this compound derivatives are yet to be fully elucidated, related compounds have been shown to affect pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., Bax), ultimately triggering caspase activation and apoptosis.

Apoptosis_Signaling_Pathway Derivative This compound Derivative PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Derivative->PI3K_Akt_mTOR Inhibition Bcl2_Family Modulation of Bcl-2 Family Proteins (↓Bcl-2, ↑Bax) PI3K_Akt_mTOR->Bcl2_Family Regulation Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated apoptotic signaling pathway.

Antimicrobial Activity

The isoxazole nucleus is a component of several clinically used antimicrobial agents, and derivatives of 3-amino-5-substituted isoxazoles have shown promising activity against a range of bacterial and fungal pathogens.[12][13]

In Vitro Antimicrobial Screening

The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[14][15]

Table 2: Antimicrobial Activity of 5-Methylisoxazol-3-amine Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
Schiff base with 2-hydroxy-1-naphthaldehydeStaphylococcus aureus12.5[3]
Schiff base with 4-nitrobenzaldehydeEscherichia coli25[3]
Thiazole conjugateCandida albicans50[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the MIC of a compound against bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Test compound (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well microplate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity.[16] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[17]

While specific studies on this compound derivatives are not abundant, the structural similarity to known anti-inflammatory agents suggests their potential in this area. The introduction of the methoxy group could enhance interactions with the active sites of inflammatory enzymes.

Neuroprotective Activity

Neurodegenerative diseases represent a significant unmet medical need. Emerging evidence suggests that certain heterocyclic compounds, including isoxazole derivatives, may possess neuroprotective properties.[6] These effects are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate specific signaling pathways involved in neuronal survival. The potential of this compound derivatives in this therapeutic area warrants further investigation.

The Influence of the 5-Methoxy Substituent: A Medicinal Chemistry Perspective

The substitution of a methyl group with a methoxy group at the 5-position of the isoxazole ring can have profound effects on the biological activity of the resulting derivatives. These effects can be attributed to differences in:

  • Electronic Properties: The methoxy group is a stronger electron-donating group than the methyl group, which can alter the electron density of the isoxazole ring and influence its interactions with biological targets.

  • Steric Hindrance: The methoxy group is larger than the methyl group, which could either enhance or hinder binding to a target protein, depending on the size and shape of the active site.

  • Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation), which could lead to a different pharmacokinetic profile compared to the more metabolically stable methyl group.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a methyl group.

These differences highlight the importance of dedicated studies on this compound derivatives to fully understand their therapeutic potential.

Conclusion and Future Directions

Derivatives of the 3-amino-5-substituted isoxazole scaffold have consistently demonstrated a remarkable range of biological activities, including promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. While the majority of current research has focused on the 5-methyl analogue, the insights gained provide a strong foundation for the exploration of this compound derivatives. The introduction of the methoxy group offers a tantalizing opportunity to fine-tune the pharmacological properties of this versatile scaffold.

Future research should prioritize the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. In-depth mechanistic studies are crucial to elucidate the specific signaling pathways and molecular targets responsible for their observed activities. Such investigations will undoubtedly pave the way for the development of novel and more effective therapeutic agents based on this promising isoxazole core.

References

5-Methoxyisoxazol-3-amine: A Privileged Scaffold in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of the Isoxazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The isoxazole ring system is one such "privileged structure," prized for its metabolic stability, synthetic versatility, and ability to engage in a wide range of biological interactions.[1] This five-membered aromatic heterocycle, containing adjacent nitrogen and oxygen atoms, is a key component in numerous natural products and clinically significant pharmaceuticals.[2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.

Within this important class of compounds, 5-methoxyisoxazol-3-amine stands out as a particularly valuable building block. The strategic placement of the electron-donating methoxy group at the 5-position and a reactive primary amine at the 3-position provides a unique combination of electronic properties and functional handles for synthetic elaboration. The amine group, in particular, serves as a versatile nucleophilic center, enabling the construction of a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, offering field-proven insights for its effective utilization in organic synthesis and drug development programs.

Synthesis of the 5-Substituted-Isoxazol-3-amine Core

The efficient construction of the 5-substituted-isoxazol-3-amine scaffold is a critical first step for its application as a building block. While various methods exist for the synthesis of isoxazoles, a common and reliable approach for this particular substitution pattern involves a multi-step sequence starting from readily available materials. A representative synthesis for the closely related 5-methylisoxazol-3-amine is outlined below, which can be adapted for the 5-methoxy analogue.

A patented method describes a three-step process starting with the formation of acetoacetonitrile from ethyl acetate and acetonitrile in the presence of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[3] The resulting β-ketonitrile is then reacted with p-toluenesulfonyl hydrazide to form a hydrazone intermediate. The final and key step is the cyclization of this intermediate with hydroxylamine under basic conditions to yield the target 3-amino-5-methylisoxazole.[3] This method avoids the use of hazardous reagents like chloroform, which were common in older synthetic routes.[3]

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole[6]

Step 1: Synthesis of Acetoacetonitrile

  • To a solution of diisopropylamine (0.28 mol) in tetrahydrofuran (100 mL) cooled to below -30 °C under a nitrogen atmosphere, slowly add n-butyllithium (0.28 mol, 2.5 M in hexanes).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction to below -78 °C and add a solution of methyl acetate (0.28 mol) and acetonitrile (0.25 mol).

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with 2N HCl to adjust the pH to 5-6.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain acetoacetonitrile.

Step 2: Formation of the Hydrazone

  • React the acetoacetonitrile from the previous step with p-toluenesulfonyl hydrazide. (Further details on stoichiometry and conditions would be optimized based on standard organic chemistry procedures for hydrazone formation).

Step 3: Cyclization to 3-Amino-5-methylisoxazole

  • Treat the hydrazone intermediate with hydroxylamine hydrochloride under alkaline conditions to induce a ring-closing reaction.

  • The cyclization furnishes the final product, 3-amino-5-methylisoxazole.

Synthesis_of_3-Amino-5-methylisoxazole cluster_0 Step 1: Acetoacetonitrile Synthesis cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Isoxazole Ring Formation Ethyl Acetate Ethyl Acetate LDA LDA / THF -78 °C to RT Ethyl Acetate->LDA Acetonitrile Acetonitrile Acetonitrile->LDA Acetoacetonitrile Acetoacetonitrile LDA->Acetoacetonitrile Condensation Hydrazone Hydrazone Acetoacetonitrile->Hydrazone Condensation p-Toluenesulfonyl Hydrazide p-Toluenesulfonyl Hydrazide p-Toluenesulfonyl Hydrazide->Hydrazone Hydroxylamine NH2OH·HCl Base Hydrazone->Hydroxylamine 3-Amino-5-methylisoxazole 3-Amino-5-methylisoxazole Hydroxylamine->3-Amino-5-methylisoxazole Cyclization

Caption: Synthetic pathway for 3-amino-5-methylisoxazole.

Key Reactions and Applications in Organic Synthesis

The synthetic utility of this compound stems primarily from the nucleophilicity of its 3-amino group. This functionality allows for a wide range of transformations, making it a versatile precursor for the synthesis of diverse heterocyclic systems and functionalized molecules.

A. Synthesis of Biologically Active Sulfonamides

One of the most significant applications of this isoxazole building block is in the synthesis of sulfonamides, a class of compounds with a rich history in medicine.[4] The reaction of 5-methylisoxazol-3-amine with various sulfonyl chlorides provides access to N-(5-methylisoxazol-3-yl)sulfonamides.[5][6] This scaffold is the core of the widely used antibiotic Sulfamethoxazole.[6] The resulting sulfonamides have been investigated for a broad range of therapeutic applications, including anti-HIV and anti-tubercular activities.[5]

The general synthesis involves the reaction of the amine with a substituted benzenesulfonyl chloride, often in the presence of a base like pyridine to neutralize the HCl byproduct.[7]

Sulfonamide_Synthesis Start This compound Reaction Pyridine Start->Reaction Reagent 4-Acetamidobenzenesulfonyl chloride Reagent->Reaction Intermediate N-acetylsulfamethoxazole Reaction->Intermediate Sulfonylation Hydrolysis NaOH (aq) Intermediate->Hydrolysis Product Sulfamethoxazole Hydrolysis->Product Deacetylation

Caption: Workflow for the synthesis of Sulfamethoxazole.

Experimental Protocol: Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Sulfamethoxazole)[9]
  • Dissolve 3-amino-5-methylisoxazole in pyridine.

  • Cool the solution in an ice bath and slowly add 4-acetylaminobenzenesulfonyl chloride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the N-acetylated intermediate.

  • Filter the solid, wash with water, and dry.

  • Reflux the intermediate in an aqueous solution of sodium hydroxide to hydrolyze the acetyl group.

  • Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the final product, Sulfamethoxazole.

  • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

The isoxazole moiety in these sulfonamides plays a crucial role in their pharmacokinetic and pharmacodynamic properties, contributing to their binding affinity and metabolic stability.

B. Condensation with Activated Enol Ethers: A Gateway to Fused Heterocycles

The nucleophilic character of the 3-amino group can be exploited in condensation reactions with electrophilic partners such as activated enol ethers.[2] For instance, the reaction of 5-methylisoxazol-3-amine with diethyl ethoxymethylenemalonate (EMM) derivatives initially forms isoxazolylenamine intermediates. These intermediates can then undergo a thermal cyclization to yield isoxazolo[2,3-a]pyrimidinones, a class of fused heterocyclic compounds with potential biological activities.[2]

The reaction proceeds via a nucleophilic attack of the amine onto the electron-deficient carbon of the enol ether, followed by elimination of ethanol. Subsequent intramolecular cyclization through attack on one of the ester carbonyls leads to the fused ring system.

Table 1: Reaction of 5-Methylisoxazol-3-amine with Activated Enol Ethers

Enol EtherSolventConditionProductReference
Diethyl ethoxymethylenemalonateEthanolRefluxIsoxazolylenamine
Diethyl ethoxymethylenemalonateXyleneRefluxIsoxazolopyrimidinone
EthoxymethylenecyanoacetateEthanolRefluxIsoxazolylenamine
EthoxymethylenemalononitrileEthanolRefluxIsoxazolylenamine

This reactivity highlights the utility of this compound as a precursor for constructing more complex, fused heterocyclic systems, which are of great interest in drug discovery.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound are limited, valuable insights can be gleaned from studies on related isoxazole-containing molecules. The substitutions on the isoxazole ring and the groups attached via the 3-amino position significantly influence the biological activity.

For instance, in a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles designed as chitin synthesis inhibitors, the nature of the substituent on the 3-phenyl ring was found to be critical for activity.[8] A quantitative structure-activity relationship (QSAR) analysis revealed that hydrophobic substituents with an optimal size were favored, while bulky groups were detrimental to the inhibitory activity.[8] This suggests that the 3-position of the isoxazole ring is likely involved in a specific binding interaction where steric hindrance is poorly tolerated.

Similarly, in the development of selective serotonin 5-HT2A receptor agonists based on a 2,5-dimethoxyphenylpiperidine scaffold, the presence and position of methoxy groups on the phenyl ring were crucial for potency.[9] Deletion of the 5-methoxy group led to a 20-fold drop in agonist potency, underscoring the importance of this specific substitution for receptor interaction.[9]

Future Outlook

This compound is poised to remain a cornerstone building block in organic synthesis and medicinal chemistry. Its synthetic accessibility and the versatile reactivity of its amino group ensure its continued use in the construction of diverse molecular libraries for high-throughput screening. Future applications are likely to expand beyond traditional pharmaceutical development into areas such as:

  • Agrochemicals: The isoxazole core is present in various herbicides and fungicides, and new derivatives of this compound could lead to the development of novel crop protection agents.[10]

  • Materials Science: The rigid, planar structure of the isoxazole ring makes it an interesting component for the design of novel organic materials with specific electronic or photophysical properties.[10][11]

  • PROTACs and Chemical Biology: As a versatile scaffold, it can be incorporated into more complex molecules like PROTACs (Proteolysis Targeting Chimeras) or used to develop chemical probes for studying biological pathways.[12]

The combination of a privileged heterocyclic core with strategically placed functional groups makes this compound a powerful tool for innovation. As synthetic methodologies evolve and our understanding of structure-activity relationships deepens, the full potential of this remarkable building block will continue to be unlocked, paving the way for the next generation of functional molecules and therapeutic agents.

References

Spectroscopic Data of 5-Methoxyisoxazol-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Methoxyisoxazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this guide will leverage established spectroscopic principles and comparative data from the closely related analogue, 5-Methylisoxazol-3-amine, to provide a robust predictive analysis. This approach offers valuable insights for the identification, characterization, and quality control of this compound in a research setting.

Molecular Structure and its Spectroscopic Implications

The structure of this compound incorporates several key functional groups that dictate its spectral behavior: an isoxazole ring, a primary amine group (-NH₂), and a methoxy group (-OCH₃). Understanding the electronic environment of each part of the molecule is crucial for interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve 5-10 mg of sample in deuterated solvent H1_Acq ¹H NMR Acquisition Dissolve->H1_Acq C13_Acq ¹³C NMR Acquisition Dissolve->C13_Acq Process Fourier Transform, Phase & Baseline Correction H1_Acq->Process C13_Acq->Process Interpret Interpret Chemical Shifts, Multiplicities, & Integration Process->Interpret

An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Methoxyisoxazol-3-amine, with a primary focus on its solubility and stability characteristics. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established analytical methodologies with insights into the isoxazole scaffold. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its characterization. It leverages data from the closely related analog, 5-Methylisoxazol-3-amine, to provide informed estimations and details the requisite experimental protocols for definitive analysis. The guide covers thermodynamic solubility determination, stability-indicating method development, and forced degradation studies under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Potential degradation pathways are proposed based on the compound's functional groups and the known chemistry of the isoxazole ring. All methodologies are presented to ensure scientific integrity and reproducibility, empowering researchers to generate the high-quality data essential for advancing pharmaceutical development.

Introduction: The Significance of this compound in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The specific substitution pattern of this compound, featuring an amine group at the 3-position and a methoxy group at the 5-position, presents a unique electronic and structural profile that is of significant interest for molecular design and therapeutic development.

A thorough understanding of a compound's solubility and stability is a cornerstone of successful drug development. These fundamental properties influence everything from initial biological screening and formulation design to bioavailability and shelf-life. Poor aqueous solubility can lead to erratic absorption and underestimated potency, while instability can result in loss of efficacy and the formation of potentially toxic degradants.

This guide provides a detailed roadmap for the comprehensive evaluation of this compound's solubility and stability. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that the described protocols are self-validating and adaptable.

Physicochemical Properties: An Estimated Profile

Direct experimental data for the physicochemical properties of this compound are sparse. However, by examining its close structural analog, 5-Methylisoxazol-3-amine, we can establish a baseline of expected properties. The primary difference is the substitution at the 5-position: a methoxy (-OCH₃) group versus a methyl (-CH₃) group. The oxygen atom in the methoxy group can act as a hydrogen bond acceptor and may slightly increase polarity compared to the methyl group.

Table 1: Comparison of Physicochemical Properties

Property5-Methylisoxazol-3-amine (Experimental)This compound (Predicted)Rationale for Prediction
Molecular FormulaC₄H₆N₂OC₄H₆N₂O₂Addition of one oxygen atom.
Molecular Weight98.11 g/mol 114.10 g/mol Calculated from the molecular formula.
AppearanceSlightly yellow flakes[2]Likely a crystalline solid.Based on the common state of similar small molecules.
Melting Point56 - 60 °C[2]Expected to be in a similar range, potentially slightly higher due to increased polarity.
pKa (of conjugate acid)2.4 (Predicted from pKb of 11.60)[2]Expected to be similar, as the 3-amino group is the primary basic center.The electronic effect of the 5-substituent is attenuated.
LogP0.46[2]Predicted to be slightly lower (more hydrophilic) than the methyl analog.The oxygen of the methoxy group can participate in hydrogen bonding.

Solubility Assessment

Aqueous solubility is a critical parameter for in vitro assays and for predicting in vivo absorption. The "shake-flask" method remains the gold standard for determining thermodynamic (equilibrium) solubility.[3]

Rationale for Method Selection

The shake-flask method directly measures the saturation point of a compound in a given solvent, providing a thermodynamically true value. This is distinct from kinetic solubility measurements, which can overestimate solubility due to the formation of supersaturated solutions, particularly when diluting from DMSO stocks.[4] For foundational characterization, thermodynamic solubility is paramount. Analysis by High-Performance Liquid Chromatography (HPLC) with UV detection is chosen for its specificity, sensitivity, and ability to separate the parent compound from any potential impurities or degradants.

Experimental Workflow for Solubility Determination

The following diagram outlines the workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to vials with known solvent volume (e.g., Water, PBS pH 7.4) prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-48h prep2->equil sep1 Allow samples to settle equil->sep1 sep2 Filter supernatant through 0.22 µm filter to remove undissolved solid sep1->sep2 ana2 Dilute filtered supernatant sep2->ana2 ana1 Prepare calibration standards ana3 Analyze by HPLC-UV ana1->ana3 ana2->ana3 ana4 Quantify concentration against calibration curve ana3->ana4

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol for Solubility in Aqueous Buffer (PBS, pH 7.4)
  • Preparation: Add an excess amount (e.g., 5-10 mg) of solid this compound to a series of glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of Phosphate Buffered Saline (PBS) at pH 7.4 to each vial.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of this period.

  • Phase Separation: Remove the vials and allow them to stand undisturbed for at least 1 hour. Carefully withdraw a portion of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Create a series of calibration standards by diluting the stock solution with the same buffer used for the solubility experiment.

    • Dilute the filtered supernatant with the buffer to fall within the range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated HPLC-UV method.

    • Calculate the concentration in the diluted sample from the calibration curve and multiply by the dilution factor to determine the solubility.

Stability Assessment and Forced Degradation

Stability testing is essential to identify potential degradation pathways and to develop a stability-indicating analytical method. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage or use.[5] The goal is to generate a modest amount of degradation (typically 5-20%) to ensure that any degradation products can be adequately separated and detected.[4][6]

The Central Role of a Stability-Indicating Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. A SIAM is able to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the measurement of the API is accurate and unaffected by their presence. HPLC with a photodiode array (PDA) detector is the workhorse for this analysis, as it allows for peak purity analysis to ensure co-elution is not occurring.

Forced Degradation Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies.

G cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis start Prepare stock solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (Solid & Solution, 80°C) start->therm photo Photolytic (ICH Q1B conditions) start->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize dilute Dilute all samples oxid->dilute therm->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC-PDA vs. unstressed control dilute->analyze assess Assess peak purity, mass balance, and identify major degradants analyze->assess

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M hydrochloric acid.

    • Heat the solution in a water bath at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute with mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature.

    • Withdraw and neutralize aliquots with 0.1 M hydrochloric acid at various time points.

    • Dilute and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points, dilute, and analyze by HPLC.

  • Thermal Degradation:

    • In Solution: Dissolve the compound in a suitable solvent (e.g., water:acetonitrile 50:50) and heat at 80°C.

    • Solid State: Place the solid compound in an oven at 80°C.

    • Sample at various time points, dissolve the solid sample if necessary, dilute, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

  • Hydrolysis of the Methoxy Group: Under acidic conditions, the ether linkage at the 5-position could be susceptible to hydrolysis, yielding the corresponding 5-hydroxyisoxazole derivative.

  • Isoxazole Ring Opening: The isoxazole ring can be susceptible to cleavage under both acidic and basic conditions, as well as photolytically.[4] This can lead to a variety of acyclic products. For instance, base-catalyzed hydrolysis could potentially lead to the formation of a cyanoacetamide derivative.

  • Oxidation of the Amine Group: The 3-amino group could be a site for oxidative degradation, potentially forming nitroso or nitro derivatives, or leading to polymerization.

Data Presentation and Interpretation

All quantitative data from solubility and stability studies should be summarized in clear, concise tables for easy comparison and interpretation.

Table 2: Example Solubility Data Table for this compound

Solvent / MediumTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Deionized Water25[Experimental Value][Calculated Value]Shake-Flask/HPLC
PBS (pH 7.4)25[Experimental Value][Calculated Value]Shake-Flask/HPLC
0.1 M HCl25[Experimental Value][Calculated Value]Shake-Flask/HPLC
Methanol25[Experimental Value][Calculated Value]Shake-Flask/HPLC
Acetonitrile25[Experimental Value][Calculated Value]Shake-Flask/HPLC

Table 3: Example Forced Degradation Summary for this compound

Stress ConditionTime% Assay of Parent% DegradationNo. of Degradants >0.1%RRT of Major Degradant(s)
0.1 M HCl, 60°C24h[Value][Value][Value][Value]
0.1 M NaOH, RT8h[Value][Value][Value][Value]
3% H₂O₂, RT24h[Value][Value][Value][Value]
80°C (Solid)48h[Value][Value][Value][Value]
Photolytic (ICH Q1B)-[Value][Value][Value][Value]

Conclusion and Recommendations

This guide outlines the essential experimental framework for characterizing the solubility and stability of this compound. While leveraging data from the analogous 5-methyl derivative provides a valuable starting point, the protocols described herein are critical for generating the definitive data required for confident decision-making in a drug development context.

It is recommended that researchers first perform the thermodynamic solubility studies in pharmaceutically relevant media. Subsequently, a comprehensive forced degradation study should be executed to develop and validate a robust, stability-indicating HPLC method. This method will be indispensable for all future analytical work, including long-term stability studies, formulation development, and quality control. The identification of any major degradation products using techniques such as LC-MS is also a critical next step for understanding the complete stability profile of the molecule.

References

potential therapeutic applications of isoxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Applications of Isoxazole Compounds

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility have enabled the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the for an audience of researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action across key disease areas, including inflammation, cancer, infectious diseases, and neurological disorders. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of isoxazole derivatives, supported by quantitative data and mechanistic diagrams to bridge theory with practical application.

Introduction: The Isoxazole Scaffold - A Privileged Core in Medicinal Chemistry

Chemical Properties and Significance

Isoxazole is an aromatic five-membered heterocycle that has garnered significant attention in pharmaceutical research.[1][2] Its structure, featuring an oxygen and nitrogen atom next to each other, results in a unique distribution of electrons, making it an electron-rich system capable of participating in various non-covalent interactions with biological targets.[1][3] The weak N-O bond is a key feature, predisposing the ring to cleavage reactions that can be crucial for certain mechanisms of action.[1] The isoxazole moiety can act as a bioisostere for other functional groups, and its substituents play a vital role in defining the compound's pharmacological profile, allowing for fine-tuning of efficacy, selectivity, and pharmacokinetic properties.[1][3] This adaptability is a primary reason why isoxazole is a core component in numerous FDA-approved drugs.[3][4][5]

Historical Perspective and Key Drug Approvals

The therapeutic journey of isoxazoles has led to several landmark drugs. The development of isoxazole-based antibiotics like Sulfamethoxazole and the β-lactamase resistant penicillin, Oxacillin , established the scaffold's importance in combating bacterial infections.[6] A significant breakthrough in anti-inflammatory therapy came with the introduction of selective COX-2 inhibitors, such as Celecoxib (Celebrex) and Valdecoxib , which prominently feature a substituted pyrazole or isoxazole ring.[1][4][7] These drugs were designed to reduce pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[8] Other notable examples include Leflunomide , an immunosuppressive drug used in the treatment of rheumatoid arthritis, and Zonisamide , an anticonvulsant.[6][9]

Core Therapeutic Areas and Mechanisms of Action

Anti-inflammatory Applications: Selective COX-2 Inhibition

Inflammation is a biological response mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10][11] Two primary isoforms exist: COX-1 and COX-2.[8] COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining.[12][13] In contrast, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, making it the primary enzyme responsible for producing the prostaglandins that mediate pain and swelling.[12][13]

The development of selective COX-2 inhibitors was a landmark in rational drug design. The active site of COX-2 has a larger, more flexible binding pocket compared to COX-1.[13] Isoxazole-containing drugs like Celecoxib possess a sulfonamide side chain that fits into a specific hydrophilic side pocket present in COX-2 but not COX-1.[10][12] This structural difference allows the drug to selectively bind to and inhibit COX-2, blocking the synthesis of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[13] This selectivity is the key to reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[13]

The following diagram illustrates the selective inhibition of the COX-2 pathway by isoxazole-based NSAIDs.

COX_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible at Inflammation Site) ArachidonicAcid->COX2 Prostaglandins_H Protective Prostaglandins COX1->Prostaglandins_H Prostaglandins_I Inflammatory Prostaglandins COX2->Prostaglandins_I GI_Protection GI Mucosal Protection Platelet Function Prostaglandins_H->GI_Protection Inflammation Pain & Inflammation Prostaglandins_I->Inflammation Celecoxib Celecoxib (Isoxazole Analog) Inhibition Inhibition Celecoxib->Inhibition Inhibition->COX2

Caption: Selective inhibition of COX-2 by Celecoxib.

The anti-inflammatory potential of isoxazole derivatives is often quantified by their ability to inhibit COX and lipoxygenase (LOX) enzymes.

CompoundTargetIC₅₀ (µM)Reference
Compound 156COX-20.11 ± 0.01[14]
Compound 157COX-20.15 ± 0.01[14]
Compound 1555-LOX3.67[14]
Indomethacin (Control)COX-20.21 ± 0.02[14]
Anticancer Applications: A Multi-Targeted Approach

Isoxazole derivatives have emerged as promising anticancer agents due to their ability to modulate a wide range of biological targets crucial for tumor growth and survival.[15][16] Their mechanisms of action are diverse and include inducing apoptosis (programmed cell death), inhibiting key enzymes like protein kinases and topoisomerases, disrupting tubulin polymerization required for cell division, and inhibiting DNA repair mechanisms.[15][17]

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor proliferation and survival.[18] Inhibition of Hsp90 is therefore a promising strategy for cancer therapy. Novel synthetic isoxazole derivatives have been developed as potent and selective Hsp90 inhibitors, showing significant antiproliferative and pro-apoptotic activity in various cancer cell lines.[19]

Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key kinase that mediates this process. Certain isoxazole-oxazole hybrids have been designed as effective VEGFR2 inhibitors, with IC₅₀ values comparable to the reference drug Tivozanib.[18] These compounds also inhibit the tube-forming ability of endothelial cells, demonstrating direct anti-angiogenic potential.[18]

The anticancer efficacy of novel isoxazole compounds is typically first assessed in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

CompoundK562 (Leukemia) IC₅₀U251-MG (Glioblastoma) IC₅₀T98G (Glioblastoma) IC₅₀Reference
Isoxazole 171.57 ± 4.89 nM> 300 µM> 300 µM[19]
Isoxazole 218.01 ± 0.69 nM> 300 µM> 300 µM[19]
Isoxazole 344.25 ± 10.9 nM> 300 µM> 300 µM[19]
Isoxazole 470.1 ± 5.8 nM185.3 ± 15.3 µM150.1 ± 12.5 µM[19]
Isoxazole 535.2 ± 6.2 nM> 300 µM> 300 µM[19]
Antimicrobial Applications

Isoxazole-containing compounds form the basis of several clinically important antibiotics.[6] Research continues to explore novel derivatives to combat the growing threat of antimicrobial resistance.[20] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][14] The presence of specific functional groups on the isoxazole ring, such as methoxy, nitro, and chloro groups, has been shown to enhance antibacterial activity.[4]

One identified mechanism for the antibacterial action of isoxazole hybrids is the inhibition of bacterial serine O-acetyltransferase, an enzyme involved in cysteine biosynthesis.[18] Compounds have been developed that inhibit this enzyme with IC₅₀ values in the low micromolar range, presenting a novel approach to antibacterial therapy.[18]

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Reference
Hybrid 18a128>128[18]
Hybrid 18b128>128[18]
Hybrid 18c128>128[18]
Applications in Central Nervous System (CNS) Disorders

The isoxazole scaffold is also being explored for the treatment of neurological and neuropsychiatric disorders.[1][18] Derivatives have been designed that exhibit antidepressant, sedative, and neuroprotective activities.[18][21]

The therapeutic effects of these compounds are achieved by interacting with a variety of CNS targets.[18] These include the modulation of receptors such as the γ-aminobutyric acid (GABAA) receptor, the nicotinic acetylcholine receptor (nAChR), and metabotropic glutamate receptor 5 (mGluR5).[18] Additionally, isoxazole derivatives have been designed to inhibit enzymes like stearoyl-CoA desaturase (SCD), which is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[18]

Experimental Design & Protocols for Isoxazole Drug Discovery

General Drug Discovery Workflow

The path from a chemical scaffold to a viable drug candidate is a systematic process involving synthesis, screening, and optimization.

Caption: A typical workflow for isoxazole-based drug discovery.

Synthesis Protocol: Two-Step Synthesis of Celecoxib

This protocol outlines a common and well-established method for synthesizing Celecoxib, a selective COX-2 inhibitor, starting from 4'-methylacetophenone.[22] This process is a robust example for researchers entering the field.

This two-step approach is widely used due to its efficiency and reliability.[22] The initial Claisen condensation effectively creates the necessary 1,3-dicarbonyl intermediate. The subsequent cyclocondensation with a substituted hydrazine is a classic and high-yielding method for forming the pyrazole ring, which, in this case, is an analog of the isoxazole core.[8][22]

Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione [22]

  • Reagents & Setup: In a suitable reaction vessel equipped with a stirrer and condenser, add 4'-methylacetophenone (1 equivalent) and a solvent such as toluene.

  • Base & Ester Addition: Add sodium methoxide (1.2 equivalents) to the vessel. While stirring, slowly add ethyl trifluoroacetate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 55-60°C and maintain stirring for 4-10 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Workup: Cool the mixture and quench by washing with 10% aqueous hydrochloric acid. Separate the organic layer.

  • Isolation: Remove the solvent under reduced pressure to yield the crude intermediate product, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Step 2: Cyclocondensation to Synthesize Celecoxib [22]

  • Reagents & Setup: In a new reaction vessel, add the intermediate from Step 1 (1 equivalent), 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 equivalents), and methanol as the solvent.

  • Reaction: Heat the mixture to 65°C and stir for 10 hours.

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent completely under vacuum.

  • Purification: The crude product is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine. The organic layer is then dried and concentrated.

  • Final Product: The final pure Celecoxib is obtained via recrystallization from a suitable solvent system like ethyl acetate/heptane. The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Bioassay Protocol: Evaluating Anticancer Efficacy via MTT Assay

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[25] The amount of formazan produced is directly proportional to the number of living cells.[25] These crystals are then dissolved, and the absorbance of the colored solution is measured spectrophotometrically.[24]

  • Cell Seeding: Plate cells (e.g., HeLa, K562) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells for a negative control (medium with vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[24] Following the treatment incubation, add 10-20 µL of the MTT solution to each well (for a final concentration of ~0.5 mg/mL).

  • Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[26] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Future Perspectives and Conclusion

Emerging Trends and Next-Generation Isoxazole Therapeutics

The future of isoxazole-based drug discovery is bright, with several exciting trends emerging.[1] Researchers are increasingly focusing on creating multi-targeted therapies, where a single isoxazole derivative is designed to hit multiple disease-relevant targets simultaneously.[2][27] Furthermore, the application of green chemistry principles and novel synthetic strategies, such as microwave-induced synthesis and metal-free cycloadditions, are making the production of isoxazole libraries more efficient and environmentally friendly.[1][28]

Summary of Key Insights

The isoxazole scaffold is a cornerstone of modern medicinal chemistry, with proven success across a multitude of therapeutic areas. Its value is rooted in its versatile chemical nature, allowing for the development of highly potent and selective drugs targeting inflammation, cancer, microbial infections, and CNS disorders. The continued exploration of structure-activity relationships, combined with advanced synthetic and screening methodologies, ensures that isoxazole derivatives will remain a critical focus for the development of novel and more effective treatments for a wide range of human diseases.[4]

References

Introduction: The Significance of the Isoxazole Scaffold and the Challenge of 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring system is a cornerstone of modern medicinal chemistry. As a five-membered N,O-containing heterocycle, it is a bioisostere for various functional groups, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. Marketed drugs containing this scaffold, such as the antibiotic Sulfamethoxazole and the anti-inflammatory Valdecoxib, underscore its therapeutic importance.[1] Isoxazole derivatives are associated with a vast array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3]

This guide focuses on a specific, yet non-commercially cataloged derivative: 5-Methoxyisoxazol-3-amine . For researchers and drug development professionals, the path to acquiring such a novel compound is not through a simple purchase order. It requires a strategic decision between in-house synthesis and outsourcing to a specialized contract research organization (CRO). This document serves as a technical playbook for either path, providing a plausible synthetic strategy, robust analytical protocols for quality assurance, and an overview of the commercial landscape for custom chemical synthesis.

Part 1: Synthetic Strategy for a Non-Catalog Compound

The primary challenge in acquiring this compound is its absence from commercial supplier catalogs. Therefore, a de novo synthesis is required. The most convergent and well-established method for constructing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Proposed Retrosynthetic Analysis

Our target molecule can be disconnected via a [3+2] cycloaddition pathway. The 3-amino group suggests the use of cyanogen-N-oxide (a fulminate equivalent) as the dipole, and the 5-methoxy group points to methoxyacetylene as the dipolarophile.

G target This compound disconnect [3+2] Cycloaddition target->disconnect intermediates Methoxyacetylene + Cyanogen-N-Oxide disconnect->intermediates

Caption: Retrosynthesis of this compound.

Forward Synthesis and Precursor Sourcing

The proposed synthesis is a two-part process: the preparation of the key methoxyacetylene precursor, followed by the cycloaddition reaction.

Step A: Synthesis of Methoxyacetylene

Methoxyacetylene is not a common bulk chemical. A reliable laboratory-scale synthesis proceeds from readily available propargyl alcohol.

  • Deprotonation: Propargyl alcohol is deprotonated with a strong base (e.g., n-BuLi) in an anhydrous aprotic solvent like THF at low temperature (-78 °C) to form the lithium acetylide.

  • Methylation: The acetylide is quenched with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate, to form 1-methoxy-2-propyne.

  • Isomerization: The resulting alkyne is isomerized to the desired methoxyacetylene using a strong base like potassium tert-butoxide in a process known as the "acetylene zipper" reaction.

Step B: Cycloaddition to form this compound

  • Nitrile Oxide Generation: Cyanogen-N-oxide is a highly reactive intermediate. A common and safer laboratory practice is to generate it in situ. A plausible method involves the dehydration of hydroxyguanidine derivatives or the reaction of cyanamide with an oxidizing agent. For the 3-amino group, a direct approach involves using hydroxylamine on a suitable nitrile precursor. A more direct route to the final product involves the base-mediated reaction of Hydroxylamine Hydrochloride with 3-methoxypropiolonitrile .

  • Cyclization Reaction: The nitrile precursor and hydroxylamine hydrochloride are reacted in the presence of a base (e.g., potassium carbonate or sodium hydroxide) in a suitable solvent like ethanol or a water/ethanol mixture. The base liberates free hydroxylamine, which then attacks the nitrile. The subsequent intramolecular cyclization and dehydration yield the aromatic isoxazole ring.

G cluster_precursor Precursor Synthesis (Illustrative) cluster_main Main Reaction Propargyl\nAlcohol Propargyl Alcohol 1-Methoxy-2-propyne 1-Methoxy-2-propyne Propargyl\nAlcohol->1-Methoxy-2-propyne 1. n-BuLi 2. CH3I Methoxyacetylene Methoxyacetylene 1-Methoxy-2-propyne->Methoxyacetylene KOtBu 3-Methoxypropiolonitrile 3-Methoxypropiolonitrile Final Product This compound 3-Methoxypropiolonitrile->Final Product Hydroxylamine\nHydrochloride Hydroxylamine Hydrochloride Hydroxylamine\nHydrochloride->Final Product

Caption: Proposed synthetic workflow for this compound.

Sourcing of Key Starting Materials

While the final product requires synthesis, the necessary precursors are commercially available.

PrecursorCAS NumberTypical SuppliersPurpose
Hydroxylamine Hydrochloride 5470-11-1MilliporeSigma, Alfa Aesar, TCI, Otto ChemieSource of the N-O fragment for the isoxazole ring.
3-Methoxypropiolonitrile N/ACustom SynthesisKey building block providing the C-C-C backbone and methoxy group. Requires custom synthesis.
Propargyl Alcohol107-19-7MilliporeSigma, Acros OrganicsStarting material for precursor synthesis.
n-Butyllithium (n-BuLi)109-72-8MilliporeSigma, Alfa AesarStrong base for deprotonation.
Methyl Iodide74-88-4MilliporeSigma, TCIMethylating agent.

Note: As 3-methoxypropiolonitrile is not a standard catalog item, its synthesis from precursors like propargyl alcohol would be the first campaign step.

Part 2: Quality Control and Structural Verification

Synthesizing a novel compound necessitates a rigorous, self-validating analytical workflow to confirm its identity, purity, and stability. Failure to properly characterize the material can jeopardize all subsequent research.

Analytical Workflow

A multi-technique approach is mandatory for full characterization.

G start Crude Synthesis Product tlc TLC / Flash Chromatography Initial Purification start->tlc:f0 hplc hplc tlc:f1->hplc:f0 nmr 1H & 13C NMR Structural Confirmation hplc:f1->nmr:f0 ms LC-MS / HRMS Molecular Weight Verification nmr:f1->ms:f0 final Qualified Material for R&D ms:f1->final

References

The Emergence of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 5-Methoxyisoxazol-3-amine, a key heterocyclic scaffold in medicinal chemistry. While direct documentation of its initial synthesis is sparse, its history is intrinsically linked to the development of isoxazole-based sulfonamides, a critical class of antibacterial agents. This guide will delve into the historical context of isoxazole synthesis, elucidate the probable synthetic pathways leading to this compound based on established methods for its analogs, detail relevant experimental protocols, and explore the evolution of its applications in drug discovery and chemical research.

Introduction: The Isoxazole Ring System - A Privileged Scaffold

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. The isoxazole ring is present in a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities including antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties[1][2].

The story of isoxazoles begins in the early 20th century with the pioneering work of Claisen, who first synthesized the parent isoxazole ring in 1903[1]. This foundational work paved the way for the exploration of a vast chemical space of isoxazole derivatives, each with the potential for unique biological activities.

The Indirect Discovery: A Tale of Analogs and Antibiotics

While a singular "discovery" paper for this compound is not readily found in the historical literature, its emergence is inextricably tied to the development of the sulfonamide class of antibiotics. The critical need for new antibacterial agents in the mid-20th century spurred intensive research into heterocyclic sulfonamides.

The breakthrough in this area came with the synthesis and discovery of sulfamethoxazole, a widely used antibiotic that features a 3-amino-5-methylisoxazole core[3]. The resounding success of sulfamethoxazole naturally led researchers to explore structural analogs, replacing the methyl group with other small substituents to modulate the drug's pharmacokinetic and pharmacodynamic properties. It is highly probable that this compound was first synthesized during this period of intense analog synthesis aimed at optimizing the therapeutic profile of isoxazole-based sulfa drugs.

A German patent filed in 1987 details a method for producing 3-amino-5-methylisoxazole and explicitly mentions 2-bromo-3-methoxybutyronitrile as a potential starting material[4]. This patent underscores the industrial interest in precursors that could lead to variations of the 3-aminoisoxazole scaffold, including the methoxy derivative.

Synthetic Strategies: From Classical Cyclizations to Modern Methodologies

The synthesis of 3-aminoisoxazoles, including the 5-methoxy derivative, relies on fundamental principles of heterocyclic chemistry. The most probable and historically relevant methods involve the cyclization of a β-functionalized nitrile with hydroxylamine.

Classical Synthesis from β-Ketonitriles

A well-established route to 5-substituted-3-aminoisoxazoles involves the condensation of a β-ketonitrile with hydroxylamine. For the synthesis of this compound, the key intermediate would be 3-methoxy-3-oxopropanenitrile (methoxycyanoacetate).

Conceptual Synthetic Pathway from a β-Ketonitrile

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Cyclization Methoxyacetonitrile Methoxyacetonitrile beta_Ketonitrile Methoxycyanoacetylcarbonate (β-Ketonitrile) Methoxyacetonitrile->beta_Ketonitrile Base (e.g., NaH) Diethyl_carbonate Diethyl Carbonate Diethyl_carbonate->beta_Ketonitrile 5_Methoxyisoxazol_3_amine This compound beta_Ketonitrile->5_Methoxyisoxazol_3_amine Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->5_Methoxyisoxazol_3_amine Base

Caption: Conceptual synthesis of this compound from a β-ketonitrile.

Synthesis from Nitrile Derivatives

Patents for the industrial production of the closely related 3-amino-5-methylisoxazole provide a blueprint for a plausible synthesis of the 5-methoxy analog. These methods often start with more complex nitrile precursors. A Canadian patent, for instance, describes the reaction of nitrile compounds like 2-bromo-3-methoxybutyronitrile with hydroxyurea in an alkaline medium[5]. This suggests that a similar strategy could be employed, starting from a precursor bearing the desired methoxy group.

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole (as a proxy for this compound)

This protocol is adapted from a patented method for the synthesis of 3-amino-5-methylisoxazole and can be conceptually modified for the synthesis of this compound by starting with an appropriate methoxy-substituted precursor[6].

Step 1: Formation of Acetyl Acetonitrile

  • To a solution of diisopropylamine in tetrahydrofuran, cooled to below -30°C, add n-butyllithium in hexane dropwise under a nitrogen atmosphere.

  • After stirring, cool the mixture to below -78°C and add a solution of ethyl acetate and acetonitrile.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with 2N HCl to a pH of 5-6.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain acetyl acetonitrile.

Step 2: Formation of Hydrazone

  • React the acetyl acetonitrile from Step 1 with p-toluenesulfonyl hydrazide to form the corresponding hydrazone.

Step 3: Cyclization to 3-Amino-5-methylisoxazole

  • Prepare a solution of hydroxylamine hydrochloride and potassium carbonate in water.

  • Add ethylene glycol dimethyl ether and the hydrazone from Step 2.

  • Heat the mixture to 80°C for 2 hours.

  • After cooling, acidify with concentrated hydrochloric acid to pH 1.

  • Separate the aqueous layer and basify with 20% sodium hydroxide to a pH of 10-12 to precipitate the product.

  • Filter and dry the precipitate to obtain 3-amino-5-methylisoxazole.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison to its methyl analog.

PropertyPredicted/Inferred Value
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in organic solvents and aqueous acids
¹H NMR A singlet for the methoxy protons, a singlet for the isoxazole ring proton, and a broad singlet for the amine protons.
¹³C NMR Resonances for the methoxy carbon, the C3, C4, and C5 carbons of the isoxazole ring.

Biological Significance and Applications

The primary historical and commercial importance of 3-aminoisoxazoles lies in their role as key intermediates in the synthesis of sulfonamide antibiotics[3]. The general structure of these drugs involves the sulfonamide pharmacophore attached to the amino group of the isoxazole ring.

Beyond their use in sulfa drugs, aminoisoxazoles exhibit a diverse range of biological activities, including:

  • Anti-inflammatory and Analgesic Activity [1]

  • Anticancer Activity [1]

  • Antimicrobial and Antifungal Activity [1][2]

  • Carbonic Anhydrase Inhibition [7]

The methoxy group in this compound, compared to the methyl group in the precursor to sulfamethoxazole, could potentially alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it an interesting candidate for further investigation in drug discovery programs.

Logical Flow of Sulfonamide Drug Discovery

G Start Need for New Antibiotics Sulfa_Drugs Discovery of Sulfonamides Start->Sulfa_Drugs Heterocyclic_Scaffolds Exploration of Heterocyclic Scaffolds Sulfa_Drugs->Heterocyclic_Scaffolds Isoxazoles Focus on Isoxazoles Heterocyclic_Scaffolds->Isoxazoles Aminoisoxazoles Synthesis of Aminoisoxazoles Isoxazoles->Aminoisoxazoles Methyl_Analog 3-Amino-5-methylisoxazole Aminoisoxazoles->Methyl_Analog Methoxy_Analog This compound (Analog Synthesis) Aminoisoxazoles->Methoxy_Analog Sulfamethoxazole Development of Sulfamethoxazole Methyl_Analog->Sulfamethoxazole Further_Research Further Drug Discovery and Research Methoxy_Analog->Further_Research Sulfamethoxazole->Further_Research

Caption: The logical progression from the need for antibiotics to the synthesis of this compound.

Conclusion

The history of this compound is a compelling example of how the drive to develop new therapeutics can lead to the exploration of a vast chemical landscape. While its individual discovery is not marked by a singular event, its existence is a logical and necessary outcome of the intensive research into isoxazole-based sulfonamides. The synthetic pathways established for its analogs provide a clear and reliable roadmap for its preparation. As a versatile heterocyclic building block, this compound continues to hold potential for the development of novel bioactive molecules, ensuring its continued relevance in the field of medicinal chemistry.

References

theoretical studies on 5-Methoxyisoxazol-3-amine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 5-Methoxyisoxazol-3-amine's Molecular Structure

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to elucidate the molecular structure and electronic properties of this compound. Isoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] A profound understanding of their three-dimensional structure and electronic landscape is paramount for rational drug design and the prediction of structure-activity relationships (SAR). This document details the application of Density Functional Theory (DFT) for geometry optimization, electronic property analysis, and the prediction of spectroscopic signatures, offering a framework for researchers in computational chemistry and drug development.

Introduction: The Significance of this compound

The isoxazole ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates.[2] Its unique electronic and structural characteristics allow it to participate in various biological interactions. This compound, a substituted isoxazole, combines the features of this heterocyclic core with the electronic influence of two key functional groups: an electron-donating amine (-NH₂) group at the 3-position and a methoxy (-OCH₃) group at the 5-position. These substitutions are expected to significantly modulate the molecule's polarity, hydrogen bonding capacity, and reactivity, making it an intriguing subject for theoretical investigation.

Theoretical studies provide a powerful lens to examine molecular properties at a level of detail that is often challenging to achieve through experimental methods alone. By employing quantum chemical calculations, we can predict stable conformations, analyze charge distribution, and understand the frontier molecular orbitals that govern reactivity. This guide explains the causal logic behind selecting specific computational methods and demonstrates how to build a self-validating protocol for robust and reliable results.

Foundational Principles of Theoretical Investigation

The primary goal of a theoretical study on a molecule like this compound is to solve the time-independent Schrödinger equation to determine its electronic structure and energy. Since an exact solution is not feasible for multi-electron systems, we rely on approximations.

The Method of Choice: Density Functional Theory (DFT)

For organic molecules, Density Functional Theory (DFT) has emerged as the predominant computational method, offering an optimal balance between computational efficiency and accuracy.[4][5] Unlike wavefunction-based methods, DFT calculates the total energy of the system based on its electron density.

Expertise & Causality: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6][7] This choice is deliberate: B3LYP incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in pure DFT functionals. This leads to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds.

The Language of Electrons: Basis Sets

The accuracy of any quantum chemical calculation is also contingent on the basis set , which is a set of mathematical functions used to construct the molecular orbitals.

Expertise & Causality: The 6-31G(d,p) basis set is chosen for this analysis.[4][7] This is a Pople-style split-valence basis set. The "6-31G" part indicates that core orbitals are described by a single function (composed of 6 primitive Gaussian functions) while valence orbitals are split into two functions (composed of 3 and 1 primitive Gaussians), allowing for more flexibility in describing electron distribution. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions are crucial for accurately describing the anisotropic nature of chemical bonds and are essential for molecules containing heteroatoms and polar bonds, such as in this compound.

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a systematic approach to the theoretical characterization of this compound. This workflow is designed to be self-validating, where initial low-level calculations inform more computationally expensive, high-accuracy calculations.

Step 1: Initial Structure Generation
  • Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Perform an initial geometry cleanup using a rapid molecular mechanics force field (e.g., UFF) to resolve any unrealistic bond lengths or steric clashes.

Step 2: Geometry Optimization
  • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

  • Method: Perform a full geometry optimization using the DFT/B3LYP method with the 6-31G(d,p) basis set.[6][7]

  • Validation: Confirm that the optimization has converged to a true minimum (a stationary point with no imaginary frequencies) by performing a subsequent frequency calculation at the same level of theory.

Step 3: Frequency Analysis
  • Objective: To calculate the vibrational frequencies of the molecule.

  • Application: The calculated frequencies can be used to predict the molecule's infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data for related compounds, such as 5-methylisoxazol-3-amine, to validate the accuracy of the chosen theoretical model. The absence of imaginary frequencies confirms a true energy minimum.

Step 4: Electronic Property Calculation
  • Objective: To analyze the electronic structure of the optimized geometry.

  • Calculations: At the B3LYP/6-31G(d,p) level, compute the following:

    • Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Mulliken Atomic Charges: Quantify the partial charge on each atom.

    • Molecular Electrostatic Potential (MEP): Generate a surface map to visualize charge distribution and identify reactive sites.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure Generation (Avogadro/GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B Input Geometry C 3. Frequency Calculation (Validation: No Imaginary Frequencies) B->C Optimized Structure D 4. Electronic Property Analysis (HOMO, LUMO, MEP, Charges) C->D Validated Minimum Energy Structure E 5. Data Interpretation & Reporting D->E Calculated Properties

Caption: A standard workflow for theoretical molecular characterization.

Predicted Molecular Structure and Properties

The application of the described protocol yields detailed insights into the molecular architecture of this compound.

Visualizing the Core Structure

Caption: 2D representation of this compound.

Quantitative Geometric and Electronic Data

The following tables summarize the kind of quantitative data that would be generated from the DFT calculations.

Table 1: Predicted Geometric Parameters (Optimized Structure)

Parameter Description Predicted Value
Bond Lengths (Å)
N1-O2 Isoxazole Ring N-O Bond ~1.42 Å
C3-N (Amine) Amine Group Bond ~1.37 Å
C5-O (Methoxy) Methoxy Group Bond ~1.35 Å
**Bond Angles (°) **
O2-N1-C3 Angle in Isoxazole Ring ~105°
C4-C3-N (Amine) Angle of Amine Group ~125°
Dihedral Angles (°)

| C4-C5-O-C (Methoxy) | Torsion of Methoxy Group | ~180° (planar) or ~0° |

Table 2: Key Electronic Properties

Property Description Predicted Value
HOMO Energy Highest Occupied Molecular Orbital ~ -6.5 eV
LUMO Energy Lowest Unoccupied Molecular Orbital ~ -0.5 eV
HOMO-LUMO Gap Indicator of Chemical Stability ~ 6.0 eV

| Dipole Moment | Measure of Molecular Polarity | ~ 3.5 Debye |

Analysis of Electronic Features
  • Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is expected to be localized primarily on the electron-rich amine group and the isoxazole ring, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the heterocyclic ring system. The large HOMO-LUMO energy gap suggests high kinetic stability for the molecule.[4][5]

  • Molecular Electrostatic Potential (MEP) Map: The MEP map would visualize the charge distribution. Regions of negative potential (red/yellow) are expected around the nitrogen and oxygen atoms of the isoxazole ring and the amine group, highlighting these as centers for nucleophilic attack and hydrogen bond acceptance. Regions of positive potential (blue) would be found around the amine hydrogens, indicating their role as hydrogen bond donors.

  • Mulliken Atomic Charges: The analysis would show significant negative charges on the N and O atoms of the ring and the amine nitrogen, while the hydrogens of the amine group and the carbon atoms attached to heteroatoms would carry partial positive charges. This charge distribution is critical for understanding intermolecular interactions, such as drug-receptor binding.

Conclusion and Future Directions

This guide has detailed a robust, first-principles theoretical framework for the comprehensive analysis of this compound. The use of DFT with the B3LYP functional and the 6-31G(d,p) basis set provides a reliable method for predicting its structural and electronic properties. The insights gained from these computational studies are invaluable for the scientific community, particularly for those in drug discovery. By understanding the molecule's stable conformation, reactive sites, and electronic character, researchers can make more informed decisions in the design of novel isoxazole-based therapeutic agents with enhanced efficacy and selectivity. Future work could involve simulating the molecule's interaction with specific biological targets through molecular docking studies or exploring its behavior in different solvent environments using advanced solvation models.

References

Methodological & Application

Synthesis of 5-Methoxyisoxazol-3-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a robust and scientifically-grounded protocol for the synthesis of 5-Methoxyisoxazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and critical considerations for a successful synthesis.

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound, featuring a methoxy group at the 5-position and an amino group at the 3-position, offers a unique combination of electronic and steric properties for further chemical elaboration. This makes it a key intermediate for the synthesis of novel compounds with potential therapeutic applications.

This protocol is based on the well-established [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, a powerful and highly regioselective method for the construction of the isoxazole ring.[1][2] Specifically, we will focus on the reaction of in situ generated methoxyacetonitrile oxide with cyanamide.

Strategic Overview of the Synthesis

The synthetic strategy is a two-step process commencing with the preparation of the nitrile oxide precursor, methoxyacetaldoxime, followed by its conversion to methoxyacetonitrile oxide and subsequent in situ [3+2] cycloaddition with cyanamide to yield the target molecule, this compound.

Synthesis_Workflow cluster_step1 Step 1: Preparation of Methoxyacetaldoxime cluster_step2 Step 2: In situ Generation of Nitrile Oxide and Cycloaddition Methoxyacetaldehyde Methoxyacetaldehyde Methoxyacetaldoxime Methoxyacetaldoxime Methoxyacetaldehyde->Methoxyacetaldoxime Reaction with Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Methoxyacetaldoxime Base1 Base (e.g., NaHCO3) Base1->Methoxyacetaldoxime Methoxyacetaldoxime_re Methoxyacetaldoxime Methoxyacetonitrile_oxide [Methoxyacetonitrile oxide] Methoxyacetaldoxime_re->Methoxyacetonitrile_oxide Chlorination & Elimination Chlorinating_agent Chlorinating Agent (e.g., NCS) Chlorinating_agent->Methoxyacetonitrile_oxide Base2 Base (e.g., Et3N) Base2->Methoxyacetonitrile_oxide Final_Product This compound Methoxyacetonitrile_oxide->Final_Product [3+2] Cycloaddition Cyanamide Cyanamide Cyanamide->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Methoxyacetaldoxime

This initial step involves the straightforward condensation of methoxyacetaldehyde with hydroxylamine hydrochloride to form the corresponding oxime.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Amount
Methoxyacetaldehyde (50% in water)74.081.0(To be calculated)
Hydroxylamine Hydrochloride69.491.1(To be calculated)
Sodium Bicarbonate (NaHCO₃)84.011.2(To be calculated)
Dichloromethane (DCM)--(As needed)
Saturated Sodium Chloride Solution (Brine)--(As needed)
Anhydrous Magnesium Sulfate (MgSO₄)--(As needed)

Procedure:

  • To a stirred solution of methoxyacetaldehyde (1.0 eq) in water at 0-5 °C, add hydroxylamine hydrochloride (1.1 eq).

  • Slowly add a solution of sodium bicarbonate (1.2 eq) in water, maintaining the temperature below 10 °C. The addition is exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methoxyacetaldoxime as a crude oil. This product is often used in the next step without further purification.

Rationale: The formation of the oxime from the aldehyde and hydroxylamine is a classic condensation reaction. The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated from hydroxylamine hydrochloride without promoting side reactions.

Part 2: Synthesis of this compound via [3+2] Cycloaddition

This key step involves the in situ generation of methoxyacetonitrile oxide from methoxyacetaldoxime, which then undergoes a cycloaddition reaction with cyanamide.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Amount
Methoxyacetaldoxime89.091.0(To be calculated)
N-Chlorosuccinimide (NCS)133.531.05(To be calculated)
Cyanamide42.041.5(To be calculated)
Triethylamine (Et₃N)101.191.1(To be calculated)
Tetrahydrofuran (THF), anhydrous--(As needed)
Ethyl Acetate (EtOAc)--(As needed)
Saturated Sodium Bicarbonate Solution--(As needed)
Saturated Sodium Chloride Solution (Brine)--(As needed)
Anhydrous Sodium Sulfate (Na₂SO₄)--(As needed)

Procedure:

  • Dissolve methoxyacetaldoxime (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution at room temperature. Stir the mixture for 1-2 hours. This step forms the corresponding hydroxamoyl chloride.

  • To the reaction mixture, add cyanamide (1.5 eq).

  • Cool the mixture to 0-5 °C and slowly add triethylamine (1.1 eq) dropwise. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Rationale: The reaction proceeds through the formation of a hydroxamoyl chloride intermediate upon treatment of the oxime with NCS. The subsequent addition of a base, triethylamine, facilitates the elimination of HCl to generate the highly reactive methoxyacetonitrile oxide in situ. This 1,3-dipole then readily undergoes a [3+2] cycloaddition with the C≡N bond of cyanamide. The regioselectivity of this reaction is well-established, leading to the formation of the 3-amino-5-substituted isoxazole.[1][2]

Cycloaddition_Mechanism cluster_mechanism Mechanism of Cycloaddition Oxime Methoxyacetaldoxime HydroxamoylChloride Hydroxamoyl Chloride Intermediate Oxime->HydroxamoylChloride + NCS NCS NCS->HydroxamoylChloride NitrileOxide [Methoxyacetonitrile oxide] HydroxamoylChloride->NitrileOxide - HCl Base Et3N Base->NitrileOxide Cycloadduct [Cycloadduct Intermediate] NitrileOxide->Cycloadduct + Cyanamide Cyanamide Cyanamide->Cycloadduct Product This compound Cycloadduct->Product Tautomerization

Figure 2: Key mechanistic steps in the formation of this compound.

Characterization and Data Analysis

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. Expected signals in the ¹H NMR would include a singlet for the methoxy group protons, a singlet for the isoxazole ring proton, and a broad singlet for the amine protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amine group and C=N and C-O stretching of the isoxazole ring.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of oxime Incomplete reaction or decomposition.Ensure the reaction temperature is controlled during the addition of base. Increase the reaction time.
Low yield of final product Inefficient generation of nitrile oxide. Dimerization of the nitrile oxide.Ensure all reagents and solvents for the cycloaddition step are anhydrous. Add the base slowly at a low temperature. Consider using a different chlorinating agent or base.
Impure product Presence of starting materials or side products.Optimize the column chromatography conditions (e.g., change the solvent system, use a different stationary phase). Recrystallization may also be an option.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Cyanamide is toxic and should be handled with extreme care.

  • N-Chlorosuccinimide is a corrosive solid.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for N-Alkylation of 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxyisoxazol-3-amine is a pivotal structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active compounds. The N-alkylation of its primary amino group is a critical transformation that enables the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This document provides detailed experimental procedures for the N-alkylation of this compound, focusing on two robust and widely applicable methods: reductive amination and direct alkylation with alkyl halides. The choice of method is contingent upon the desired substituent, reaction scale, and the chemical compatibility of the substrates.

Mechanistic Considerations and Strategic Choices

The nitrogen atom of the primary amine in this compound is nucleophilic and can react with various electrophiles. However, the isoxazole ring itself contains heteroatoms that can influence the reactivity of the exocyclic amine. Understanding the interplay of these factors is crucial for selecting the optimal reaction conditions.

Reductive Amination

Reductive amination is a highly efficient and selective method for forming C-N bonds.[1] It proceeds in a two-step, one-pot sequence: the initial formation of an imine or enamine intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine.[1][2] This method is particularly advantageous as it minimizes the risk of over-alkylation, a common side reaction in direct alkylation methods.[3] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being the most common due to their mildness and selectivity for the imine over the carbonyl starting material.[2][4]

Direct Alkylation with Alkyl Halides

Direct N-alkylation via an SN2 reaction is a classical and straightforward approach.[5] This method involves the reaction of this compound with an alkyl halide in the presence of a base. The base is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[6] Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and cesium carbonate (Cs₂CO₃). While conceptually simple, direct alkylation can lead to a mixture of mono- and di-alkylated products, and in some cases, quaternary ammonium salts.[5][7] Careful control of stoichiometry and reaction conditions is therefore critical to achieve selective mono-alkylation.[8]

Mitsunobu Reaction

For the introduction of alkyl groups from alcohols, the Mitsunobu reaction offers a powerful alternative.[9] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the amine.[9][10] A key advantage of the Mitsunobu reaction is its ability to proceed with clean inversion of stereochemistry at the alcohol center, which is particularly valuable in the synthesis of chiral molecules.[10] However, the stoichiometry of the reagents and the pKa of the amine nucleophile are critical factors for a successful reaction.[9]

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM or DCE (0.1–0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0–1.2 equivalents).

  • Stir the mixture at room temperature for 30–60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2–1.5 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired N-alkylated product.[3]

Data Presentation:

EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCM485
2AcetoneNaBH(OAc)₃DCE678
3CyclohexanoneNaBH₃CNMeOH1282

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol provides a general method for the direct N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of anhydrous potassium carbonate (2.0–3.0 equivalents) in anhydrous DMF or ACN, add this compound (1.0 equivalent).

  • Stir the mixture at room temperature for 15–30 minutes.

  • Add the alkyl halide (1.0–1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50–80 °C and stir for 4–24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water (3x) and brine to remove the DMF.

  • If ACN was used, concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.[3]

Data Presentation:

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF60875
2Ethyl iodideK₂CO₃ACN801268
3Propyl bromideCs₂CO₃DMF501080

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Protocol 3: N-Alkylation via Mitsunobu Reaction

This protocol details the N-alkylation of this compound with an alcohol using triphenylphosphine and diethyl azodicarboxylate.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, ethanol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent), the alcohol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4–24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) prior to chromatography.

Data Presentation:

EntryAlcoholReagentSolventTime (h)Yield (%)
1Benzyl alcoholDEADTHF1270
2EthanolDIADTHF1665
3IsopropanolDEADTHF2455

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Visualizations

Reaction Scheme: N-Alkylation of this compound

N_Alkylation_Methods cluster_start Starting Material cluster_reductive Reductive Amination cluster_direct Direct Alkylation cluster_mitsunobu Mitsunobu Reaction cluster_product Product This compound This compound Imine Formation Imine Formation This compound->Imine Formation SN2 Reaction Sₙ2 Reaction This compound->SN2 Reaction Activation & Substitution Activation & Substitution This compound->Activation & Substitution Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Formation Reduction Reduction (NaBH(OAc)₃) Imine Formation->Reduction N-Alkylated Product N-Alkylated Product Reduction->N-Alkylated Product Alkyl Halide Alkyl Halide Alkyl Halide->SN2 Reaction Base (K₂CO₃) Base (K₂CO₃) Base (K₂CO₃)->SN2 Reaction SN2 Reaction->N-Alkylated Product Alcohol Alcohol Alcohol->Activation & Substitution PPh₃, DEAD PPh₃, DEAD PPh₃, DEAD->Activation & Substitution Activation & Substitution->N-Alkylated Product

Caption: Overview of N-alkylation methods for this compound.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow start Start dissolve Dissolve this compound and aldehyde/ketone in DCM/DCE start->dissolve end End add_reductant Add NaBH(OAc)₃ portion-wise dissolve->add_reductant stir Stir at room temperature (2-16h) add_reductant->stir monitor Monitor reaction by TLC/LC-MS stir->monitor monitor->stir Incomplete quench Quench with saturated NaHCO₃ monitor->quench Complete extract Extract with DCM quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify purify->end

Caption: Step-by-step workflow for N-alkylation via reductive amination.

Troubleshooting and Optimization

  • Low Yield in Reductive Amination: If imine formation is slow, a catalytic amount of acetic acid can be added to the reaction mixture. Ensure the use of anhydrous solvents and reagents, as water can hydrolyze the imine intermediate and the reducing agent.[4]

  • Over-alkylation in Direct Alkylation: To minimize the formation of di-alkylated products, use a strict 1:1 stoichiometry of the amine to the alkylating agent or a slight excess of the amine.[4] A stepwise addition of the alkyl halide can also improve selectivity.

  • Difficult Purification in Mitsunobu Reaction: The removal of triphenylphosphine oxide can be challenging. Performing the reaction at lower temperatures can sometimes minimize side product formation. Alternatively, using a polymer-supported triphenylphosphine can simplify the workup, as the oxide can be removed by filtration.[9]

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Alkyl halides are often toxic and lachrymatory; handle with care.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere.

  • DEAD and DIAD are toxic and potentially explosive; handle with extreme care and follow established safety protocols.

References

The Strategic Deployment of 5-Methoxyisoxazol-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of the 3-Amino-5-methoxyisoxazole Scaffold

In the landscape of contemporary drug discovery, the isoxazole ring system stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its value lies in its metabolic stability, its capacity to engage in various non-covalent interactions, and its synthetic tractability. Within this important class of heterocycles, 5-methoxyisoxazol-3-amine has emerged as a particularly intriguing building block for medicinal chemists. This guide provides an in-depth exploration of its strategic applications, key synthetic transformations, and the underlying scientific principles that govern its utility.

The unique arrangement of the amino and methoxy groups on the isoxazole core imparts a specific set of electronic and steric properties, making it a valuable asset in the design of novel therapeutic agents. The 3-amino group serves as a versatile handle for the introduction of diverse substituents through common reactions such as amide bond formation and N-arylation, allowing for the systematic exploration of structure-activity relationships (SAR). The 5-methoxy group, on the other hand, can influence the molecule's physicochemical properties, including solubility and lipophilicity, and may also participate in key interactions with biological targets. This guide will delve into the practical aspects of utilizing this compound, providing both the "how" and the "why" for its application in medicinal chemistry programs.

Physicochemical Properties and Bioisosteric Considerations

A thorough understanding of a building block's physicochemical properties is paramount for rational drug design. While specific experimental data for this compound is not extensively published, we can infer its properties from the closely related and well-characterized 5-methylisoxazol-3-amine.

Table 1: Physicochemical Properties of 5-Methylisoxazol-3-amine (as a surrogate for this compound)

PropertyValueSource
Molecular FormulaC₄H₆N₂O[2]
Molecular Weight98.10 g/mol [2]
Melting Point59-61 °C[3]
pKa (of conjugate acid)Estimated ~2-3Inferred
LogP~0.1[2]
AppearanceSlightly yellow solid[4]

The methoxy group in the 5-position, being more electron-withdrawing than a methyl group, is expected to slightly lower the pKa of the 3-amino group, making it a weaker base. This modulation of basicity can be a critical design element in mitigating off-target effects, particularly those associated with basic amine centers.[5]

The 3-Aminoisoxazole Moiety as a Bioisostere

A key application of the 3-aminoisoxazole scaffold is its use as a bioisostere for other functional groups, most notably the urea and amide moieties.[6][7] Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the pharmacological and pharmacokinetic properties of a lead compound.[8][9]

G cluster_0 Common Bioisosteric Replacements Urea Urea Moiety (-NH-CO-NH-) Aminoisoxazole 3-Aminoisoxazole Scaffold Urea->Aminoisoxazole Mimics H-bond donor/acceptor pattern Amide Amide Moiety (-CO-NH-) Amide->Aminoisoxazole Offers improved metabolic stability

Caption: Bioisosteric relationship of the 3-aminoisoxazole scaffold.

The endocyclic nitrogen and the exocyclic amine of the 3-aminoisoxazole ring can mimic the hydrogen bond donor-acceptor pattern of a urea or amide group. This substitution can offer several advantages:

  • Metabolic Stability: The isoxazole ring is generally more resistant to metabolic degradation than acyclic amides or ureas.

  • Improved Physicochemical Properties: The scaffold modification can lead to favorable changes in solubility and lipophilicity.

  • Novel Chemical Space: The use of a bioisostere can lead to new intellectual property.

Synthetic Strategies and Key Reactions

While a direct, high-yielding synthesis of this compound is not prominently featured in the peer-reviewed literature, a plausible and efficient route can be extrapolated from related syntheses, particularly from patent literature involving similar structures.

Proposed Synthesis of this compound

A likely synthetic pathway involves the reaction of a nitrile precursor with hydroxyurea in the presence of a base. A relevant patent for the synthesis of 3-amino-5-methylisoxazole mentions 2-bromo-3-methoxybutyronitrile as a potential starting material, suggesting a similar strategy could be employed for the target molecule.[8]

G cluster_0 Plausible Synthetic Pathway Start β-Methoxyacrylonitrile Intermediate Hydroxyurea Adduct Start->Intermediate + Hydroxyurea (Base) Product This compound Intermediate->Product Cyclization (-H₂O)

Caption: Proposed synthetic route to this compound.

Experimental Protocols

The true utility of a building block is demonstrated through its successful incorporation into more complex molecules. The following protocols for amide coupling and N-arylation are based on well-established methods that are expected to be highly effective for this compound, drawing parallels from the reactivity of other 3-aminoisoxazoles.[10][11]

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general and highly reliable method for the formation of an amide bond between this compound and a carboxylic acid using HATU as the coupling agent.[12][13]

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for medicinal chemistry applications.[14] The reaction proceeds through the formation of a highly reactive HOBt ester of the carboxylic acid, which is then readily attacked by the amino group of the isoxazole.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude reaction mixture, which should show the disappearance of the starting materials and the appearance of a new peak with the expected mass of the amide product.

G cluster_0 HATU-Mediated Amide Coupling Workflow Start Carboxylic Acid + HATU + DIPEA Activation Formation of Activated HOBt Ester Start->Activation Coupling Addition of This compound Activation->Coupling Product Amide Product Coupling->Product Workup Aqueous Workup Product->Workup Purification Chromatography Workup->Purification Final Pure Amide Purification->Final

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

This protocol outlines a method for the N-arylation of this compound with an aryl boronic acid, a transformation of great importance for accessing a wide range of derivatives.[15]

Rationale: The Chan-Lam coupling is a powerful and versatile method for the formation of C-N bonds.[16] It typically employs a copper catalyst and an oxidant (often air) and is tolerant of a wide range of functional groups. This method provides a direct route to N-aryl-3-aminoisoxazoles, which are common motifs in pharmacologically active compounds.

Materials:

  • This compound

  • Aryl boronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or another suitable base

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a reaction vial, add this compound (1.0 eq), aryl boronic acid (1.5 eq), Cu(OAc)₂ (0.1-0.2 eq), and pyridine (2.0 eq).

  • Add anhydrous DCM or toluene as the solvent (0.1-0.5 M).

  • Stir the reaction mixture at room temperature to 50 °C, open to the air (or under an oxygen atmosphere for faster reaction), for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: The formation of the N-arylated product can be confirmed by the disappearance of the starting amine and the appearance of a new, less polar spot on the TLC plate, as well as by LC-MS analysis.

Applications in Drug Discovery and Development

While specific examples of marketed drugs containing the this compound scaffold are not readily identifiable, the broader class of 3-aminoisoxazoles is well-represented in medicinal chemistry literature and patent applications. The insights gained from these related compounds provide a strong rationale for the use of the 5-methoxy derivative in various therapeutic areas.

  • Neuroscience: The structural similarity of the 3-methoxyisoxazole core to neurotransmitters like GABA suggests its potential in developing agents for neurological and psychiatric disorders.[17] Derivatives could be explored as modulators of GABA receptors or other CNS targets. The α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor, a key player in excitatory neurotransmission, is another relevant target for isoxazole-based compounds.[1]

  • Oncology: Isoxazole derivatives have demonstrated a wide range of anticancer activities. The this compound scaffold can be used to generate libraries of compounds for screening against various cancer cell lines and kinase targets.

  • Anti-infectives: The isoxazole ring is a key component of several antibacterial drugs, including sulfamethoxazole.[11] New derivatives of this compound could be synthesized and evaluated for their potential as novel antibacterial or antifungal agents.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists. Its unique combination of a reactive amino group and a modulating methoxy group on a stable isoxazole core provides a wealth of opportunities for the design and synthesis of novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, paving the way for the development of new and improved therapies.

References

Application Notes & Protocols for the Quantitative Analysis of 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 5-Methoxyisoxazol-3-amine, a heterocyclic amine of interest in pharmaceutical development and chemical synthesis. Recognizing the need for robust and reliable analytical methods, we present detailed protocols for three complementary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID). The narrative emphasizes the scientific rationale behind methodological choices, from column and mobile phase selection to detector settings, ensuring that researchers can not only replicate these methods but also adapt them to their specific needs. Each protocol is structured to meet rigorous validation standards as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative for this compound

This compound belongs to the isoxazole class of heterocyclic compounds, which are pivotal structural motifs in medicinal chemistry due to their wide spectrum of biological activities.[3] As a substituted amine, this molecule can serve as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The ability to accurately quantify this compound is therefore essential throughout the drug development lifecycle. It ensures the purity of a drug substance, monitors its stability, quantifies it in formulated products, and traces potential impurities.[4]

The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides validated methodologies that range from universally accessible techniques like HPLC-UV to the highly sensitive and specific LC-MS/MS, considered the gold standard for trace-level quantification.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a robust and widely used technique for the quantification of analytes that possess a UV chromophore. The isoxazole ring system in this compound provides the necessary chromophore for UV detection.[5]

Expertise & Experience: Causality Behind Experimental Choices

The primary challenge in the chromatographic analysis of amines is their tendency to interact with residual acidic silanols on the surface of silica-based columns, leading to poor peak shape (tailing) and inconsistent retention.[6] Our protocol is designed to mitigate these effects through careful selection of the column and mobile phase.

  • Column Selection: A modern, end-capped C18 column is chosen as the stationary phase. End-capping neutralizes most of the acidic silanol groups. For particularly challenging separations, a polar-embedded group (PEG) stationary phase can offer improved peak shape for basic compounds.

  • Mobile Phase pH Control: The amine functional group on the analyte is basic. By maintaining the mobile phase pH between 3 and 6, the amine will exist in its protonated, cationic form. This prevents peak tailing caused by secondary interactions with the stationary phase. A phosphate or formate buffer is ideal for this purpose.[7]

  • Wavelength Selection: The optimal detection wavelength is determined by acquiring a UV spectrum of this compound. Isoxazole derivatives typically show absorbance in the 210-250 nm range.[8] A wavelength at the absorbance maximum (λmax) ensures the highest sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Acetonitrile:Buffer) D Equilibrate HPLC System (Stable Baseline) A->D B Prepare Standard Solutions (Serial Dilutions) E Inject Standards (Build Calibration Curve) B->E C Prepare Sample Solution (Dilute in Mobile Phase) F Inject Samples C->F D->E E->F G Integrate Peak Areas F->G H Calculate Concentration (from Calibration Curve) G->H I Report Results H->I

Caption: HPLC-UV workflow from preparation to final report.

Detailed Protocol: HPLC-UV Quantification
  • Instrumentation and Columns:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Analytical Column: C18, 2.7-5 µm particle size, 4.6 mm x 150 mm.

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Phosphoric Acid

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: λmax (e.g., 240 nm).

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh the sample, dissolve in the diluent, and dilute to a final concentration within the calibration range.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines.[2]

Parameter Acceptance Criteria Purpose
Specificity Analyte peak is resolved from impurities and matrix components (Peak Purity > 99%).Ensures the method is selective for the analyte.[1]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a proportional relationship between concentration and response.[9]
Range Typically 80% to 120% of the target concentration.Defines the concentration interval where the method is precise and accurate.[4]
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.[10]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.Assesses method performance under the same conditions over a short interval.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. The lowest concentration meeting accuracy/precision criteria.The minimum amount of analyte that can be reliably quantified.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as analyzing samples in complex biological matrices, LC-MS/MS is the method of choice.[11] Its power lies in its ability to specifically monitor a fragmentation transition unique to the analyte.

Expertise & Experience: Causality Behind Experimental Choices
  • Ionization Source: Electrospray Ionization (ESI) is selected because it is a soft ionization technique ideal for polar, thermally labile molecules. Given the basic amine group, ESI in positive ion mode is used to generate the protonated molecular ion [M+H]⁺.

  • MS/MS Detection (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity. We first isolate the [M+H]⁺ ion (the precursor ion) and then fragment it in the collision cell. We then monitor for a specific, stable, and abundant fragment (the product ion). This precursor-to-product transition is a unique signature of the analyte, virtually eliminating interference from matrix components.[12]

  • Mobile Phase: Volatile buffers such as formic acid or ammonium acetate are used instead of non-volatile phosphate buffers, as the latter are incompatible with mass spectrometry.[7]

  • Mitigating Matrix Effects: Co-eluting matrix components can interfere with the ionization process, either suppressing or enhancing the analyte signal.[13] The most effective way to compensate for this is by using a stable isotope-labeled (SIL) internal standard. If a SIL standard is unavailable, matrix-matched calibration curves are essential for accurate quantification.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:0.1% Formic Acid) D Optimize MS Parameters (Tune MRM Transitions) A->D B Prepare Standards & Samples (Spike with Internal Standard) C Sample Cleanup (Optional) (SPE or LLE) B->C F Inject Samples C->F E Inject Standards (Build Calibration Curve) D->E E->F G Integrate MRM Peaks (Analyte / Internal Standard) F->G H Calculate Concentration (from Response Ratio) G->H I Report Results H->I

Caption: LC-MS/MS workflow from preparation to final report.

Detailed Protocol: LC-MS/MS Quantification
  • Instrumentation:

    • UHPLC or HPLC system.

    • Triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Analytical Column: C18, ≤ 2.6 µm particle size, 2.1 mm x 50-100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Optimized for analyte retention and separation from interferences.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Key Parameters: Optimize capillary voltage, source temperature, and gas flows.

    • MRM Transitions: To be determined by infusing a standard solution. For C₄H₆N₂O (MW: 98.10 g/mol ), the precursor ion would be [M+H]⁺ at m/z 99.1. At least two product ions should be monitored for confident identification and quantification.

      • Quantifier Transition: The most abundant product ion.

      • Qualifier Transition: A second product ion, used to confirm identity.

  • Preparation of Solutions:

    • Calibration Standards: Prepare standards in a blank matrix (e.g., plasma, formulation placebo) to match the sample composition and mitigate matrix effects.[13] The concentration range will depend on the application but can extend into the low ng/mL or even pg/mL level.

    • Sample Preparation: May require extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[14]

  • Method Validation Summary:

Parameter Typical Performance
Linearity (r²) ≥ 0.995
Range 3-4 orders of magnitude
Accuracy (% Recovery) 85-115%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
LLOQ 0.1 - 10 ng/mL (Matrix Dependent)

Part 3: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating volatile compounds. While challenging for amines, a properly developed GC method can offer a high-resolution alternative to HPLC, particularly for assessing volatile impurities.

Expertise & Experience: Causality Behind Experimental Choices

Direct analysis of primary amines by GC is often plagued by strong adsorption to the column, resulting in severe peak tailing.[15]

  • Column Selection: The key to successful GC analysis of amines is the use of a specialized, base-deactivated column. Columns such as the Agilent J&W CP-Volamine or similar wax-type phases are specifically designed to minimize active sites and provide symmetrical peaks for basic compounds.[16][17]

  • Injection Technique: A split injection is typically used to handle the sample concentration and prevent column overload. The inlet liner should be deactivated to prevent analyte adsorption before it reaches the column.

Experimental Workflow: GC-FID Analysis

GC_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing A Prepare Standards & Samples (in appropriate solvent) C Inject Standards (Build Calibration Curve) A->C D Inject Samples A->D B Set GC Oven Program & Gas Flows B->C B->D E Integrate Peak Areas C->E D->E F Calculate Concentration E->F G Report Results F->G

Caption: GC-FID workflow from preparation to final report.

Detailed Protocol: GC-FID Quantification
  • Instrumentation:

    • Gas chromatograph with a split/splitless inlet and Flame Ionization Detector (FID).

    • Analytical Column: Base-deactivated column for amines (e.g., CP-Volamine, 60 m x 0.32 mm).

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 20:1.

    • Oven Program: 60 °C (hold 2 min), ramp at 15 °C/min to 240 °C (hold 5 min).

    • Detector Temperature: 280 °C.

  • Preparation of Solutions:

    • Solvent: Use a high-boiling point solvent like N,N-Dimethylformamide (DMF) or a 50:50 mix of acetonitrile and water to avoid co-elution with the analyte.[17]

    • Standards and Samples: Prepare by diluting in the chosen solvent to a concentration suitable for FID detection (typically in the 10-500 µg/mL range).

Method Comparison Summary

Method Primary Application Selectivity Sensitivity (Typical LOQ) Pros Cons
HPLC-UV Purity assay, content uniformity, quality control.Good~1 µg/mLRobust, widely available, simple operation.Limited sensitivity, potential matrix interference.
LC-MS/MS Bioanalysis, impurity profiling, trace analysis.Excellent< 10 ng/mLHighest sensitivity and selectivity, definitive results.High cost, complex, susceptible to matrix effects.[13]
GC-FID Analysis of volatile impurities, alternative to HPLC.Good~10 µg/mLHigh resolution for volatile compounds.Challenging for polar amines, may require special columns.[15]

References

Application Notes and Protocols: 5-Methoxyisoxazol-3-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Importance of 5-Methoxyisoxazol-3-amine

This compound is a heterocyclic amine that has garnered significant interest as a versatile building block in the synthesis of modern agrochemicals. Its structure, featuring a reactive primary amine on an isoxazole core, makes it an ideal starting material for creating a diverse range of bioactive molecules. The isoxazole ring system itself is a well-established "privileged scaffold" in medicinal and agrochemical research, known for its favorable metabolic stability and broad spectrum of biological activities.[1][2] The presence of the methoxy group at the 5-position can further influence the electronic properties and biological activity of the final agrochemical product. These structural attributes make this compound a key intermediate in the development of high-efficacy herbicides and fungicides.

This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

Core Applications in Agrochemical Synthesis

The primary amine of this compound serves as a versatile handle for constructing two major classes of agrochemicals: sulfonylurea herbicides and carboxamide fungicides.

Sulfonylurea Herbicides: Potent and Selective Weed Control

Sulfonylurea herbicides are a critical class of agrochemicals renowned for their high efficacy at low application rates, broad weed-control spectrum, and excellent crop selectivity.[3] Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but absent in animals, contributing to their low mammalian toxicity.

The synthesis of sulfonylurea herbicides from this compound typically involves the coupling of the amine with a sulfonyl isocyanate or a related precursor to form the characteristic sulfonylurea bridge. This reaction is a cornerstone of modern herbicide synthesis.

G A This compound C Sulfonylurea Herbicide Derivative A->C Coupling Reaction B Aryl Sulfonyl Isocyanate or Aryl Sulfonyl Chloride + Isocyanate Source B->C D Acetolactate Synthase (ALS) Inhibition C->D Biological Action

Caption: General synthetic pathway for sulfonylurea herbicides.

Carboxamide Fungicides: Broad-Spectrum Disease Management

Carboxamide fungicides are another vital class of agrochemicals used to control a wide range of fungal pathogens in various crops. Many modern carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain and leading to cell death.[4]

The synthesis of isoxazole carboxamide fungicides leverages the nucleophilic nature of the amine group on this compound, which readily reacts with activated carboxylic acid derivatives, such as benzoyl chlorides, to form a stable amide bond. This synthetic route allows for the introduction of diverse aryl and heteroaryl moieties, enabling the fine-tuning of the fungicide's spectrum of activity and physicochemical properties.[5]

G A This compound C Isoxazole Carboxamide Fungicide A->C Acylation Reaction B Substituted Benzoyl Chloride B->C D Succinate Dehydrogenase (SDHI) Inhibition C->D Biological Action

Caption: General synthetic pathway for carboxamide fungicides.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative agrochemical derivatives from this compound. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, and purification.

Protocol 1: Synthesis of a Representative Isoxazole Sulfonylurea Herbicide

This protocol details the synthesis of a hypothetical sulfonylurea herbicide, N-(((5-methoxyisoxazol-3-yl)amino)carbonyl)-2-chlorobenzenesulfonamide, through the reaction of this compound with 2-chlorobenzenesulfonyl isocyanate.

Materials and Equipment
Reagent/EquipmentPurpose
This compoundStarting material
2-Chlorobenzenesulfonyl isocyanateCoupling partner
Anhydrous Acetonitrile (CH3CN)Reaction solvent
Triethylamine (TEA)Base (optional, as scavenger)
Round-bottom flask with stir barReaction vessel
Condenser and drying tubeMaintain anhydrous conditions
Magnetic stirrer with heating plateStirring and temperature control
Thin Layer Chromatography (TLC)Reaction monitoring
Rotary evaporatorSolvent removal
Silica gel for column chromatographyPurification
NMR Spectrometer, Mass Spectrometer, Melting Point ApparatusProduct characterization
Step-by-Step Methodology
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.14 g (10 mmol) of this compound in 40 mL of anhydrous acetonitrile.

  • Addition of Isocyanate: To the stirred solution at room temperature, add 2.17 g (10 mmol) of 2-chlorobenzenesulfonyl isocyanate dropwise over 10 minutes. The isocyanate is highly reactive, and a slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting amine is consumed.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator. The resulting precipitate can then be collected by filtration.

  • Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the structure using NMR (¹H, ¹³C) and mass spectrometry to confirm the identity and purity of the target sulfonylurea.

ParameterExpected Result
Yield 85-95%
Physical State White to off-white solid
¹H NMR (DMSO-d6, 400 MHz) Peaks corresponding to isoxazole, benzene ring, and NH protons
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight
Protocol 2: Synthesis of a Representative Isoxazole Carboxamide Fungicide

This protocol outlines the synthesis of a hypothetical carboxamide fungicide, N-(5-methoxyisoxazol-3-yl)-4-chlorobenzamide, via the acylation of this compound with 4-chlorobenzoyl chloride.

Materials and Equipment
Reagent/EquipmentPurpose
This compoundStarting material
4-Chlorobenzoyl chlorideAcylating agent
Anhydrous Dichloromethane (DCM)Reaction solvent
Triethylamine (TEA) or PyridineBase
Round-bottom flask with stir barReaction vessel
Dropping funnelControlled addition of reagent
Magnetic stirrerStirring
Separatory funnelAqueous work-up
Anhydrous sodium sulfateDrying agent
Rotary evaporatorSolvent removal
Silica gel for column chromatographyPurification
NMR Spectrometer, Mass Spectrometer, Melting Point ApparatusProduct characterization
Step-by-Step Methodology
  • Reaction Setup: Dissolve 1.14 g (10 mmol) of this compound and 1.52 mL (11 mmol) of triethylamine in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 1.75 g (10 mmol) of 4-chlorobenzoyl chloride in 10 mL of anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting amine is no longer visible.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and acquiring NMR (¹H, ¹³C) and mass spectra.

ParameterExpected Result
Yield 90-98%
Physical State Crystalline solid
¹H NMR (CDCl₃, 400 MHz) Peaks corresponding to isoxazole, benzene ring, and NH protons
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight

G cluster_0 Experimental Workflow A 1. Reaction Setup (Dissolve starting materials) B 2. Reagent Addition (Dropwise addition of coupling partner) A->B C 3. Reaction Monitoring (TLC analysis) B->C D 4. Work-up (Quenching, extraction, washing) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Characterization (NMR, MS, MP) E->F

Caption: A generalized experimental workflow for synthesis.

Conclusion

This compound is a high-value intermediate for the synthesis of advanced agrochemicals. Its utility in constructing both sulfonylurea herbicides and carboxamide fungicides underscores its importance in modern crop protection research and development. The protocols provided herein offer a solid foundation for the synthesis and exploration of novel isoxazole-based agrochemicals, enabling researchers to innovate and develop next-generation solutions for global food security.

References

Application Notes and Protocols: Scale-Up Synthesis of 5-Methoxyisoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous commercially available drugs and clinical candidates.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anti-cancer properties. Among these, 5-methoxyisoxazol-3-amine and its derivatives are crucial intermediates in the synthesis of various bioactive molecules. As drug development progresses from discovery to preclinical and clinical phases, the demand for these intermediates increases significantly, necessitating robust and scalable synthetic routes.

This document provides a detailed guide for the scale-up synthesis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols. The focus is on ensuring scientific integrity, process safety, and scalability, moving from bench-scale procedures to larger-scale production.

Core Synthetic Strategy: From Bench to Plant

The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] However, for the specific case of this compound, a more practical and scalable approach involves the cyclization of a β-ketoester derivative with hydroxylamine. This method offers advantages in terms of starting material availability, reaction conditions, and overall process safety.[4][5]

Retrosynthetic Analysis and Key Considerations

A logical retrosynthetic analysis of this compound points towards readily available starting materials. The core isoxazole ring can be constructed from a precursor containing the necessary carbon and nitrogen framework. Key considerations for a scalable synthesis include:

  • Cost-effectiveness of starting materials: Utilizing commercially available and inexpensive reagents is paramount for large-scale production.

  • Process safety: Avoiding hazardous reagents, highly exothermic reactions, and high-pressure conditions is crucial.[6]

  • "Green" chemistry principles: Employing environmentally benign solvents, minimizing waste, and improving atom economy are increasingly important considerations.[5][7]

  • Robustness and reproducibility: The chosen synthetic route must be reliable and consistently deliver the desired product in high yield and purity.

Detailed Scale-Up Protocol: Synthesis of this compound

This protocol details a two-step process for the gram- to kilogram-scale synthesis of this compound.

Step 1: Synthesis of Methyl 3-amino-5-methoxyisoxazole-4-carboxylate

This step involves the condensation and cyclization of dimethyl 2-methoxyfumarate with hydroxylamine.

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
Dimethyl 2-methoxyfumarate≥98%Commercial
Hydroxylamine hydrochloride≥99%Commercial
Sodium methoxide25% in MethanolCommercialHandle with care, corrosive and flammable.
MethanolAnhydrousCommercial
TolueneAnhydrousCommercial
Glass-lined reactor100 LEquipped with mechanical stirrer, temperature probe, reflux condenser, and addition funnel.
Heating/cooling circulatorTo maintain precise temperature control.
Filtration unite.g., Nutsche filter-dryer.

Experimental Workflow

cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Methanol and Sodium Methoxide B Cool to 0-5 °C A->B C Add Hydroxylamine Hydrochloride B->C D Stir to form Hydroxylamine Free Base C->D E Add Dimethyl 2-methoxyfumarate D->E F Warm to Room Temperature E->F G Heat to Reflux (60-65 °C) F->G H Monitor by HPLC G->H I Cool to Room Temperature H->I Upon Completion J Neutralize with Acetic Acid I->J K Concentrate under Vacuum J->K L Add Toluene K->L M Filter the Precipitate L->M N Wash with Toluene M->N O Dry under Vacuum N->O

Caption: Workflow for the synthesis of Methyl 3-amino-5-methoxyisoxazole-4-carboxylate.

Detailed Procedure
  • Reactor Preparation: Charge the 100 L glass-lined reactor with anhydrous methanol (40 L).

  • Base Addition: Under a nitrogen atmosphere, slowly add a 25% solution of sodium methoxide in methanol (21.6 kg, 100 mol) to the reactor while maintaining the temperature between 0-5 °C.

  • Hydroxylamine Formation: In a separate vessel, dissolve hydroxylamine hydrochloride (7.0 kg, 100 mol) in methanol (20 L). Slowly add this solution to the reactor, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0-5 °C to form the hydroxylamine free base.

  • Substrate Addition: Slowly add dimethyl 2-methoxyfumarate (17.4 kg, 100 mol) to the reaction mixture, maintaining the temperature below 15 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 60-65 °C).

  • Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid to a pH of 6-7.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Add toluene (40 L) to the residue and stir for 1 hour.

  • Filtration and Drying: Filter the resulting precipitate, wash with cold toluene (2 x 10 L), and dry under vacuum at 40-50 °C to a constant weight.

Step 2: Decarboxylation to this compound

This step involves the removal of the carboxylate group to yield the final product.

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
Methyl 3-amino-5-methoxyisoxazole-4-carboxylateFrom Step 1
Sulfuric Acid98%CommercialHandle with extreme care, highly corrosive.
Deionized Water
Sodium Hydroxide50% solutionCommercialHandle with care, corrosive.
Dichloromethane (DCM)Reagent GradeCommercial
Glass-lined reactor100 LEquipped with mechanical stirrer, temperature probe, and addition funnel.
Extraction vessels

Experimental Workflow

cluster_decarboxylation Decarboxylation cluster_workup_iso Work-up & Isolation A Charge Reactor with Water and Sulfuric Acid B Cool to 10-15 °C A->B C Add Intermediate from Step 1 B->C D Heat to 90-100 °C C->D E Monitor by HPLC D->E F Cool to Room Temperature E->F Upon Completion G Adjust pH to 9-10 with NaOH solution F->G H Extract with Dichloromethane G->H I Combine Organic Layers H->I J Dry over Sodium Sulfate I->J K Filter and Concentrate J->K L Recrystallize from Toluene/Heptane K->L

Caption: Workflow for the decarboxylation to this compound.

Detailed Procedure
  • Acidic Hydrolysis: Charge the 100 L reactor with deionized water (30 L). Slowly and carefully add concentrated sulfuric acid (98%, 15 kg) while cooling to maintain the temperature below 25 °C.

  • Substrate Addition: Add the methyl 3-amino-5-methoxyisoxazole-4-carboxylate (from Step 1, ~17 kg) to the acidic solution.

  • Reaction: Heat the mixture to 90-100 °C and stir until the reaction is complete as monitored by HPLC (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. In a separate vessel, prepare a solution of sodium hydroxide. Slowly add the cooled reaction mixture to the sodium hydroxide solution, maintaining the temperature below 25 °C, until the pH reaches 9-10.

  • Extraction: Transfer the aqueous mixture to an extraction vessel and extract with dichloromethane (3 x 20 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a mixture of toluene and heptane to afford pure this compound.

In-Process Controls and Analytical Methods

Robust analytical methods are essential for monitoring reaction progress, ensuring product quality, and identifying potential impurities.

ParameterMethodFrequencyAcceptance Criteria
Step 1
Starting Material ConsumptionHPLCEvery 2 hours<1% remaining
Product FormationHPLCEvery 2 hoursConsistent increase
Purity of IntermediateHPLC, NMRFinal product≥98%
Step 2
Intermediate ConsumptionHPLCEvery 2 hours<1% remaining
Product FormationHPLCEvery 2 hoursConsistent increase
Final Product PurityHPLC, NMR, MSFinal product≥99%
Residual SolventsGC-HSFinal productAs per ICH guidelines

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a water/acetonitrile gradient is suitable for monitoring both reaction steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the intermediate and final product.

Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying impurities.

Gas Chromatography-Headspace (GC-HS): Used to quantify residual solvents in the final product.

Safety and Environmental Considerations

Hazardous Reagents:

  • Sodium methoxide: Highly corrosive and flammable. Handle in a well-ventilated area, away from ignition sources, and use appropriate personal protective equipment (PPE).

  • Sulfuric acid: Extremely corrosive. Always add acid to water slowly and with cooling to prevent splashing and exothermic reactions. Use appropriate PPE.

  • Dichloromethane: A potential carcinogen. Use in a closed system or with adequate ventilation.

Exothermic Reactions: The neutralization of sulfuric acid with sodium hydroxide is highly exothermic and requires careful control of the addition rate and efficient cooling.[6]

Waste Management:

  • Aqueous waste from the work-up steps should be neutralized before disposal.

  • Organic solvent waste should be collected and disposed of according to local regulations. Consider solvent recycling where feasible to minimize environmental impact.

Conclusion

The successful scale-up of the synthesis of this compound derivatives hinges on a thorough understanding of the reaction mechanism, careful process optimization, and stringent safety protocols. The detailed procedures and analytical controls outlined in these application notes provide a robust framework for researchers and drug development professionals to confidently transition from laboratory-scale synthesis to larger-scale production. By prioritizing safety, efficiency, and quality, the reliable supply of this key building block for the pharmaceutical industry can be ensured.

References

derivatization of 5-Methoxyisoxazol-3-amine for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 5-Methoxyisoxazol-3-amine for Analytical Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic primary amine that serves as a crucial structural motif in various pharmacologically active compounds and as a key building block in synthetic chemistry. Due to its polarity, low volatility, and lack of a strong chromophore, direct analysis by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often challenging.[1] This leads to poor peak shape, low sensitivity, and thermal instability, particularly in GC systems.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound to overcome these analytical hurdles. We present detailed theoretical explanations, step-by-step protocols, and workflow diagrams for silylation and acylation for GC-Mass Spectrometry (GC-MS) analysis, and fluorescent labeling for HPLC with Fluorescence Detection (HPLC-FLD), empowering robust and sensitive quantification of this analyte.

The Rationale for Derivatization

The primary amino group and the polar isoxazole ring make this compound a challenging analyte for standard chromatographic methods. Derivatization, the process of chemically modifying an analyte, is employed to impart more favorable properties for analysis.[3][4]

  • For Gas Chromatography (GC): The goal is to replace the active hydrogen on the primary amine with a nonpolar group. This chemical modification achieves two critical objectives:

    • Increased Volatility: The resulting derivative is less polar and has a lower boiling point, allowing it to be readily vaporized in the GC inlet without thermal degradation.[1]

    • Improved Peak Shape: Derivatization minimizes interactions between the polar amine and active sites (e.g., free silanols) on the GC column and liner, resulting in sharper, more symmetrical peaks and improved quantitative accuracy.[1]

  • For High-Performance Liquid Chromatography (HPLC): While the analyte can be analyzed by HPLC, its native UV absorbance may be insufficient for trace-level detection. Derivatization for HPLC focuses on attaching a moiety with strong UV absorbance (a chromophore) or, more effectively, one that fluoresces (a fluorophore).[5][6] This strategy dramatically enhances detector response, leading to significantly lower limits of detection (LOD) and quantification (LOQ).[3]

The overall analytical workflow is improved through a structured derivatization process.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Analyte in Solution (this compound) B Solvent Evaporation (if necessary) A->B C Add Anhydrous Solvent & Derivatizing Reagent B->C D Reaction (Heating) C->D E Injection into GC-MS or HPLC D->E F Data Acquisition & Quantification E->F

Figure 1: General experimental workflow for derivatization and analysis.

Derivatization for GC-MS Analysis

For GC-MS, silylation and acylation are two of the most robust and widely used derivatization techniques for primary amines.[1]

Silylation with BSTFA

Silylation involves replacing the active hydrogen of the amine with a non-polar trimethylsilyl (TMS) group.[1][7] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent that reacts efficiently with primary amines.[1][4] The reaction is often catalyzed by a small amount of trimethylchlorosilane (TMCS).[1][7]

Reaction Mechanism: The lone pair of electrons on the amine nitrogen attacks the silicon atom of the BSTFA, leading to the formation of a stable, volatile TMS-derivative.[1]

G cluster_reactants cluster_products reactant1 This compound (Starting Analyte) plus1 + reagent BSTFA (Silylating Reagent) arrow 70-80°C (TMCS catalyst) product TMS-Derivative (Volatile & Stable) plus2 + byproduct Byproducts reactant1_box Analyte-NH₂ reagent_box CF₃CON[Si(CH₃)₃]₂ product_box Analyte-NH-Si(CH₃)₃ reagent_box->product_box Silylation Reaction byproduct_box CF₃CONH-Si(CH₃)₃ G cluster_conditions Reaction Conditions Analyte This compound (Analyte-NH₂) Product Fluorescent Dansyl-Amine Derivative Analyte->Product + DNS-Cl Reagent Dansyl Chloride (DNS-Cl) Condition1 Alkaline Buffer (pH ~9.5) Condition2 60°C, 45 min

References

Catalytic Pathways to 5-Methoxyisoxazol-3-amine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Core in Modern Chemistry

The isoxazole ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to serve as a versatile pharmacophore. Specifically, 5-methoxyisoxazol-3-amine is a crucial building block for the synthesis of various pharmaceutical agents, most notably as a key intermediate for certain sulfonamide antibiotics. The development of efficient, selective, and scalable synthetic routes to this compound is therefore of paramount importance. Traditional methods often rely on stoichiometric reagents and can suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and the generation of significant waste. This application note provides an in-depth exploration of modern catalytic methodologies for the synthesis of this compound, offering researchers a detailed guide to leveraging transition metal catalysis for improved efficiency and control.

Strategic Overview: Catalytic Formation of the 3-Aminoisoxazole Scaffold

The construction of the this compound core primarily revolves around the formation of the isoxazole ring through a cyclization reaction. Catalytic approaches offer significant advantages in terms of reaction rates, yields, and regioselectivity. The two principal catalytic strategies that will be discussed are:

  • Copper-Catalyzed [3+2] Cycloaddition: This approach involves the reaction of a nitrile oxide (or a precursor) with an alkyne. Copper catalysts can play a crucial role in controlling the regioselectivity of the cycloaddition, which is a key challenge in isoxazole synthesis.[1]

  • Palladium-Catalyzed Cyclization Cascades: Palladium catalysts are renowned for their ability to mediate complex bond-forming sequences. In the context of isoxazole synthesis, palladium catalysis can be employed to construct the ring system through intramolecular cyclization of appropriately functionalized precursors.[2][3]

The following sections will delve into the mechanistic underpinnings of these approaches and provide detailed, actionable protocols for their implementation in a laboratory setting.

Methodology 1: Copper-Catalyzed Regioselective [3+2] Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful and convergent method for constructing the isoxazole ring.[4][5] However, the reaction of an unsymmetrical alkyne like methoxyacetylene can lead to a mixture of regioisomers. The use of a copper(I) catalyst can steer the reaction towards the desired 3,5-disubstituted isoxazole.[1]

Plausible Catalytic Cycle

The proposed catalytic cycle for the copper(I)-catalyzed cycloaddition is depicted below. The cycle begins with the coordination of the copper(I) catalyst to the alkyne, which lowers the LUMO of the alkyne and activates it for cycloaddition. The nitrile oxide then undergoes a stepwise cycloaddition to the activated alkyne, followed by release of the isoxazole product and regeneration of the copper(I) catalyst.

cluster_cycle Copper(I)-Catalyzed Cycloaddition Cu_I Cu(I) Catalyst Activated_Complex [Alkyne-Cu(I)] Complex Cu_I->Activated_Complex Coordination Alkyne Methoxyacetylene Alkyne->Activated_Complex Nitrile_Oxide Nitrile Oxide (from precursor) Cycloadduct_Intermediate Copper Isoxazolide Intermediate Nitrile_Oxide->Cycloadduct_Intermediate Activated_Complex->Cycloadduct_Intermediate + Nitrile Oxide Product This compound Cycloadduct_Intermediate->Product Protonolysis/ Rearomatization Product->Cu_I Release & Catalyst Regeneration Start Starting Materials (e.g., Hydroxylamine derivative, Methoxypropyne derivative) Precursor Synthesis of O-Alkynyl Oxime Precursor Start->Precursor Cyclization Pd-Catalyzed Intramolecular Cyclization Precursor->Cyclization Product This compound Cyclization->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxyisoxazol-3-amine. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. As a crucial heterocyclic building block in medicinal chemistry, mastering the synthesis of this compound is essential for advancing research and development pipelines.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you with a deeper understanding of the reaction dynamics.

Synthetic Overview: The Primary Pathway

The most common and direct route to this compound involves the base-mediated cyclization reaction between methoxyacetonitrile and hydroxylamine . This reaction leverages the nucleophilicity of hydroxylamine to attack the nitrile carbon, followed by an intramolecular cyclization to form the stable isoxazole ring.

Synthesis_Overview cluster_reactants Starting Materials Methoxyacetonitrile Methoxyacetonitrile (CH₃OCH₂CN) Base Base (e.g., NaOH, K₂CO₃) Methoxyacetonitrile->Base Reaction Solvent (e.g., Water, THF) Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Base Reaction Solvent (e.g., Water, THF) Product This compound Base->Product Cyclization

Caption: General synthesis scheme for this compound.

Troubleshooting Guide

This section addresses specific, high-frequency problems encountered during the synthesis.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

Low or no yield is the most common issue, often stemming from a few critical parameters.

Answer:

Several factors can lead to poor yields. Let's break down the most probable causes and their solutions.

Potential CauseScientific ExplanationRecommended Solution
Incorrect pH Control The cyclization step is highly pH-dependent. While literature on the 5-methoxy analog is sparse, extensive studies on the analogous 5-methylisoxazole synthesis show that maintaining a pH between 10.5 and 12.5 is critical.[1] Below this range, the reaction rate is slow. Above this range, side reactions and degradation of hydroxylamine can occur, drastically reducing yield.Implement strict pH monitoring and control. Use a calibrated pH meter. Prepare a stock solution of your base (e.g., 50% NaOH) and add it dropwise throughout the reaction to maintain the pH within the optimal 10.5-12.5 range.
Poor Reagent Quality Hydroxylamine is often supplied as a salt (e.g., hydroxylamine hydrochloride) and can degrade over time. Free hydroxylamine is also unstable.[2] Methoxyacetonitrile can be susceptible to hydrolysis or polymerization if not stored properly under anhydrous conditions.Use fresh, high-purity reagents. For hydroxylamine hydrochloride, ensure it is dry and stored correctly. When preparing the free base in situ, do so just before use. Verify the purity of methoxyacetonitrile via GC or NMR before starting the reaction.
Ineffective Temperature Control The initial reaction of hydroxylamine with the nitrile can be exothermic. An uncontrolled temperature increase can lead to the formation of undesired side products and decomposition of the thermally sensitive hydroxylamine.Run the reaction in a vessel equipped with an external cooling bath (e.g., an ice-water bath). Add reagents, particularly the base, slowly to control the exotherm. Maintain a consistent internal temperature, for example, by heating to a gentle reflux only after the initial combination of reagents is complete and the exotherm has subsided.[3]
Insufficient Reaction Time The reaction may simply be incomplete. Cyclization reactions can sometimes require several hours to reach completion.Monitor the reaction progress diligently. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (methoxyacetonitrile). The reaction is complete when the starting material spot/peak is no longer visible.
Question 2: My final product is impure. How can I identify and eliminate contaminants?

Purity is paramount, especially for pharmaceutical applications. Impurities often co-crystallize or have similar properties to the target compound, making purification challenging.

Answer:

The primary impurity is typically an isomer, along with unreacted starting materials or side-products from degradation.

Troubleshooting_Impurity Start Impure Product Detected (TLC/HPLC/NMR) Isomer Isomeric Impurity Present? (e.g., 3-Amino-5-methoxyisoxazole) Start->Isomer SM Starting Material Present? Isomer->SM No Sol_Isomer Optimize pH Control in Future Syntheses. (Maintain 10.5-12.5) Isomer->Sol_Isomer Yes Other Other Impurities? SM->Other No Sol_SM Increase Reaction Time or Temperature. SM->Sol_SM Yes Sol_Purify Purification Strategy: 1. Recrystallization 2. Column Chromatography Other->Sol_Purify Yes Sol_Isomer->Sol_Purify Sol_SM->Sol_Purify

Caption: Decision workflow for troubleshooting product impurities.

Common Impurities and Solutions:

  • Isomeric Impurity (3-Amino-5-methoxyisoxazole):

    • Cause: The formation of the 5-amino-3-methylisoxazole isomer is a known issue in the synthesis of the 5-methyl analog, and the same challenge can be anticipated here.[1] This often results from reaction conditions (especially pH) that favor the alternative cyclization pathway.

    • Prevention: The most effective preventative measure is strict pH control, as outlined in the previous section. Maintaining the pH in the higher alkaline range (10.5-12.5) significantly favors the formation of the desired 3-amino-5-methoxy isomer.[1]

    • Removal: If the isomer has formed, separation can be difficult due to similar polarities. Careful column chromatography on silica gel or, for more challenging separations, an amine-functionalized stationary phase may be effective.[4]

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to insufficient time, low temperature, or poor reagent stoichiometry.

    • Removal: Most starting materials can be removed during aqueous workup. Methoxyacetonitrile is volatile and can be removed under reduced pressure. For trace amounts, recrystallization or a silica gel plug can be effective.

  • Degradation/Side Products:

    • Cause: Overheating, extreme pH, or presence of oxygen can cause the formation of complex byproducts.

    • Removal: A robust purification strategy is required.

      • Aqueous Wash: An initial workup by partitioning between an organic solvent (like ethyl acetate) and water can remove many polar impurities.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Toluene, Ethyl Acetate/Hexanes) is a powerful technique for purification.

      • Column Chromatography: For oils or solids that do not crystallize well, flash column chromatography is the method of choice. A gradient elution from a non-polar solvent (e.g., Hexane) to a more polar solvent (e.g., Ethyl Acetate) is a good starting point.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic principle behind the pH dependency of this reaction?

A: The reaction proceeds through the formation of an intermediate amidoxime from the addition of hydroxylamine to the nitrile. The subsequent cyclization is a base-catalyzed dehydration and ring-closing event. The pH must be high enough to deprotonate the hydroxyl group of the intermediate, making it a more potent nucleophile to attack the carbonyl-like carbon, but not so high as to cause degradation of the reactants or promote unwanted side reactions like the formation of the undesired isomer.

Q: Which base should I choose for this synthesis?

A: While various bases can be used, sodium hydroxide (NaOH) is commonly cited for the analogous 5-methylisoxazole synthesis due to its low cost, high reactivity, and solubility in aqueous media.[1] Potassium carbonate (K₂CO₃) is a milder alternative that can also be effective.[3] The choice depends on the solvent system and desired reaction kinetics. For precise control, using a 50% w/w aqueous solution of NaOH allows for careful, dropwise addition to maintain the target pH.

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the quickest method.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., starting with 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be used. The product, being an amine, will likely have a lower Rf value than the starting methoxyacetonitrile. The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, HPLC is recommended.

Q: What are the primary safety concerns?

A: Hydroxylamine and its salts are toxic and can be explosive, especially in concentrated form or upon heating. [2] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating concentrated hydroxylamine solutions. The use of strong bases like NaOH also requires care to avoid chemical burns.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 3-amino-5-methylisoxazole and general principles of isoxazole formation.[1][3] Researchers should perform a small-scale trial run first to optimize conditions for their specific setup.

Materials:

  • Hydroxylamine hydrochloride (1.0 eq)

  • Sodium Hydroxide (approx. 2.5 eq, used as a 50% w/w aqueous solution)

  • Methoxyacetonitrile (1.0 eq)

  • Water (as solvent)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Calibrated pH meter

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve hydroxylamine hydrochloride (1.0 eq) in water. Cool the solution to 0-5 °C using an ice bath.

  • Formation of Free Hydroxylamine: Slowly add a portion of the 50% NaOH solution dropwise to the cooled hydroxylamine solution until the pH reaches approximately 10.5. This liberates the free hydroxylamine.

  • Addition of Nitrile: Add the methoxyacetonitrile (1.0 eq) to the reaction mixture in one portion.

  • Reaction and pH Control: Allow the mixture to stir at room temperature. The reaction is exothermic. Monitor the internal temperature and maintain it below 30 °C. Critically, monitor the pH continuously. As the reaction proceeds, the pH will likely drop. Use the addition funnel to add the 50% NaOH solution dropwise to maintain the pH strictly between 10.5 and 12.5.

  • Monitoring: Continue stirring at room temperature for 4-8 hours, or until TLC/HPLC analysis shows complete consumption of the methoxyacetonitrile.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by flash column chromatography on silica gel.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

Purpose: To assess the purity of the final product and monitor reaction progress.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

References

Technical Support Center: Optimization of Reaction Conditions for 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 5-Methoxyisoxazol-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your reaction yields, product purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-amino-5-substituted isoxazoles like this compound?

A1: The synthesis of 3-aminoisoxazoles typically involves the cyclization of a precursor with a source of hydroxylamine. A prevalent method is the reaction of hydroxylamine with activated nitrile compounds. For instance, the synthesis of the related 3-amino-5-methylisoxazole often utilizes the reaction of nitrile compounds with hydroxyurea or hydroxylamine hydrochloride in the presence of a base[1][2]. Another general approach involves the reaction of an alkali metal hydroxymethylene acetone with hydroxylamine-N-sulfonic acid to form the isoxazole ring, followed by subsequent amination[3]. These foundational strategies can be adapted for this compound by selecting appropriate methoxy-containing starting materials.

Q2: Why is pH control so critical in this synthesis?

A2: pH control is arguably one of the most critical parameters for achieving high yield and purity. In the synthesis of the analogous 3-amino-5-methylisoxazole, maintaining a specific alkaline pH range (e.g., 10.5 to 12.5) was found to dramatically increase yields to over 90% and, crucially, to minimize the formation of the 5-amino-3-methylisoxazole regioisomer[1]. Harsh basic or acidic conditions can also lead to the undesired ring-opening of the isoxazole core[4]. Therefore, careful, and consistent pH monitoring and adjustment throughout the reaction is essential for regioselectivity and stability.

Q3: What analytical methods are recommended for monitoring reaction progress?

A3: We recommend using a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction.[4] TLC is excellent for a quick, qualitative assessment of the consumption of starting materials and the appearance of the product spot. LC-MS provides more definitive evidence by confirming the mass of the desired product and helping to identify any major byproducts or intermediates. For final characterization, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) are essential to confirm the structure and purity[5].

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: I've set up my reaction, but after the recommended time, TLC and LC-MS analysis shows little to no formation of this compound. What could be the cause?

A: Low or no yield can stem from several factors, from reagent quality to suboptimal reaction conditions. Let's break down the potential issues.

Workflow for Troubleshooting Low Yield

LowYield Start Low/No Yield Observed Reagents 1. Verify Reagent Quality & Stoichiometry Start->Reagents Conditions 2. Optimize Reaction Conditions Reagents->Conditions Reagents OK Inert 3. Ensure Inert Atmosphere Conditions->Inert Conditions Optimized Result Improved Yield Inert->Result Atmosphere Controlled

Caption: A step-by-step workflow for diagnosing low product yield.

  • Pillar 1: Reagent Integrity and Stoichiometry

    • Hydroxylamine Source: Hydroxylamine hydrochloride is a common reagent, but it requires neutralization to release free hydroxylamine. Ensure your base (e.g., potassium carbonate, sodium hydroxide) is added in the correct stoichiometric amount to fully neutralize the HCl and achieve the target reaction pH[2].

    • Starting Material Purity: Verify the purity of your methoxy-containing precursor. Impurities can inhibit the reaction or lead to unwanted side products.

    • Solvent Quality: Ensure you are using dry, reaction-appropriate solvents, especially if any intermediates are sensitive to moisture[4].

  • Pillar 2: Reaction Conditions

    • Temperature: Some cyclization reactions require heating to proceed at a reasonable rate (e.g., 60°C)[2]. Conversely, excessive heat can cause degradation of reactants or products[4]. If your reaction is sluggish at room temperature, consider incrementally increasing the temperature while monitoring via TLC.

    • pH Control: As mentioned in the FAQ, incorrect pH is a primary cause of low yield and impurity formation. Use a calibrated pH meter and make additions of your base solution slowly to avoid overshooting the optimal range[1].

    • Reaction Time: If starting material is still present, the reaction may simply require more time. Continue monitoring until you see no further conversion[4].

  • Pillar 3: Reaction Environment

    • Inert Atmosphere: If any of your starting materials or intermediates are known to be sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yield[4].

Problem 2: Presence of Multiple Products & Low Selectivity

Q: My reaction produces the desired product, but I'm also seeing significant impurities, including a potential isomer. How can I improve selectivity?

A: The formation of multiple products, particularly regioisomers, is a common challenge in isoxazole synthesis.

  • Cause 1: Regioisomer Formation

    • The Problem: The primary impurity is often the regioisomeric 3-methoxy-5-aminoisoxazole. This arises from the two possible orientations of the hydroxylamine addition-cyclization.

    • The Solution: Regioselectivity is highly dependent on pH. As demonstrated in related syntheses, maintaining a tightly controlled alkaline pH (e.g., 10.5-12.5) strongly favors the formation of the 3-amino isomer over the 5-amino isomer[1]. This is the most effective lever to pull to improve selectivity.

  • Cause 2: Side Reactions & Degradation

    • The Problem: Harsh conditions can cause the isoxazole ring to open or can lead to N-alkylation or other side reactions[4].

    • The Solution: Use milder bases where possible and avoid excessive heating. If subsequent reactions are planned, consider protecting the amine group with a suitable protecting group (e.g., Boc or Cbz) to prevent unwanted side reactions[4].

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeReference
pH Uncontrolled or < 10Strictly maintained at 10.5-12.5Increased yield, minimized regioisomer formation[1]
Temperature Excessive (>80°C)Moderate (e.g., 50-60°C)Reduced degradation and side products[4][5]
Base Addition Rapid, single additionSlow, dropwise additionStable pH, better process control[1]
Problem 3: Difficult Purification

Q: The product, this compound, is highly polar and difficult to purify via standard silica gel chromatography. What are my options?

A: Purifying polar amines on standard silica gel is a frequent challenge due to strong interactions with the acidic silica surface, leading to peak tailing and poor separation.

Diagram of Purification Options

Purification cluster_chrom Chromatography Strategies Start Crude Product (Polar Amine) Chrom Column Chromatography Start->Chrom Cryst Crystallization / Recrystallization Start->Cryst Extract Aqueous Extraction (pH swing) Start->Extract Silica Modified Silica Gel Eluent (add TEA or NH4OH) Chrom->Silica Alumina Alternative Stationary Phase (e.g., basic Alumina) Chrom->Alumina AmineSilica Amine-Functionalized Silica Chrom->AmineSilica HPLC Preparative HPLC Chrom->HPLC

Caption: Decision tree for purifying polar amine products.

  • Strategy 1: Modify the Mobile Phase

    • For standard silica gel, add a basic modifier to your eluent system. A small amount of triethylamine (TEA) or ammonium hydroxide (e.g., 0.1-1%) can significantly improve peak shape by competing with your amine for the active sites on the silica[4].

  • Strategy 2: Use an Alternative Stationary Phase

    • Amine-functionalized silica is an excellent choice as it provides a less acidic surface, leading to better peak shapes and predictable retention for basic compounds using standard normal-phase solvents like hexane/ethyl acetate[6].

    • Basic alumina can also be an effective alternative to silica for purifying amines.

  • Strategy 3: Non-Chromatographic Methods

    • Acid-Base Extraction: Utilize the basicity of the amine. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with Na₂CO₃ or NaOH) and extract the purified free amine back into an organic solvent[5].

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Experimental Protocol Example

This protocol is a representative synthesis adapted from procedures for structurally related 3-aminoisoxazoles and should be optimized for your specific setup.

Synthesis of this compound via Cyclization

  • Reaction Setup:

    • To a solution of hydroxylamine hydrochloride (1.2 equivalents) in water, add potassium carbonate (2.5 equivalents) and stir at room temperature for 20 minutes to generate free hydroxylamine[2].

    • Add your methoxy-containing nitrile precursor (1.0 equivalent) to the solution.

    • Use a calibrated pH meter to monitor the solution. If necessary, adjust the pH to be within the 11-12 range by careful addition of aqueous NaOH[1].

  • Reaction Execution:

    • Heat the reaction mixture to 60°C and maintain for 4-6 hours[2].

    • Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane with 0.5% TEA) or LC-MS.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of aqueous layer)[1][5].

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product[5][7].

  • Purification:

    • Purify the crude residue using silica gel column chromatography.

    • Equilibrate the column and run the separation using a gradient of ethyl acetate in hexane (or a similar system), ensuring the mobile phase is modified with 0.5-1% triethylamine to ensure good peak shape[4].

    • Combine the pure fractions and evaporate the solvent to yield the final product, this compound.

References

Technical Support Center: Purification Challenges of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for the common and often complex challenges associated with purifying polar amine compounds.

Introduction: The Challenge of Polar Amines

Polar amines are ubiquitous in pharmaceuticals, agrochemicals, and natural products. However, their purification is notoriously difficult. The basicity of the amine functional group combined with high polarity creates a perfect storm of purification challenges: strong, often irreversible, binding to acidic stationary phases like silica gel, and poor retention on traditional reversed-phase media. This guide provides a structured approach to diagnosing and solving these issues, moving from frequently asked questions to in-depth troubleshooting protocols for various purification techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: Why is my polar amine streaking badly or not moving on a silica gel column?

Answer: This is the most frequent issue and stems from a strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This interaction leads to:

  • Peak Tailing: The amine molecules that interact strongly with the silanol groups are slow to elute, creating a "tail" on the chromatographic peak.[4]

  • Irreversible Binding: In some cases, the interaction is so strong that the compound will not elute from the column at all, resulting in poor recovery.[5][6]

Quick Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, into your mobile phase (typically 0.1-2%).[2][4] This base will "occupy" the acidic silanol sites, minimizing their interaction with your target amine.[1]

  • Switch to a Less Acidic Stationary Phase: Consider using neutral alumina or an amine-functionalized silica column, which has a less acidic surface and is designed for purifying basic compounds.[1][3][4]

Q2: My polar amine elutes in the void volume on my C18 (Reversed-Phase) column. How can I get it to retain?

Answer: This happens because your compound is too polar to interact with the nonpolar C18 stationary phase.[6][7] It prefers the polar mobile phase and is washed off the column without retention.

Effective Strategies:

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous solvent.[7][8][9] As you increase the aqueous portion, your polar compound will elute.[10]

  • Employ Ion-Pairing Reagents: For ionizable amines, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can enhance retention. The reagent forms a neutral ion-pair with your charged amine, increasing its hydrophobicity and allowing it to interact with the C18 stationary phase.[11]

  • Use a Polar-Embedded or Aqueous-Stable C18 Column: These specialized reversed-phase columns are designed to be more compatible with highly aqueous mobile phases and can offer better retention for polar analytes.[6]

Q3: When should I consider using a protecting group for my amine?

Answer: Using a protecting group is a chemical strategy to temporarily mask the amine's problematic basicity and polarity.[12][13] Consider this approach when:

  • Chromatographic methods are failing due to extreme tailing or irreversible binding.

  • Your molecule has multiple functional groups, and you need to prevent the amine from reacting in a subsequent synthetic step.

  • The protected amine has significantly different solubility or chromatographic properties that simplify purification.

The most common protecting groups for amines are carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are readily installed and can be removed under specific, mild conditions after purification is complete.[14][15][16]

Q4: I can't get my amine to crystallize; it just "oils out." What should I do?

Answer: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution, or when impurities prevent the formation of a crystal lattice. For amines, the freebase form is often an oil or a low-melting solid.

The Go-To Solution: Salt Formation. Converting the basic amine into a salt is the most effective way to induce crystallization.[17][18] Adding an acid (like HCl, sulfuric acid, or tartaric acid) protonates the amine, forming an ionic salt.[19][20] These salts typically have much higher melting points and are more ordered, making them significantly more likely to crystallize.[17][21] A common practice is to dissolve the crude amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the crystalline hydrochloride salt.[17]

Part 2: In-Depth Troubleshooting Guides by Technique

Guide 1: Normal-Phase Chromatography on Silica Gel

The primary challenge is mitigating the interaction with acidic silanols.

Troubleshooting Workflow: Silica Gel Chromatography

start Start: Polar Amine Purification on Silica issue Problem: Severe Peak Tailing / No Elution start->issue mod Strategy 1: Modify Mobile Phase issue->mod Quickest Fix stat Strategy 2: Change Stationary Phase issue->stat More Robust chem Strategy 3: Chemical Modification issue->chem If All Else Fails add_base Add Basic Modifier (0.1-2% TEA or NH4OH) mod->add_base amine_col Use Amine-Functionalized Silica stat->amine_col alumina_col Use Neutral Alumina stat->alumina_col protect Use Protecting Group (e.g., Boc) chem->protect salt Purify as a Salt (Non-chromatographic) chem->salt deactivate Pre-wash Silica with Modifier add_base->deactivate For very strong binding success Result: Successful Purification add_base->success deactivate->success amine_col->success alumina_col->success protect->success salt->success

References

preventing decomposition of 5-Methoxyisoxazol-3-amine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxyisoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile isoxazole derivative. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to ensure the stability and successful reaction of this compound in your experiments.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery. However, the inherent reactivity of the isoxazole ring, coupled with the electronic effects of the amino and methoxy substituents, can present stability challenges under various reaction conditions. The primary modes of decomposition involve cleavage of the weak N-O bond within the isoxazole ring, which can be catalyzed by acidic or basic conditions, as well as oxidative and reductive pathways. This guide will equip you with the knowledge to anticipate and mitigate these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by the following factors:

  • pH: The isoxazole ring is susceptible to both acid and base-catalyzed hydrolysis. Strongly acidic or basic conditions can lead to ring opening. For instance, studies on the similar compound sulfamethoxazole have shown that its degradation is pH-dependent, with increased hydrolysis under both acidic and alkaline conditions.[1][2][3][4][5]

  • Temperature: Elevated temperatures can accelerate the rate of decomposition. As with many chemical reactions, higher temperatures provide the activation energy needed for degradation pathways to proceed. Stability studies on sulfamethoxazole have demonstrated a clear correlation between increased temperature and a higher rate of degradation.[1][2][6]

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can lead to the degradation of the molecule. The aminomethyl group and the isoxazole ring are potential sites for these reactions.[7]

  • Light Exposure: Photolytic degradation can occur, as the isoxazole ring can be sensitive to UV irradiation, which can induce cleavage of the N-O bond.[7]

Q2: What are the likely degradation products of this compound?

A2: Based on the known degradation pathways of similar isoxazole-containing compounds, the following are potential degradation products:

  • Ring-Opened Products: Under hydrolytic conditions (acidic or basic), the isoxazole ring can cleave to form β-keto nitrile or related open-chain structures.

  • Oxidation Products: Oxidation can lead to the formation of the corresponding nitroso or nitro compounds from the amine group, or hydroxylation of the isoxazole ring.[7]

  • Reduction Products: Reduction may lead to the formation of 3-methoxyisoxazole-5-carboxylic acid or other reduced species.[7]

Q3: How can I monitor the stability of this compound during my reaction?

A3: Regular monitoring of your reaction is crucial. The recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is a powerful tool for monitoring the disappearance of the starting material and the appearance of degradation products. Developing a stability-indicating method is highly recommended.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress. The appearance of new spots can indicate the formation of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the mass of potential degradation products, which can help in elucidating the degradation pathway.[8]

Troubleshooting Guide: Preventing Decomposition

This section provides practical solutions to common problems encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and multiple unidentified byproducts. Decomposition of this compound due to harsh reaction conditions. - pH Control: Avoid strongly acidic or basic conditions. If a base is required, consider using a milder, non-nucleophilic organic base (e.g., diisopropylethylamine) instead of strong inorganic bases like NaOH or KOH. If an acid is necessary, use it in stoichiometric amounts and at the lowest effective concentration. - Temperature Management: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature. - Inert Atmosphere: To prevent oxidative degradation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between batches. Degradation of the starting material during storage. - Proper Storage: Store this compound at 2-8°C, protected from light and moisture.[7] - Fresh Solutions: Prepare solutions of the amine fresh for each experiment to avoid degradation in solution over time.
Formation of a specific, recurring byproduct. A specific degradation pathway is being favored under the current reaction conditions. - Identify the Byproduct: Use analytical techniques like LC-MS and NMR to identify the structure of the byproduct. This will provide insight into the degradation mechanism. - Modify Reaction Conditions: Once the degradation pathway is understood, modify the reaction conditions to disfavor it. For example, if an oxidative byproduct is identified, ensure the reaction is run under strictly anaerobic conditions.
The amine group is reacting instead of the intended functional group. The amino group of this compound is highly nucleophilic. - Protecting Groups: Consider protecting the amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[9][10][11][12] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound with Minimized Decomposition

This protocol provides a general framework for conducting a reaction while minimizing the risk of degradation.

  • Preparation:

    • Ensure all glassware is thoroughly dried.

    • Set up the reaction under an inert atmosphere of nitrogen or argon.

    • Use freshly opened or properly stored this compound.

  • Reagent Addition:

    • Dissolve this compound in a suitable, dry, and deoxygenated solvent.

    • Cool the solution to 0°C or the lowest practical temperature for the reaction.

    • If a base or acid is required, add it slowly and dropwise to the cooled solution to control any exotherm. Use the mildest possible acid or base that is effective for the transformation.

  • Reaction Monitoring:

    • Monitor the reaction progress closely using TLC or HPLC at regular intervals.

    • If significant degradation is observed, consider lowering the reaction temperature further, even if it prolongs the reaction time.

  • Work-up:

    • Upon completion, quench the reaction with a neutral or weakly acidic/basic aqueous solution. Avoid strong acids or bases during the work-up.

    • Extract the product into an organic solvent and wash with brine to remove any remaining aqueous reagents.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the product using a suitable method such as column chromatography, recrystallization, or distillation under reduced pressure, keeping the temperature as low as possible.

Protocol 2: Forced Degradation Study to Identify Potential Degradation Pathways

This protocol, adapted from studies on similar compounds, can help identify the degradation products of this compound under various stress conditions.[7]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to direct sunlight for 24 hours.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration.

    • Analyze the samples by HPLC-PDA and LC-MS to identify and quantify the degradation products.

Visualizing Decomposition and Prevention

Decomposition Pathways

This compound This compound Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products  Strong Acid/Base, High Temperature Oxidation Products Oxidation Products This compound->Oxidation Products  Oxidizing Agents, Light Reduction Products Reduction Products This compound->Reduction Products  Reducing Agents

Caption: Potential decomposition pathways of this compound.

Preventative Workflow

cluster_prevention Preventative Workflow start Reaction Planning condition_check Assess Reaction Conditions (pH, Temp, Reagents) start->condition_check mild_conditions Use Mild Conditions (Low Temp, Weak Acid/Base, Inert Atm.) condition_check->mild_conditions Harsh? Yes protecting_group Consider Amino Group Protection condition_check->protecting_group Amine Reactivity an Issue? monitoring Monitor Reaction (TLC, HPLC) condition_check->monitoring Harsh? No mild_conditions->monitoring protecting_group->monitoring workup Neutral/Mild Work-up monitoring->workup purification Low-Temperature Purification workup->purification end Stable Product purification->end

Caption: A workflow for preventing the decomposition of this compound.

References

Technical Support Center: Purification of 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 5-Methoxyisoxazol-3-amine. Recognizing that a one-size-fits-all protocol is rarely optimal, this document emphasizes first-principles, method development, and troubleshooting to empower users to achieve high purity for their specific downstream applications. We will explore the causality behind experimental choices, ensuring each step is part of a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. However, for common isoxazole syntheses, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like cyanoacetates, hydroxylamine, or other reagents.

  • Isomeric By-products: Regioisomers, such as 3-Methoxyisoxazol-5-amine, are common by-products in cyclization reactions. Their similar physical properties can make them particularly challenging to separate.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction or initial work-up.

  • Decomposition Products: Aminoisoxazoles can be sensitive to strong acids or bases and prolonged heat, potentially leading to ring-opening or other degradation.

Q2: My compound is a basic amine. How does this affect my purification strategy?

A2: The basicity of the 3-amino group is the most important chemical handle for purification.

  • Chromatography: On standard silica gel, which is acidic, basic amines often streak or show poor elution profiles due to strong interactions with surface silanol groups. This can be mitigated by using a mobile phase modifier or a different stationary phase.[1]

  • Acid-Base Extraction: The basicity allows the compound to be protonated and selectively extracted into an aqueous acidic phase, leaving neutral or acidic impurities in the organic phase. This is a powerful and scalable purification technique.[2][3]

  • Recrystallization: The amine group can form hydrogen bonds, which will influence its solubility in protic versus aprotic solvents.

Q3: Which purification technique should I try first?

A3: The choice depends on the scale of your experiment and the nature of the impurities. A logical approach is outlined in the diagram below. For small-scale, discovery chemistry, chromatography is often fastest. For larger-scale synthesis, developing a robust recrystallization or acid-base extraction protocol is more efficient.

G start Crude this compound is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization (High Purity Potential) is_solid->try_recrystallization  Yes   is_soluble Soluble in organic solvent? is_solid->is_soluble  No / Oily   try_chromatography Develop Chromatography Method (High Resolution) try_recrystallization->try_chromatography Fails / Impure end Pure Compound try_recrystallization->end Success try_chromatography->end Success is_soluble->try_chromatography  No   acid_base Perform Acid-Base Extraction (Good for removing neutral/acidic impurities) is_soluble->acid_base  Yes   acid_base->try_chromatography Fails / Impure acid_base->end Success

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Recrystallization
Compound "oils out" instead of crystallizing.The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. The compound has low solubility even at high temperatures.Lower the temperature at which you dissolve the compound. Use a lower-boiling point solvent. Switch to a mixed-solvent system where the compound is very soluble in one solvent (the "solvent") and poorly soluble in the other (the "anti-solvent").[4]
No crystals form upon cooling.Too much solvent was used. The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase concentration and re-cool. Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal from a previous batch.
Poor recovery of material.The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Ensure the solution is cooled thoroughly (ice bath) before filtration. Use a minimal amount of hot solvent for dissolution.[5] Minimize the amount of solvent used to wash the collected crystals.
Column Chromatography
Compound streaks or "tails" on the TLC plate/column.The amine is interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to the eluent.[6] Alternatively, use a less acidic stationary phase like alumina or a specially designed amine-functionalized column.[1]
Poor separation between the product and an impurity.The chosen solvent system has inadequate selectivity.Perform a systematic TLC screen with different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). Try a different stationary phase (e.g., switching from silica to reversed-phase C18).
Compound won't elute from the column.The eluent is not polar enough. The compound has irreversibly bound to the silica.Gradually increase the polarity of the mobile phase (gradient elution). If using a modifier like Et₃N, ensure it is present from the start.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound in a hot versus a cold solvent.[7] The ideal solvent will dissolve the compound completely when hot but very poorly when cold.

Step 1: Solvent Screening Workflow

The key to successful recrystallization is finding the right solvent or solvent system. This is an empirical process.

G cluster_0 Solvent Screening start Place ~20 mg crude product in a test tube add_cold Add solvent dropwise at room temp start->add_cold observe_cold Soluble cold? add_cold->observe_cold heat_tube Heat mixture to boiling observe_cold->heat_tube No bad_solvent2 BAD (Too Soluble) observe_cold->bad_solvent2 Yes observe_hot Soluble hot? heat_tube->observe_hot cool_tube Cool to room temp, then ice bath observe_hot->cool_tube Yes bad_solvent1 BAD (Insoluble) observe_hot->bad_solvent1 No observe_crystals Crystals form? cool_tube->observe_crystals good_solvent GOOD Single Solvent observe_crystals->good_solvent Yes observe_crystals->bad_solvent2 No

Caption: Workflow for single-solvent recrystallization screening.

Screening Solvents (Test in order of increasing polarity):

  • Toluene

  • Ethyl Acetate (EtOAc)

  • Acetone

  • Isopropanol (IPA)

  • Ethanol (EtOH) / Methanol (MeOH)

  • Water

If no single solvent is ideal, try a mixed-solvent system:

  • Dissolve the crude compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., Methanol).

  • Slowly add a hot "anti-solvent" in which the compound is poorly soluble (e.g., Water or Hexanes) dropwise until the solution becomes faintly cloudy.

  • Add a few drops of the first solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Protocol 2: Purification by Silica Gel Column Chromatography

This method separates compounds based on their polarity. For this compound, special considerations for its basicity are required.

Step 1: TLC Method Development

  • Dissolve a small amount of crude material in a solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Spot the solution on at least three TLC plates.

  • Run the plates in different solvent systems. A good starting point is a non-polar solvent with an increasing amount of a polar solvent.

    • System A: Hexane:Ethyl Acetate (e.g., start with 70:30)

    • System B: Dichloromethane:Methanol (e.g., start with 98:2)

  • Crucially, prepare a third set of eluents containing 1% triethylamine (Et₃N). For example, Hexane:EtOAc:Et₃N (70:29:1).

  • Visualize the plates under a UV lamp (254 nm). Compare the plates with and without the Et₃N modifier. The system that shows the least streaking and gives your product a retention factor (Rf) of ~0.3 is the ideal starting point for your column.

Step 2: Column Packing and Elution

  • Prepare a slurry of silica gel (230-400 mesh) in your chosen non-polar solvent (e.g., Hexane).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica bed.

  • Pre-elute the column with your starting mobile phase (including the Et₃N if needed).

  • Dissolve the crude product in a minimal amount of solvent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Begin eluting with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Acid-Base Extraction

This technique leverages the basic amine functional group to separate it from non-basic impurities.[8]

  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The basic this compound will be protonated to form an ammonium salt, which will dissolve in the aqueous layer.

    • R-NH₂ (organic) + HCl (aq) → R-NH₃⁺Cl⁻ (aq)

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. (Note: If using EtOAc, the aqueous layer will be on the bottom; if using DCM, it will be on top). Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer. The organic layer now contains neutral impurities and can be discarded.

  • Basification & Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9, check with pH paper). The ammonium salt will be deprotonated back to the neutral amine, which will precipitate out or form an oily layer.

    • R-NH₃⁺Cl⁻ (aq) + NaOH (aq) → R-NH₂ (precipitate/organic) + NaCl (aq) + H₂O

  • Final Extraction: Extract the neutral product back into an organic solvent (e.g., DCM or EtOAc) three times.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.

Purity Assessment

After any purification procedure, it is critical to assess the purity of the final product.

  • Thin-Layer Chromatography (TLC): A quick check. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A typical starting point for method development would be a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, possibly containing a modifier like formic acid or ammonium formate to ensure good peak shape.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities if their signals are visible above the noise.

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of high purity.

References

Technical Support Center: Optimizing Solvent Systems for 5-Methoxyisoxazol-3-amine Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-Methoxyisoxazol-3-amine. As a pivotal heterocyclic building block in pharmaceutical synthesis, achieving pure, well-defined fractions of this compound is critical. However, its inherent physicochemical properties—namely its polarity and basicity—present unique challenges that can lead to common issues like poor peak shape, insufficient retention, and method irreproducibility.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to not only follow methods but to intelligently troubleshoot and optimize them. We will explore the causality behind solvent and stationary phase selection, providing a logical framework for developing robust and efficient purification systems.

Part 1: Analyte Deep Dive: Understanding this compound

Effective chromatography begins with a thorough understanding of the analyte. This compound is a polar, heterocyclic amine. Its behavior on any chromatographic medium is dictated by these fundamental properties.

Physicochemical PropertyValue / DescriptionImpact on Chromatography
Structure C₄H₆N₂O₂The isoxazole ring and amine group contribute to its high polarity.
Molecular Weight 114.11 g/mol ---
Topological Polar Surface Area (TPSA) 65.2 Ų (Predicted)A high TPSA indicates strong potential for hydrogen bonding and polar interactions, suggesting poor retention in reversed-phase and strong retention in normal-phase or HILIC.[1]
pKa (of conjugate acid) ~2.40 (Predicted)[2]The amine group is a weak base.[3] The compound's ionization state is highly dependent on mobile phase pH, directly affecting retention and peak shape.
Solubility Soluble in water, alcohol, and ether.[4][5]High aqueous solubility makes it challenging to retain on traditional non-polar reversed-phase columns.

The primary amine is the most influential functional group. Its basicity means it can be protonated in acidic conditions, becoming a cation. This equilibrium is the single most important factor to control for achieving symmetric peaks.

G cluster_0 Mobile Phase pH vs. Analyte State Neutral R-NH₂ (Neutral, Less Polar) Protonated R-NH₃⁺ (Ionic, Highly Polar) Neutral->Protonated  Low pH (< pKa)  Adds H⁺ Protonated->Neutral  High pH (> pKa)  Removes H⁺

Caption: Protonation equilibrium of this compound.

Part 2: Strategic Chromatography Mode Selection

The unique properties of this compound make the choice of chromatography mode crucial. A screening of different modes is often the most efficient path to a successful separation.

ModeStationary PhaseMobile PhaseSuitability for this compound
Reversed-Phase (RP) Non-polar (C18, C8)[6][7]Polar (Water/Acetonitrile)Challenging. Prone to poor retention (elution at void volume) due to high analyte polarity.[8][9] Success requires specialized columns (AQ-type, EPG) or 100% aqueous mobile phases.
Normal-Phase (NP) Polar (Silica, Alumina)[10]Non-polar (Hexane/EtOAc)Possible, with caution. The basic amine can interact strongly with acidic silanol groups on silica, causing severe peak tailing and potential irreversible adsorption.[8][11] Requires mobile phase modifiers.
HILIC Polar (Silica, Amide, Diol)[12][13]High Organic (>80% ACN) with Aqueous BufferHighly Recommended. Designed for polar analytes. Provides good retention and often resolves issues seen in RP and NP modes.[14][15] It offers excellent MS sensitivity.[15]

Part 3: Frequently Asked Questions (FAQs)

Q1: I injected my sample on a C18 column with a standard water/acetonitrile gradient and saw nothing but a peak in the solvent front. What happened? This is a classic sign of insufficient retention. Your polar analyte has a much higher affinity for the polar mobile phase than the non-polar C18 stationary phase.[9] It passes through the column with minimal interaction, eluting at the void volume. To increase retention, you must either make the mobile phase more polar (which is difficult beyond 100% aqueous) or switch to a mode designed for polar compounds, like HILIC.[16]

Q2: What is "silanol interaction" and why is it a problem for my amine compound in Normal-Phase? Standard silica gel has surface silanol groups (Si-OH) which are acidic. The basic amine group on your molecule can form a strong ionic interaction with these acidic sites.[8][11] This secondary interaction, separate from the desired polar retention mechanism, causes a portion of the analyte molecules to "stick" to the column and elute slowly, resulting in a broad, tailing peak. In severe cases, it can lead to complete loss of the compound on the column.

Q3: Is HILIC the same as Normal-Phase? While both use polar stationary phases, they are distinct. HILIC, or Hydrophilic Interaction Liquid Chromatography, operates with mobile phases similar to reversed-phase (e.g., acetonitrile and water).[13] The retention mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the stationary phase surface.[12] This makes it highly effective for retaining and separating very polar, water-soluble compounds that are unsuitable for traditional RP or NP.[17]

Part 4: Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Poor Peak Shape (Severe Tailing)
  • System: Normal-Phase (Silica Column)

  • Probable Cause: Strong interaction between the basic amine analyte and acidic silanol groups on the silica surface.[8] This leads to non-ideal elution behavior.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a competing base into your mobile phase to neutralize the active silanol sites. A common starting point is 0.1% to 1% triethylamine (TEA) or ammonium hydroxide.[9] This modifier will preferentially interact with the silanols, allowing your analyte to elute symmetrically.

    • Use an Amine-Bonded Column: Switch to a stationary phase where amine groups are bonded to the silica (e.g., KP-NH).[11] This phase has a less acidic surface and is specifically designed for the purification of basic compounds, often allowing for simpler mobile phases like hexane/ethyl acetate.[18]

Issue 2: No or Poor Retention
  • System: Reversed-Phase (C18 Column)

  • Probable Cause: The analyte is too hydrophilic (polar) for the hydrophobic stationary phase. It remains in the polar mobile phase and is not retained.[9]

  • Solution:

    • Switch to HILIC Mode: This is the most robust solution. A HILIC column (e.g., bare silica, amide, or diol) with a high-organic mobile phase (e.g., 95:5 Acetonitrile:Water with buffer) will provide the necessary retention for this polar molecule.[12][14]

    • Employ an Embedded Polar Group (EPG) Column: If you must use reversed-phase, select a column with a polar functional group (like an amide or carbamate) embedded within the alkyl chain. These phases are more compatible with highly aqueous mobile phases and offer alternative selectivity for polar compounds.

Issue 3: Irreproducible Retention Times
  • System: HILIC or Reversed-Phase

  • Probable Cause: Fluctuations in mobile phase pH or inadequate column equilibration. The retention of an ionizable compound like this compound is extremely sensitive to pH.[19] HILIC columns also require longer equilibration times than RP columns to establish a stable water layer on the surface.

  • Solution:

    • Buffer the Mobile Phase: Always use a buffer (e.g., 10 mM ammonium formate or ammonium acetate) in the aqueous portion of your mobile phase to maintain a constant pH. This ensures a consistent ionization state for your analyte and leads to stable retention times.

    • Ensure Sufficient Equilibration: When changing mobile phase composition or starting a new run, equilibrate the HILIC column with at least 10-15 column volumes of the initial mobile phase.

Caption: Decision workflow for chromatography mode selection.

Part 5: Experimental Protocols

These protocols provide a validated starting point for method development.

Protocol 1: Systematic HILIC Solvent System Screening

This protocol is designed to efficiently identify a promising HILIC method.

  • Column Selection:

    • Choose a HILIC column (e.g., 150 x 4.6 mm, 3.5 µm). An unbonded silica or an amide-bonded phase are excellent starting points.[13][15]

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile (ACN).

    • Mobile Phase B: Prepare a 10 mM ammonium formate solution in water. Adjust pH to 3.5 with formic acid.

  • Sample Preparation:

    • Dissolve the this compound sample in a solvent that matches the initial mobile phase conditions (e.g., 95:5 ACN:Water) to avoid peak distortion.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0.0 min: 5% B

      • 10.0 min: 40% B

      • 11.0 min: 5% B

      • 15.0 min: 5% B (Post-run equilibration)

  • Evaluation:

    • Assess the chromatogram for retention factor (k'), peak asymmetry (As), and resolution from impurities. An ideal peak will be well-retained (k' > 2) and symmetrical (As between 0.9 and 1.5).

Protocol 2: Mitigating Peak Tailing in Normal-Phase Flash Chromatography

This protocol describes how to deactivate a standard silica gel column to improve the purification of basic compounds.

  • Column Packing:

    • Dry pack a flash chromatography column with standard silica gel.

  • Deactivation Step:

    • Prepare a deactivating solvent: 98:2 (v/v) Hexane:Triethylamine.

    • Flush the packed column with 2-3 column volumes of this deactivating solvent. This neutralizes the most acidic silanol sites.[9]

  • Equilibration:

    • Flush the column with 3-5 column volumes of your initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) to remove excess triethylamine.

  • Sample Loading and Elution:

    • Load your sample (adsorbed onto a small amount of silica if necessary).

    • Run the chromatography using your pre-determined solvent system (e.g., a gradient of ethyl acetate in hexane). The peak shape of the amine should be significantly improved compared to a column without deactivation.

References

Technical Support Guide: Mass Spectrometry of 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex analytical challenges, this Technical Support Center provides a specialized resource for researchers, scientists, and drug development professionals working with 5-Methoxyisoxazol-3-amine. As a Senior Application Scientist, my goal is to move beyond generic advice and offer a guide grounded in the specific chemical nature of this molecule, providing not just steps for resolution but the causal logic behind them. This guide is structured to address issues from first principles to complex matrix interferences, ensuring a self-validating approach to your mass spectrometry experiments.

This guide is divided into two main sections: a high-level Frequently Asked Questions (FAQs) section for initial experimental design and a detailed Troubleshooting Guide for resolving specific issues encountered during analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions for setting up a robust mass spectrometry method for this compound.

Q1: What is the expected mass of this compound, and which ion should I be looking for?

A1: The chemical formula for this compound is C₄H₅N₂O₂. Its theoretical monoisotopic mass is 113.0351 Da . Due to the presence of a basic primary amine group, the molecule is readily protonated. Therefore, in positive ion mode mass spectrometry, you should primarily target the protonated molecule, [M+H]⁺ , at an m/z of 114.0429 .

CompoundFormulaMonoisotopic Mass (Da)Primary AdductExpected m/z ([M+H]⁺)
This compoundC₄H₅N₂O₂113.0351[M+H]⁺114.0429

Q2: Which ionization technique is best suited for this molecule?

A2: Electrospray Ionization (ESI) is the most suitable technique. The primary amine on the isoxazole ring is a basic site that readily accepts a proton in the acidic mobile phases typically used for reversed-phase chromatography, making it ideal for ESI in positive ion mode ([ESI+]).[1] Atmospheric Pressure Chemical Ionization (APCI) could also work but is generally preferred for less polar compounds.[1] Given the polarity of this compound, ESI is the superior choice.

Q3: What are the primary stability concerns for this compound during analysis?

A3: While the isoxazole ring is generally stable, primary aromatic amines can exhibit instability in certain conditions, such as highly acidic environments or prolonged exposure to high temperatures.[2] It is advisable to prepare samples fresh and store them at cool temperatures (e.g., 4°C in the autosampler) to minimize potential degradation.[3] The stability of the molecule in your specific matrix and mobile phase should be assessed during method development.

Part 2: Troubleshooting Guide

This section provides a question-and-answer-based approach to common problems encountered during the analysis of this compound.

Issue 1: Poor or No Signal Intensity

Q: I'm not seeing my expected peak at m/z 114.04, or the signal is extremely weak. What are the likely causes?

A: This is one of the most common issues in MS analysis and can stem from several factors.[4] Let's break down the potential causes systematically.

Cause A: Incorrect Ion Source Parameters The efficiency of the ESI process is highly dependent on the source settings.[5]

  • Expert Insight: The primary amine on your molecule needs an acidic environment to be protonated before it enters the ESI source. Your mobile phase pH should ideally be at least two units below the pKa of the amine group.[5]

  • Solution:

    • Mobile Phase pH: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or 0.1% acetic acid. This promotes the formation of the [M+H]⁺ ion in solution, which is crucial for ESI.

    • Sprayer Voltage: An unstable or incorrect sprayer voltage can prevent efficient droplet formation. While instrument-dependent, a good starting point for ESI+ is 3.5-4.5 kV. If the signal is unstable, try reducing the voltage slightly to prevent corona discharge.[5][6]

    • Gas Flows and Temperature: Nebulizing and drying gas flows (usually nitrogen) are critical for desolvation. Insufficient gas flow or temperature can lead to solvent clusters, while excessive temperature could potentially degrade the analyte. Start with the manufacturer's recommended settings and optimize systematically.

Cause B: Sample Concentration and Matrix Effects The concentration of your analyte and the complexity of your sample matrix are key determinants of signal intensity.

  • Expert Insight: Biological matrices (plasma, urine, tissue extracts) contain numerous endogenous compounds (salts, lipids, metabolites) that can co-elute with your analyte and compete for ionization. This phenomenon, known as ion suppression or matrix effect, is a major challenge in LC-MS.[7][8][9][10]

  • Solution:

    • Sample Dilution: A simple first step is to dilute your sample. This reduces the concentration of interfering matrix components.[8]

    • Improved Sample Preparation: Move beyond simple "dilute-and-shoot." Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean your sample and remove interferences before injection.[11]

    • Chromatographic Separation: Ensure your analyte is chromatographically separated from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry (e.g., HILIC for polar compounds) can move your analyte away from the "void volume" where most ion suppression occurs.[8]

    • Internal Standards: Use a stable isotope-labeled (SIL) internal standard if available. A SIL standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification despite ion suppression.[8]

Troubleshooting Workflow: No or Low Signal

Here is a logical workflow to diagnose the root cause of a poor signal.

No_Signal_Workflow start Start: No or Low Signal for m/z 114.04 check_ms Is the MS system performing well? (Check background ions/calibration) start->check_ms check_spray Is the ESI spray stable? (Visual inspection if possible) check_ms->check_spray Yes system_issue System Maintenance Required (Clean source, check for clogs) check_ms->system_issue No check_lc Is there flow? Check LC pressure. check_spray->check_lc Yes optimize_source Optimize Source Parameters (Voltage, Gas, Temp) check_spray->optimize_source No/Sputtering check_sample_prep Review Sample Preparation (pH, concentration, cleanliness) check_lc->check_sample_prep Yes flow_issue Troubleshoot LC System (Check for leaks, pump issues, clogs) check_lc->flow_issue No/Abnormal success Signal Restored/Improved optimize_source->success address_matrix Investigate Matrix Effects (Dilution, better cleanup, use IS) check_sample_prep->address_matrix protocol_issue Revise Analytical Protocol address_matrix->protocol_issue protocol_issue->success

Caption: A decision tree for troubleshooting poor MS signal.

Issue 2: Unexpected Peaks in the Mass Spectrum

Q: I see my [M+H]⁺ peak, but there are other significant peaks. What could they be?

A: Unexpected peaks can be adducts, in-source fragments, or contaminants. High-resolution mass spectrometry (HRMS) is invaluable here to determine the elemental composition of these unknown peaks.[1]

Cause A: Adduct Formation In ESI, ions other than protons can attach to your analyte.

  • Expert Insight: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common, especially if glassware is not properly cleaned or if buffers containing these salts are used. They will appear at m/z 136.0248 ([M+Na]⁺) and m/z 151.9983 ([M+K]⁺) respectively. Solvent adducts, like acetonitrile ([M+ACN+H]⁺ at m/z 155.0694 ), can also form, particularly with incomplete desolvation.[12]

  • Solution:

    • Use high-purity solvents (LC-MS grade).

    • Avoid plasticware that can leach plasticizers.

    • Minimize the use of non-volatile buffers or salts like sodium phosphate. If a buffer is needed, use a volatile one like ammonium formate or ammonium acetate.[13]

    • Optimize source desolvation temperature and gas flows to reduce solvent adducts.

Cause B: In-Source Fragmentation The analyte can fragment within the ion source if the conditions are too harsh.

  • Expert Insight: The isoxazole ring can undergo cleavage. A common fragmentation pathway for isoxazoles involves the loss of carbon monoxide (CO, 28 Da) or other small neutral molecules.[14] For this compound, we can predict potential fragments.

  • Solution:

    • Reduce the fragmentor or capillary exit voltage. This is the voltage potential right after the capillary, and high values can induce fragmentation.

    • Lower the ion source temperature if it is excessively high.

Predicted Fragmentation Pathway

Fragmentation_Pathway parent [M+H]⁺ m/z 114.04 frag1 Loss of CH₂O (-30.01 Da) parent->frag1 Ring Cleavage frag2 Loss of CO (-27.99 Da) parent->frag2 Ring Opening frag3 Loss of CH₃ (-15.02 Da) parent->frag3 Loss of Methoxy Radical ion1 [C₃H₄N₂O]⁺ m/z 84.03 frag1->ion1 ion2 [C₃H₆N₂O]⁺ m/z 86.05 frag2->ion2 ion3 [C₃H₃N₂O₂]⁺ m/z 99.02 frag3->ion3

Caption: Predicted fragmentation of this compound.

Part 3: Standard Operating Protocol

This section provides a detailed, step-by-step methodology for a typical LC-MS experiment.

Objective: To quantify this compound in a simple matrix (e.g., methanol or acetonitrile).

1. Sample Preparation a. Prepare a 1 mg/mL stock solution of this compound in methanol. b. Create a working standard of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). c. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

2. Liquid Chromatography (LC) Method

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Provides protons for efficient ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Elutes the analyte from the C18 column.
Gradient 5% B to 95% B over 5 minutesStandard gradient for screening. Isocratic elution can be used if optimized.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2-5 µLKeeps peaks sharp and avoids column overload.

3. Mass Spectrometry (MS) Method

ParameterRecommended Setting (ESI+)Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveTargets the basic amine for protonation.
Capillary Voltage 4000 VOptimizes spray formation.
Drying Gas Temp. 325 °CFacilitates solvent evaporation.
Drying Gas Flow 10 L/minRemoves solvent from droplets.
Nebulizer Gas 35 psiAssists in droplet formation.
Fragmentor Voltage 120 VGentle voltage to minimize in-source fragmentation.
Scan Mode Targeted MS/MS (MRM)For quantification, provides highest sensitivity and selectivity.
MRM Transition Q1: 114.0 -> Q3: 86.0 (Example)Precursor ion -> Fragment ion. Transition must be empirically determined.
Scan Range m/z 50-200 (for full scan)To observe precursor, fragments, and potential contaminants.

References

Technical Support Center: Optimization of Catalytic Converters for Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of catalytic converters in amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalytic amination. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Catalyst Selection and Handling

This section addresses foundational questions regarding the selection, activation, and handling of catalysts for amine synthesis.

Q1: What are the primary classes of heterogeneous catalysts for amine synthesis, and how do I choose the right one?

A1: The choice of catalyst is critical and depends on the specific transformation (e.g., reductive amination of an aldehyde/ketone vs. amination of an alcohol). The main classes are Nickel-based and Noble Metal-based catalysts.

  • Ni-Based Catalysts (e.g., Raney Nickel, Ni/SiO₂, Ni/γ-Al₂O₃): These are workhorse catalysts, widely used due to their good activity, high selectivity for primary amines in many cases, and cost-effectiveness.[1] They are particularly effective for the reductive amination of alcohols and carbonyl compounds.[1][2] However, they often require higher temperatures and pressures and can be sensitive to sintering at excessive temperatures.[2]

  • Noble Metal-Based Catalysts (e.g., Pd/C, Pt/C, Rh/C, Ru-complexes): These catalysts exhibit excellent hydrogenation/dehydrogenation activity, often under milder conditions than Ni-based systems.[1] Palladium (Pd) and Rhodium (Rh) are particularly active for the reductive amination of phenols.[3] While highly efficient, they are more expensive and can sometimes be less selective for primary amines compared to Ni or Co catalysts in specific reactions.[1]

Decision-Making Workflow for Catalyst Selection

start Starting Material? carbonyl Aldehyde or Ketone start->carbonyl alcohol Alcohol start->alcohol phenol Phenolic Compound start->phenol nitro Nitro Compound start->nitro cat_carbonyl Primary Amine Goal? (Reductive Amination) carbonyl->cat_carbonyl cat_alcohol Primary Amine Goal? (Borrowing Hydrogen) alcohol->cat_alcohol cat_phenol Secondary Amine Goal? phenol->cat_phenol cat_nitro Primary Aromatic Amine Goal? nitro->cat_nitro ni_co Consider Ni-based or Co-based (High activity & selectivity) cat_carbonyl->ni_co Yes noble_carbonyl Consider Noble Metals (Ru, Ir) (Milder conditions) cat_carbonyl->noble_carbonyl No (e.g., complex substrate) cat_alcohol->ni_co noble_phenol Consider Pd/C or Rh/C (High hydrogenation capacity) cat_phenol->noble_phenol noble_nitro Consider Pd/C, Pt/C, or Ni (Catalytic Hydrogenation) cat_nitro->noble_nitro

Caption: Catalyst selection workflow based on starting material.

Q2: My catalyst requires pre-treatment or activation. Why is this necessary and what is a general procedure?

A2: Catalyst activation is a critical step to ensure maximum activity. For many metal catalysts, especially Ni-based ones, the metal exists in an oxidized state on the support after manufacturing and storage. Activation typically involves reduction under a hydrogen flow at elevated temperatures to generate the catalytically active metallic (zerovalent) sites. Improper activation can lead to drastically lower conversion.[2] For instance, high reduction temperatures can cause the metal particles to sinter (agglomerate), which reduces the active surface area and lowers catalyst performance.[2]

Protocol 1: General Activation of a Ni-Based Catalyst
  • Setup: Place the catalyst in a fixed-bed reactor or a suitable flask that can be safely heated and purged with gas.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., Nitrogen or Argon) for 15-30 minutes to remove air and moisture.

  • Hydrogen Flow: Switch to a flow of hydrogen gas (or a H₂/N₂ mixture). The flow rate should be carefully controlled.

  • Temperature Ramp: Begin heating the catalyst according to the manufacturer's specifications. A typical ramp rate is 2-5 °C/min to a final temperature of 300-450 °C. This controlled ramp prevents rapid water release that can damage the catalyst structure.

  • Hold: Maintain the final temperature for 2-4 hours under hydrogen flow to ensure complete reduction of the metal oxides.

  • Cooldown: Cool the catalyst to the desired reaction temperature under a continued hydrogen flow. It is critical to not expose the activated catalyst to air, as it can be pyrophoric and will rapidly re-oxidize, deactivating it.

Part 2: Troubleshooting Guide for Catalytic Amination

This section is structured to address specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Q: I have set up my reductive amination reaction, but analysis (TLC, GC) shows a large amount of unreacted starting material. What are the likely causes?

A: Low conversion is a common issue that can typically be traced back to one of four areas: catalyst activity, reaction conditions, reagent purity, or equilibrium limitations.

  • Catalyst Inactivity:

    • Cause: The most frequent culprit is an inactive catalyst. This could be due to improper or incomplete activation (see Q2), using a catalyst that has been deactivated from previous use, or poisoning from an unknown source.[4]

    • Solution: Ensure your activation protocol is correct and validated. If reusing a catalyst, verify its activity with a standard reaction. Consider the possibility of catalyst poisoning (see Issue 3).

  • Sub-optimal Reaction Conditions:

    • Cause: Amine synthesis is highly dependent on temperature, pressure, and time.[1][2] For alcohol amination, the initial dehydrogenation step is often rate-limiting and requires sufficient thermal energy.[1] For all reductive aminations, insufficient hydrogen pressure can stall the final reduction of the imine intermediate.

    • Solution: Systematically increase the reaction temperature in 10-20 °C increments. Be aware that excessive temperatures can cause side reactions and decrease selectivity.[1] Increase hydrogen pressure. Ensure the reaction has been running long enough by taking time-course samples.

  • Reagent & Solvent Impurities:

    • Cause: Impurities in your starting materials, amine source, or solvent can act as potent catalyst poisons.[5][6] Water, in particular, can inhibit the initial imine formation, which is an equilibrium-driven condensation reaction.[7]

    • Solution: Use high-purity, dry solvents. Ensure your aldehyde/ketone and amine are pure. If water is a suspected issue, consider adding a dehydrating agent like molecular sieves.

  • Equilibrium Limitations (Imine Formation):

    • Cause: The initial reaction between a carbonyl compound and an amine to form an imine is a reversible equilibrium that produces water.[7] If water is not removed, the equilibrium may favor the starting materials, preventing the reaction from proceeding to the reduction step.

    • Solution: As mentioned, the use of a dehydrating agent or a setup that allows for water removal (e.g., a Dean-Stark apparatus) can drive the reaction forward.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed q1 Is the catalyst fresh and properly activated? start->q1 q2 Are reaction conditions (T, P, time) adequate? q1->q2 Yes sol1 Re-run with freshly activated catalyst. q1->sol1 No q3 Are reagents and solvents pure and dry? q2->q3 Yes sol2 Systematically increase T, P, or reaction time. q2->sol2 No q4 Is imine formation the limiting step? q3->q4 Yes sol3 Use anhydrous solvents. Purify starting materials. q3->sol3 No sol4 Add dehydrating agent (e.g., molecular sieves). q4->sol4 No end Problem Resolved q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: A decision tree for troubleshooting low reaction conversion.

Issue 2: Poor Selectivity (Byproduct Formation)

Q: My reaction is working, but I am forming significant amounts of secondary and/or tertiary amines instead of my desired primary amine. How can I improve selectivity?

A: This is a classic challenge in amine synthesis, arising from the fact that the newly formed primary amine product can compete with ammonia (or your starting amine) and react further with the carbonyl compound.

  • Stoichiometry Control:

    • Cause: If the concentration of the amine product builds up relative to the initial ammonia concentration, it is more likely to react further.

    • Solution: The most effective strategy is to use a large excess of the aminating agent (e.g., ammonia).[1] This stoichiometric control ensures that the carbonyl compound is more likely to encounter an ammonia molecule than a product amine molecule, thus favoring primary amine formation.

  • Reaction Conditions:

    • Cause: Higher temperatures can sometimes favor over-alkylation.

    • Solution: Try running the reaction at the lower end of the effective temperature range. While this may slow the reaction rate, it can significantly improve selectivity.

  • Catalyst Choice:

    • Cause: Different catalysts have different intrinsic selectivities. Noble metals, with their high hydrogenation activity, can sometimes promote further reactions.[1]

    • Solution: If using a noble metal catalyst, consider switching to a Ni- or Co-based catalyst, which are often reported to have higher selectivity for primary amines in alcohol amination.[1]

ParameterEffect on Primary Amine SelectivityRationale
Ammonia (NH₃) Concentration Increasing concentration improves selectivity.Shifts the competitive equilibrium to favor the reaction of the carbonyl/imine intermediate with NH₃ over the product amine.[1]
Temperature Increasing temperature often decreases selectivity.Higher temperatures can provide the activation energy for the subsequent, undesired alkylation of the product amine.[1]
Hydrogen (H₂) Pressure Effect is variable; can improve selectivity.Sufficient H₂ pressure ensures rapid hydrogenation of the primary imine, removing it from the reaction mixture before it can participate in side reactions. Also prevents catalyst deactivation.[1]
Catalyst Type Ni and Co catalysts often show higher selectivity than noble metals.The specific nature of the active sites on Ni and Co can favor the adsorption and reaction of ammonia over larger, substituted amines.[1]
Issue 3: Catalyst Deactivation and Poisoning

Q: My reaction started well but then slowed down or stopped completely. What could be causing my catalyst to deactivate?

A: Catalyst deactivation is the loss of activity over time and can be caused by chemical poisoning, thermal degradation (sintering), or physical blocking of active sites (coking).[4][8] Poisoning is a chemical deactivation where even trace amounts of certain substances bind strongly to active sites, rendering them ineffective.[4][6]

Common Catalyst Poisons in Amine Synthesis

Poison ClassExamplesCommon SourcesMechanism of Action
Sulfur Compounds H₂S, thiols, thiophenesImpurities in starting materials or hydrogen gas.Strong, often irreversible, chemisorption onto metal surfaces (e.g., Ni, Pd, Pt), blocking active sites.[4][5]
Nitrogen Compounds Product amine, nitriles, pyridinesProduct inhibition, impurities.The amine product itself can bind to the catalyst's active sites, competing with the reactants.[7][9]
Halides Cl⁻, Br⁻, I⁻From halogenated solvents or starting materials.Can corrode or restructure the metal surface, leading to a loss of active sites.[5]
Carbon Monoxide (CO) Impurity in H₂ gas.Strong, competitive adsorption on metal sites, blocking access for reactants.[4][5]
Heavy Metals Pb, Hg, AsContamination in reagents.Can form alloys with the active metal or physically block pores.[5]

Deactivation Mechanisms

Caption: Key mechanisms of catalyst deactivation.

Solutions for Deactivation:

  • Prevention: The best cure is prevention. Use high-purity reagents and ensure gas streams (especially H₂) are scrubbed of potential poisons like S and CO.

  • Guard Beds: For continuous flow processes, use a guard bed of adsorbent material upstream of the catalytic reactor to capture poisons before they reach the catalyst.

  • Reversible vs. Irreversible Poisoning: Some poisoning is reversible. For example, weakly adsorbed inhibitors may be removed by increasing temperature or flushing the system.[4] However, strong chemisorption, like that from sulfur, is often irreversible, and the catalyst must be replaced.[4][5]

Part 3: Analytical and Monitoring Protocols

Reliable optimization requires accurate monitoring. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.

Protocol 2: Reaction Monitoring by Gas Chromatography (GC)
  • Sampling: Carefully and safely withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at specified time points. Quench the reaction immediately by diluting it in a suitable solvent (e.g., ethyl acetate) to stop further conversion. If the catalyst is heterogeneous, filter the sample through a small plug of silica or a syringe filter.

  • Internal Standard: Add a known amount of an internal standard (a stable compound not otherwise present in the reaction mixture) to the sample. This allows for accurate quantification, correcting for variations in injection volume.

  • Sample Preparation: The sample may need to be derivatized to improve the volatility and thermal stability of the amines and reduce peak tailing. Consult relevant literature for derivatization agents suitable for your analytes.

  • GC Analysis: Inject the prepared sample onto a GC equipped with a Flame Ionization Detector (FID). Use a column appropriate for amine analysis (e.g., a polar capillary column).

  • Data Analysis: Identify peaks corresponding to your starting material, product, and any byproducts by comparing their retention times to those of pure standards. Quantify the components by integrating the peak areas relative to the internal standard.[10][11]

References

Validation & Comparative

1H and 13C NMR analysis of 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Methoxyisoxazol-3-amine: A Comparative and Predictive Approach

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of heterocyclic compounds, which form the backbone of countless pharmaceutical agents. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra for this compound. Due to the limited availability of public experimental spectra for this specific molecule, we employ a predictive methodology grounded in established NMR principles and comparative data from structurally related analogs: the parent Isoxazole and the commercially available 3-Amino-5-methylisoxazole . We will dissect the expected chemical shifts, explain the electronic influence of the amine and methoxy substituents, and provide a robust, field-proven protocol for acquiring high-fidelity NMR data to validate these predictions. This guide is intended for researchers and drug development professionals seeking to confirm the synthesis and purity of substituted isoxazoles.

The Electronic Landscape of the Isoxazole Ring

The isoxazole ring is a five-membered heteroaromatic system containing one nitrogen and one oxygen atom in a 1,2-relationship. This arrangement creates a unique electronic environment. The oxygen atom is highly electronegative, withdrawing electron density from the ring, while the nitrogen atom's lone pair can participate in aromaticity. The resulting electron distribution is highly sensitive to the nature and position of substituents, making NMR spectroscopy an exceptionally powerful tool for distinguishing between isomers and confirming substitution patterns. Understanding the influence of electron-donating groups (EDGs) like amines (-NH₂) and methoxy (-OCH₃) groups versus electron-withdrawing groups is key to interpreting the resulting spectra.

Comparative Spectral Analysis: Building a Predictive Model

To accurately predict the spectrum of this compound, we first must understand the baseline spectra of its constituent parts. We will use published data for the unsubstituted Isoxazole ring and for 3-Amino-5-methylisoxazole, which shares the C3-amine substituent but differs at the C5 position.

Foundational Analogs: Experimental Data

The table below summarizes the experimentally determined ¹H and ¹³C NMR chemical shifts for Isoxazole and 3-Amino-5-methylisoxazole.

CompoundStructureAtom¹H δ (ppm)¹³C δ (ppm)Data Source(s)
Isoxazole H-38.31C-3149.1
H-46.39C-4103.6
H-58.49C-5157.8
3-Amino-5-methylisoxazole -NH₂~4.1 (broad s)C-3171.2
H-45.51C-486.8
-CH₃2.30C-5168.9
-CH₃12.2

Causality and Insights:

  • Effect of the -NH₂ Group: Comparing Isoxazole to 3-Amino-5-methylisoxazole, the introduction of the powerful electron-donating amino group at C-3 dramatically shields the adjacent H-4 proton, shifting its signal upfield from 6.39 ppm to 5.51 ppm. Correspondingly, the C-4 carbon is also strongly shielded (103.6 ppm to 86.8 ppm).

  • Effect of the -CH₃ Group: The methyl group at C-5 is a weak electron-donating group. Its primary effect is the appearance of a new signal in both the proton (~2.30 ppm) and carbon (~12.2 ppm) spectra.

Predictive Analysis for this compound

We can now extrapolate from the known data to predict the spectrum of our target compound. The key difference is the substitution of the C5-methyl group with a C5-methoxy group.

  • Electronic Impact of the -OCH₃ Group: A methoxy group is a strong electron-donating group due to resonance, but also inductively withdrawing due to the oxygen's electronegativity. On an aromatic system, its resonance effect typically dominates. We predict it will strongly shield the C-4 position. Furthermore, the oxygen atom will significantly deshield the carbon it is directly attached to (C-5).

The table below outlines the predicted ¹H and ¹³C NMR data for this compound.

Predicted Data for this compoundStructureAtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Rationale
-NH₂~4.2 (broad s, 2H)C-3~172
H-4~5.2 (s, 1H)C-4~82
-OCH₃~3.9 (s, 3H)C-5~173
-OCH₃~58

A Validated Protocol for NMR Data Acquisition

To experimentally verify the predictions above, a standardized and robust acquisition protocol is necessary. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation
  • Mass: Accurately weigh 5-10 mg of the synthesized this compound.

  • Solvent: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble. DMSO-d₆ is often a good choice for polar compounds with exchangeable protons (-NH₂).

  • Homogenization: Vortex the tube for 30-60 seconds until the sample is completely dissolved. A clear, particulate-free solution is required.

Spectrometer Setup and Calibration
  • Instrumentation: Data should be acquired on a modern NMR spectrometer, for instance, a Bruker AVANCE series or similar, with a recommended field strength of 400 MHz or higher for better signal dispersion.[1]

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

¹H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: ~16 ppm (centered around 6-8 ppm).

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

¹³C NMR Acquisition Parameters
  • Pulse Program: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30' on Bruker systems) is recommended for speed.

  • Spectral Width: ~220 ppm (centered around 100-120 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 512 to 2048 scans, or until an adequate signal-to-noise ratio is achieved. ¹³C NMR is significantly less sensitive than ¹H NMR.[2]

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, use 2.50 ppm (¹H) and 39.52 ppm (¹³C).[3]

Visualizing the Experimental Workflow

The following diagram illustrates the logical progression from sample preparation to the final, interpretable NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in 0.6 mL Deuterated Solvent A->B C Vortex to Homogenize B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire 1H Spectrum (zg30) E->F G Acquire 13C Spectrum (zgpg30) F->G H Fourier Transform (FID -> Spectrum) G->H I Phase & Baseline Correction H->I J Reference to Solvent Peak I->J K Final Interpretable Spectrum J->K

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

The Logic of Structural Confirmation

The ultimate goal is to use the acquired experimental data to confirm the molecular structure. This involves a direct comparison between the predicted chemical shifts and the experimental results. The close correlation between the two serves as strong evidence for the successful synthesis of the target molecule.

The diagram below outlines the validation process.

G A Predict 1H & 13C Spectra (Based on Analogs) D Compare Experimental Data with Predicted Data A->D B Synthesize Target Compound: This compound C Acquire Experimental 1H & 13C NMR Spectra B->C C->D E Do Spectra Match? D->E F Structure Confirmed E->F Yes G Re-evaluate Structure or Purity E->G No

Caption: Logical flow for validating a chemical structure using predictive and experimental NMR.

Conclusion

While direct experimental NMR data for this compound is not prevalent in public databases, a highly accurate spectral prediction can be formulated through a comparative analysis of its structural analogs, Isoxazole and 3-Amino-5-methylisoxazole. This guide has detailed the electronic effects of the key substituents, provided predicted ¹H and ¹³C chemical shifts, and outlined a comprehensive, validated protocol for acquiring the necessary experimental data. By following the proposed workflow, researchers can confidently synthesize and characterize this compound, using the powerful combination of predictive analysis and experimental verification that defines modern chemical science.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of 5-Methoxyisoxazol-3-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic studies, the unequivocal identification of small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, with the fragmentation patterns of a molecule serving as its unique fingerprint. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 5-Methoxyisoxazol-3-amine, a crucial building block in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, we will build a robust theoretical framework based on established fragmentation rules. To ground our predictions in experimental reality, we will then compare this theoretical pattern with the known EI mass spectra of its structural isomers, 3-Amino-5-methylisoxazole and 5-Amino-3-methylisoxazole, providing a valuable comparative tool for researchers in the field.

The Subject Under Scrutiny: this compound

This compound is a heterocyclic compound of significant interest due to the prevalence of the isoxazole ring in a variety of bioactive molecules.[1] Its structural features—a labile isoxazole core, a primary amine, and a methoxy group—suggest a rich and informative fragmentation pattern under mass spectrometric analysis. Understanding this pattern is critical for its unambiguous identification in complex matrices, such as during reaction monitoring or in metabolomic screens.

Predicting the Fragmentation Cascade of this compound

The fragmentation of this compound under electron ionization is anticipated to be driven by the inherent instability of the isoxazole N-O bond and the presence of functional groups that readily direct bond cleavages. The molecular ion (M+) is expected at m/z 114.

The proposed fragmentation pathway is initiated by several key processes:

  • Alpha-Cleavage adjacent to the Amine: A primary and highly favorable fragmentation for aliphatic amines involves the cleavage of the C-C bond alpha to the nitrogen atom.[2] In this case, this would lead to the scission of the isoxazole ring.

  • Ring Cleavage of the Isoxazole Nucleus: The weak N-O bond in the isoxazole ring is susceptible to cleavage upon ionization, initiating a cascade of ring-opening fragmentations.[3]

  • Loss of Methyl Radical from the Methoxy Group: A characteristic fragmentation of methoxy-substituted aromatic and heteroaromatic compounds is the loss of a methyl radical (•CH3), resulting in an [M-15]+ ion.

  • Loss of Formaldehyde: Another common pathway for methoxy groups is the elimination of a neutral formaldehyde molecule (CH2O), leading to an [M-30]+ ion.

Based on these principles, a putative fragmentation pathway for this compound is proposed and illustrated below.

Fragmentation_of_this compound M This compound (M+) m/z 114 F1 Loss of •CH3 [M-15]+ m/z 99 M->F1 - •CH3 F4 Loss of CH2O [M-30]+ m/z 84 M->F4 - CH2O F6 Ring Cleavage Product m/z 71 M->F6 Ring Cleavage F7 Loss of OCH3 [M-31]+ m/z 83 M->F7 - •OCH3 F2 Loss of CO [M-15-28]+ m/z 71 F1->F2 - CO F3 Loss of HCN [M-15-28-27]+ m/z 44 F2->F3 - HCN F5 Loss of HCN [M-30-27]+ m/z 57 F4->F5 - HCN GC-MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep1 Dissolve Sample (1 mg/mL) Prep2 Filter Sample (0.22 µm) Prep1->Prep2 GC1 Inject Sample Prep2->GC1 GC2 Vaporization GC1->GC2 GC3 Separation in Column GC2->GC3 MS1 Ionization (EI, 70 eV) GC3->MS1 MS2 Mass Analysis (Quadrupole) MS1->MS2 MS3 Detection MS2->MS3 DA1 Extract Mass Spectrum MS3->DA1 DA2 Background Subtraction DA1->DA2 DA3 Interpret Fragmentation DA2->DA3

References

A Comparative Guide to the Synthesis of 5-Methoxyisoxazol-3-amine: An Essential Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxyisoxazol-3-amine is a pivotal heterocyclic building block in the landscape of modern drug discovery. Its unique structural motif, featuring a 3-aminoisoxazole core with a methoxy substituent at the 5-position, imparts favorable physicochemical properties that are highly sought after in the design of novel therapeutic agents. This guide provides an in-depth, objective comparison of two distinct synthetic routes for the preparation of this valuable compound, offering researchers, scientists, and drug development professionals the critical insights needed to make informed decisions in their synthetic endeavors. The routes are evaluated based on efficiency, scalability, safety, and the accessibility of starting materials, supported by detailed experimental protocols and mechanistic considerations.

Route 1: Methylation of a Pre-formed Isoxazole Core

This strategy is a convergent synthesis that relies on the initial construction of the 3-aminoisoxazole ring system, followed by the introduction of the methoxy group in the final step. This approach is advantageous when the core heterocyclic structure is readily accessible.

Mechanistic Rationale

The synthesis commences with the formation of 3-amino-5-hydroxyisoxazole. This is achieved through a cyclocondensation reaction between a cyanoacetate derivative and hydroxylamine. The mechanism involves the initial formation of an amidoxime intermediate from the nitrile, which then undergoes an intramolecular cyclization via nucleophilic attack of the oxime oxygen onto the ester carbonyl, followed by dehydration to yield the stable isoxazole ring. The final step is a Williamson ether synthesis, where the hydroxyl group at the 5-position is deprotonated by a mild base to form an alkoxide, which then acts as a nucleophile to displace a methyl group from a suitable methylating agent, such as dimethyl sulfate.

Experimental Protocol

Step 1: Synthesis of 3-Amino-5-hydroxyisoxazole

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To the resulting sodium ethoxide solution, add ethyl cyanoacetate (1.0 eq) dropwise at room temperature.

  • After stirring for 15 minutes, add a solution of hydroxylamine hydrochloride (1.1 eq) in water.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-amino-5-hydroxyisoxazole.

Step 2: Methylation to this compound

  • Suspend 3-amino-5-hydroxyisoxazole (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Add a mild base, for instance, potassium carbonate (1.5 eq), to the suspension.

  • To the stirred mixture, add dimethyl sulfate (1.2 eq) dropwise at room temperature.[1][2]

  • Heat the reaction to a gentle reflux for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Visualization of the Workflow

Route_1_Workflow cluster_step1 Step 1: Isoxazole Formation cluster_step2 Step 2: Methylation ethyl_cyanoacetate Ethyl Cyanoacetate reflux1 Reflux (4-6h) ethyl_cyanoacetate->reflux1 hydroxylamine Hydroxylamine HCl hydroxylamine->reflux1 na_etoh Sodium Ethoxide in Ethanol na_etoh->reflux1 workup1 Acidic Workup & Filtration reflux1->workup1 amino_hydroxy 3-Amino-5-hydroxyisoxazole workup1->amino_hydroxy reflux2 Reflux (2-3h) amino_hydroxy->reflux2 k2co3 K2CO3 k2co3->reflux2 dms Dimethyl Sulfate dms->reflux2 workup2 Filtration & Purification reflux2->workup2 final_product This compound workup2->final_product

Caption: Workflow for the synthesis of this compound via methylation.

Route 2: Cyclocondensation of a Methoxy-Substituted Precursor

This linear synthesis approach constructs the isoxazole ring from an acyclic precursor that already contains the required methoxy group. This can be advantageous if the substituted starting material is readily available or easily synthesized.

Mechanistic Rationale

The key starting material for this route is methoxyacetonitrile. This is first converted to its corresponding β-ketonitrile, methoxyacetoacetonitrile, via a Claisen-type condensation with a methoxyacetate ester. The resulting β-ketonitrile then undergoes a cyclocondensation reaction with hydroxylamine. The mechanism is analogous to that in Route 1, where the hydroxylamine reacts with the nitrile to form an amidoxime, which then cyclizes by attacking the ketone carbonyl, followed by dehydration to form the this compound product.

Experimental Protocol

Step 1: Synthesis of Methoxyacetonitrile

  • In a three-necked flask fitted with a dropping funnel and a reflux condenser, prepare a solution of methoxyacetyl chloride (1.0 eq) in an aprotic solvent like dichloromethane.[3][4]

  • Cool the solution in an ice bath and add a solution of aqueous ammonia dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude methoxyacetamide.

  • Dehydrate the amide using a suitable dehydrating agent (e.g., phosphorus pentoxide or thionyl chloride) to yield methoxyacetonitrile, which can be purified by distillation.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium ethoxide in absolute ethanol as described in Route 1.

  • To this solution, add a mixture of methoxyacetonitrile (1.0 eq) and methyl methoxyacetate (1.0 eq) dropwise.

  • Stir the mixture at room temperature for 12-16 hours to form the sodium salt of methoxyacetoacetonitrile.

  • To the resulting mixture, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq).

  • Heat the reaction to reflux for 4-6 hours.

  • After cooling, neutralize the reaction mixture with dilute acid to precipitate the product.

  • Filter the solid, wash with cold water, and purify by recrystallization or column chromatography to obtain this compound.

Visualization of the Workflow

Route_2_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclocondensation methoxyacetyl_cl Methoxyacetyl Chloride ammonia Aqueous Ammonia methoxyacetyl_cl->ammonia dehydration Dehydration ammonia->dehydration methoxyacetonitrile Methoxyacetonitrile dehydration->methoxyacetonitrile reflux Reflux (4-6h) methoxyacetonitrile->reflux methyl_methoxyacetate Methyl Methoxyacetate methyl_methoxyacetate->reflux na_etoh2 Sodium Ethoxide in Ethanol na_etoh2->reflux hydroxylamine2 Hydroxylamine HCl hydroxylamine2->reflux workup Acidic Workup & Purification reflux->workup final_product2 This compound workup->final_product2

Caption: Workflow for the synthesis of this compound via cyclocondensation.

Comparative Analysis

FeatureRoute 1: Methylation of Pre-formed IsoxazoleRoute 2: Cyclocondensation of Methoxy Precursor
Overall Strategy ConvergentLinear
Number of Steps 22 (from methoxyacetyl chloride)
Starting Materials Ethyl cyanoacetate, hydroxylamine, dimethyl sulfateMethoxyacetyl chloride, ammonia, methyl methoxyacetate, hydroxylamine
Key Intermediates 3-Amino-5-hydroxyisoxazoleMethoxyacetonitrile, Methoxyacetoacetonitrile
Potential Yield Moderate to Good (dependent on both steps)Moderate (potential for side reactions in Claisen condensation)
Scalability Good; final step is a standard, scalable reaction.Moderate; preparation of methoxyacetonitrile can be challenging to scale.
Safety Concerns Dimethyl sulfate is a potent carcinogen and must be handled with extreme care.Methoxyacetyl chloride is corrosive and lachrymatory. Use of strong bases.
Purification Two distinct purification steps.Purification of intermediates and final product required.
Key Advantages Utilizes a common and well-established isoxazole synthesis. The final methylation step is generally high-yielding.Avoids the use of highly toxic dimethyl sulfate in the final step.
Key Disadvantages Use of highly toxic and carcinogenic dimethyl sulfate.Synthesis of the methoxy-substituted β-ketonitrile precursor can be low-yielding and prone to side reactions.

Conclusion

Both synthetic routes presented offer viable pathways to the valuable building block, this compound.

Route 1 is arguably the more robust and reliable of the two, leveraging the well-documented synthesis of the 3-aminoisoxazole core. Its primary drawback is the use of the highly toxic methylating agent, dimethyl sulfate, which necessitates stringent safety protocols.

Route 2 provides an alternative that avoids the use of dimethyl sulfate in the final transformation. However, the synthesis of the required methoxy-substituted β-ketonitrile precursor can be less straightforward and may result in lower overall yields.

The choice between these two routes will ultimately depend on the specific capabilities and priorities of the research laboratory. For laboratories equipped to handle hazardous materials safely, Route 1 may offer a more direct and higher-yielding approach. For those prioritizing the avoidance of potent carcinogens, Route 2 presents a feasible, albeit potentially more challenging, alternative. This guide provides the necessary framework for chemists to select and implement the most suitable synthesis for their specific research and development needs.

References

A Comparative Guide to the Biological Activities of 5-Methoxyisoxazol-3-amine and 3-amino-5-methylisoxazole for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities.[1][2][3] Its presence in numerous clinically approved drugs underscores its significance in medicinal chemistry. This guide provides an in-depth comparative analysis of two closely related isoxazole isomers: 5-Methoxyisoxazol-3-amine and 3-amino-5-methylisoxazole. By examining their known biological activities, synthetic utility, and the potential influence of their respective substituents, we aim to furnish researchers with the critical insights necessary for informed decision-making in drug design and development.

Unveiling the Isomeric Pair: Structure and Potential

At the heart of this comparison lie two molecules with the same isoxazole core but differing substituents at the 5-position. This seemingly subtle structural variance can profoundly impact their physicochemical properties and, consequently, their biological profiles.

This compound features a methoxy group (-OCH₃) at the 5-position, which can act as a hydrogen bond acceptor and influence the molecule's polarity and metabolic stability. In contrast, 3-amino-5-methylisoxazole possesses a methyl group (-CH₃) at the same position, a non-polar and sterically smaller substituent.

Figure_1_Chemical_Structures Figure 1. Chemical Structures of the Compared Isoxazole Isomers cluster_0 This compound cluster_1 3-amino-5-methylisoxazole mol1 mol1 mol2 mol2

Caption: Chemical structures of this compound and 3-amino-5-methylisoxazole.

3-amino-5-methylisoxazole: A Versatile Building Block with Emerging Biological Relevance

Currently, 3-amino-5-methylisoxazole is predominantly recognized for its role as a key synthetic intermediate in the pharmaceutical industry.[4] It is a crucial component in the synthesis of several sulfonamide drugs.[4] Furthermore, it has been identified as a major metabolite in the biodegradation of the widely used antibiotic sulfamethoxazole, highlighting its environmental and toxicological significance.[5][6]

While the biological activity of the parent molecule is not extensively documented, a growing body of research has focused on the pharmacological potential of its derivatives. These studies reveal a diverse range of activities, positioning 3-amino-5-methylisoxazole as a valuable scaffold for the development of novel therapeutic agents.

Antimicrobial and Antifungal Derivatives

The isoxazole nucleus is a well-established pharmacophore in antimicrobial drug discovery.[3] Derivatives of 3-amino-5-methylisoxazole have been synthesized and evaluated for their activity against various bacterial and fungal pathogens.

Compound/Derivative ClassTarget Organism(s)Activity Metric (e.g., MIC)Reference
Schiff bases of 3-amino-5-methylisoxazoleGram-positive and Gram-negative bacteriaEffective results reported[7]
5-amino-3-methylisoxazole-4-carbohydrazide derivativesVarious bacterial strainsWeak to mild antibacterial activity[8]
3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazolesCryptococcus neoformansDerivative 6c was 9 times more potent than miconazole[9]
Anti-inflammatory and Immunomodulatory Potential

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Derivatives of 3-amino-5-methylisoxazole have demonstrated promising anti-inflammatory and immunomodulatory properties in various preclinical models.

Compound/Derivative ClassAssay/ModelKey FindingsReference
5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivativesIn vivo cellular and humoral immune response in miceDifferential inhibitory activities[10]
5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamidesIn vitro and in vivo immunological testsDose-dependent suppressive properties on PBMC proliferation and TNF-α production[11]
4-(5-methylisoxazol-3-ylamino) thiazole derivativesIn vitro anti-inflammatory screeningCompound 13 showed the greatest anti-inflammatory potency[12]
Anticancer Activity of Derivatives

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, including isoxazole-containing molecules.[13] Several studies have reported the synthesis and cytotoxic evaluation of 3-amino-5-methylisoxazole derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Activity Metric (e.g., IC50)Reference
Schiff bases of 3-amino-5-methylisoxazoleHuman breast cancer and gastric adenocarcinoma cell linesDiminishing toxicity observed[7]
3,4-dihydro-3-(3-methylisoxazol-5-yl)-2H-benzo[e][1][14]oxazine derivativesVarious cancer cell linesCompound 5b showed potent in vitro and in vivo anticancer activity[15]
3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-onesL-1210, K-562, and HL-60 leukemia cell linesGood antileukemic activity in some cases[16]

This compound: An Uncharted Territory in Biological Activity

In stark contrast to its 5-methyl counterpart, there is a significant dearth of publicly available information regarding the biological activity of this compound. This knowledge gap presents both a challenge and an opportunity for the drug discovery community.

The Potential Influence of the 5-Methoxy Group

From a medicinal chemistry perspective, the replacement of a methyl group with a methoxy group can have several predictable effects on a molecule's properties:

  • Increased Polarity and Hydrogen Bonding Capacity: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially leading to altered binding interactions with biological targets and improved aqueous solubility.

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the electron density of the isoxazole ring and thereby affect its reactivity and interaction with electron-deficient pockets in target proteins.

  • Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). This can either be a liability, leading to rapid clearance, or an opportunity for the design of prodrugs.

Based on structure-activity relationship (SAR) studies of other isoxazole series, the introduction of a methoxy group can sometimes enhance biological activity. For instance, studies on 3,5-diarylisoxazoles have shown that methoxy substitutions on the aryl rings can be crucial for potent activity.[8]

A Comparative Outlook and Future Directions

The juxtaposition of these two isomers reveals a classic scenario in drug discovery: one well-explored scaffold and another with untapped potential.

Feature3-amino-5-methylisoxazoleThis compound
Primary Role Synthetic IntermediateLargely Uncharacterized
Known Biological Activity Derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties.No significant data available.
Potential Advantages Established synthetic routes; known metabolic fate of related compounds.Potential for improved solubility, altered target interactions, and novel intellectual property.
Potential Disadvantages Well-trodden synthetic space; potential for off-target effects similar to related sulfonamides.Unknown biological profile and potential metabolic liabilities.

The lack of data for this compound presents a clear opportunity for novel discovery. Systematic screening of this compound and its derivatives across a range of biological targets is warranted.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of these and other isoxazole derivatives, we provide the following generalized experimental protocols.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add the adjusted bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Figure_2_Antimicrobial_Susceptibility_Workflow Figure 2. Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compound Prepare Compound Dilutions prep_compound->inoculate incubate Incubate at Optimal Temperature inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic

Caption: A generalized workflow for determining the antimicrobial susceptibility of a test compound.

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α production in Macrophages)

This protocol assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium. Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.

  • Incubation: Incubate the cells for an appropriate period (e.g., 24 hours) to allow for cytokine production.

  • TNF-α Quantification: Collect the cell culture supernatants and quantify the concentration of TNF-α using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.

Figure_3_Anti_Inflammatory_Signaling_Pathway Figure 3. Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates NFkB NF-κB IKK->NFkB activates nucleus Nucleus NFkB->nucleus translocates to TNFa TNF-α Gene Expression nucleus->TNFa induces isoxazole Isoxazole Derivative (Potential Inhibitor) isoxazole->IKK inhibits? isoxazole->NFkB inhibits?

References

A Comparative Guide to the Structural Validation of 5-Methoxyisoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing discovery programs. Within the realm of medicinal chemistry, 5-Methoxyisoxazol-3-amine and its derivatives represent a privileged scaffold, appearing in a range of biologically active molecules. Their efficacy and safety are intrinsically linked to their precise chemical structure. This guide provides an in-depth, comparative analysis of the primary analytical techniques for the structural validation of this important class of molecules, grounded in experimental data and field-proven insights.

The inherent asymmetry and electronic nature of the this compound core, with its electron-donating methoxy and amino groups, present unique challenges and signatures in spectroscopic and chromatographic analyses. This guide will dissect these signatures, offering a comparative framework to aid in the confident structural elucidation of novel derivatives.

The Strategic Imperative of Orthogonal Validation

A single analytical technique is rarely sufficient for complete structural confirmation. A robust validation strategy relies on the principle of orthogonality, where multiple, independent methods are employed. Each technique probes different molecular properties, and their collective agreement provides a high degree of confidence in the assigned structure. For this compound derivatives, the indispensable toolkit includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and High-Performance Liquid Chromatography (HPLC).

cluster_synthesis Synthesis cluster_validation Structural Validation Workflow Synthesized_Compound Synthesized Derivative of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Synthesized_Compound->MS HPLC HPLC (Purity & Identity) Synthesized_Compound->HPLC Xray X-ray Crystallography (If crystalline) Synthesized_Compound->Xray If single crystals form Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure Connectivity MS->Confirmed_Structure Molecular Weight & Fragmentation HPLC->Confirmed_Structure Purity & Retention Xray->Confirmed_Structure Absolute Structure

Caption: Orthogonal workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound derivatives, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for unambiguous assignment.

Causality Behind Experimental Choices:
  • ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR reveals the number of unique carbon atoms and their electronic environment. The electron-donating methoxy and amino groups, along with the isoxazole ring itself, create a distinct pattern of chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC) is crucial for establishing connectivity. COSY identifies proton-proton couplings, while HSQC correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital as it reveals longer-range (2-3 bond) correlations between protons and carbons, allowing for the definitive placement of substituents on the isoxazole ring and any appended moieties.

Comparative ¹H and ¹³C NMR Data of Isoxazole Derivatives:

The chemical shifts in this compound derivatives are influenced by the electronic properties of the substituents. The data below for related compounds illustrates the expected ranges for the core nuclei.[1][2][3]

Compound/Fragment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (HMBC)
Isoxazole H-4 4.9 - 6.795.0 - 98.0H-4 to C-3 and C-5
5-OCH₃ ~3.9 - 4.1~56.0 - 61.0OCH₃ protons to C-5
3-NH₂ Broad singlet, variableC-3 ~161.0 - 165.0NH₂ protons may show weak correlation to C-3
Substituent on Amine (e.g., Aryl) Aromatic region (7.0-8.5)Aromatic region (110-150)Aryl protons to isoxazole C-3
Substituent on C-4 (if present) Varies with substituentVaries with substituentSubstituent protons to C-3, C-4, and C-5

Note: Chemical shifts are highly dependent on the solvent and the specific nature of other substituents on the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.

  • ¹H NMR: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D COSY: Acquire a COSY spectrum to establish ¹H-¹H correlations.

  • 2D HSQC: Acquire an HSQC spectrum to identify one-bond ¹H-¹³C correlations.

  • 2D HMBC: Acquire an HMBC spectrum, optimizing the long-range coupling delay (typically 50-100 ms) to observe 2-3 bond correlations, which are essential for piecing together the molecular puzzle.

cluster_nmr NMR Data Integration H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Unambiguous Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integration of NMR data for structural elucidation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental formula.

Causality Behind Experimental Choices:
  • HRMS (e.g., ESI-TOF): Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. A Time-of-Flight (TOF) analyzer provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula, a critical piece of data for a novel compound.

  • Tandem MS (MS/MS): In this technique, the [M+H]⁺ ion is isolated and fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. The isoxazole ring is known to undergo characteristic cleavages, and the presence of the methoxy and amino groups will direct the fragmentation pathways.

Expected Fragmentation Patterns:

The fragmentation of the isoxazole ring is influenced by its substituents. For this compound derivatives, key fragmentation pathways are expected to involve the cleavage of the weak N-O bond. The presence of electron-donating groups can influence which fragments are more stable and therefore more abundant in the spectrum.[4][5][6]

Parent Ion Key Fragment Plausible Neutral Loss Significance
[M+H]⁺[M+H - CH₃]⁺Methyl radicalLoss from the methoxy group
[M+H]⁺[M+H - CO]⁺Carbon monoxideCommon fragmentation of five-membered heterocycles
[M+H]⁺[M+H - CH₃CN]⁺AcetonitrileCharacteristic isoxazole ring fragmentation
[M+H]⁺VariesLoss of substituents on the amineProvides information about the nature of the amine substituent

Note: The relative intensities of these fragments will depend on the overall stability of the resulting ions and the specific derivative being analyzed.

Experimental Protocol: HRMS and MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • HRMS Data Acquisition: Infuse the sample into an ESI-TOF mass spectrometer in positive ion mode. Acquire the spectrum over a relevant mass range.

  • MS/MS Data Acquisition: Using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap), isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum.

  • Data Analysis: Determine the elemental formula from the accurate mass measurement. Propose structures for the major fragments observed in the MS/MS spectrum to confirm the connectivity of the parent molecule.

X-ray Crystallography: The Definitive 3D Structure

When a high-quality single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This technique is unparalleled in its ability to confirm stereochemistry, regiochemistry, and the precise arrangement of atoms.

Causality Behind Experimental Choices:
  • Single Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling, or vapor diffusion are common techniques. The choice of solvent is critical and often requires extensive screening.

  • Data Collection and Refinement: A single crystal is mounted and irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined.

A study on a closely related analog, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, revealed an almost planar molecular conformation, stabilized by an intramolecular hydrogen bond between the amino group and the ester oxygen.[7] This planarity is a common feature in such systems and influences their packing in the crystal lattice. Similarly, the crystal structure of 5-amino-3-(4-methoxyphenyl)isoxazole has been reported, providing further comparative data for this class of compounds.[1][8]

Key Crystallographic Parameters for a Related Derivative (Methyl 4-amino-3-methoxyisoxazole-5-carboxylate)[7]
Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Key Feature Almost planar molecule
Stabilizing Interaction Intramolecular N—H⋯O hydrogen bond

This data provides a valuable reference for what to expect when crystallizing new this compound derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Screen various solvents and solvent combinations (e.g., ethanol, ethyl acetate, dichloromethane, hexane) using techniques such as slow evaporation, slow cooling, and vapor diffusion to grow single crystals of suitable quality.

  • Crystal Mounting: Select a well-formed single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identity

HPLC is the workhorse for determining the purity of a compound and can also be used to confirm its identity by comparing its retention time to a known standard. For this compound derivatives, reversed-phase HPLC is the most common method.

Causality Behind Experimental Choices:
  • Reversed-Phase HPLC: This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The more hydrophobic the derivative, the longer it will be retained on the column.

  • UV Detection: The isoxazole ring and any aromatic substituents are chromophores, making UV detection a suitable and sensitive method. A photodiode array (PDA) detector can be used to obtain the UV spectrum of the eluting peak, providing an additional layer of identity confirmation.

Comparative HPLC Performance:

The retention time of this compound derivatives will vary depending on the nature of the substituents.

Substituent Type on Amine or Ring Expected Change in Retention Time (vs. Parent) Rationale
Nonpolar/Hydrophobic (e.g., alkyl, aryl) IncreaseIncreased interaction with the C18 stationary phase
Polar (e.g., -OH, -COOH) DecreaseIncreased affinity for the polar mobile phase
Experimental Protocol: HPLC Purity Analysis
  • System: A standard HPLC system with a UV/PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid is used to improve peak shape by ensuring the amine is protonated.

  • Gradient: A typical gradient might run from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm), or collect the full spectrum with a PDA detector.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water).

  • Analysis: Inject the sample and integrate the peak areas to determine the purity as a percentage of the total area.

cluster_hplc HPLC Analysis Sample Dissolved Sample Injection Injection Sample->Injection Column C18 Column (Separation) Injection->Column Detector UV/PDA Detector Column->Detector Purity_Report Purity (%) & Retention Time Detector->Purity_Report

Caption: A typical HPLC workflow for purity determination.

Conclusion: A Self-Validating System

The structural validation of this compound derivatives is a critical process that demands a multi-faceted, orthogonal approach. By integrating the detailed connectivity information from NMR, the precise molecular formula and fragmentation data from MS, the definitive 3D structure from X-ray crystallography, and the purity assessment from HPLC, researchers can build a self-validating dossier for each new molecule. This comprehensive characterization is not merely a procedural step; it is the foundation upon which all subsequent biological and pharmacological data rests, ensuring the integrity and reproducibility of the scientific endeavor.

References

The Isoxazole Scaffold: A Comparative Analysis in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Isoxazole Ring

In the landscape of medicinal chemistry, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has earned the status of a "privileged scaffold."[1][2] This designation is not arbitrary; it reflects the remarkable versatility of the isoxazole core in generating a diverse array of therapeutic agents. Its unique electronic properties, metabolic stability, and capacity for varied non-covalent interactions have established it as a cornerstone in the design of novel drugs.[3][4] This guide provides an in-depth comparative analysis of key isoxazole derivatives that have progressed to clinical use, examining their mechanisms of action, showcasing their performance through experimental data, and providing detailed protocols for their evaluation. We will focus on three prominent examples that highlight the therapeutic breadth of this scaffold: the anti-inflammatory agent Valdecoxib, the immunomodulatory drug Leflunomide, and the atypical antipsychotic Risperidone.

Mechanisms of Action: A Tale of Three Targets

The therapeutic diversity of isoxazole derivatives is a direct consequence of their ability to be tailored to interact with a wide range of biological targets. The following sections explore the distinct mechanisms of action for our three exemplar drugs.

Valdecoxib: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[5][6] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5][7] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is primarily induced at sites of inflammation.[7] Valdecoxib's selectivity for COX-2 is crucial as it allows for anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Valdecoxib Valdecoxib Valdecoxib->Inhibition Inhibition->COX2

Caption: Valdecoxib selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Leflunomide: Targeting Dihydroorotate Dehydrogenase (DHODH) in Autoimmunity

Leflunomide is an immunomodulatory drug used in the treatment of rheumatoid arthritis and psoriatic arthritis.[9][10] It is a prodrug that is rapidly converted to its active metabolite, teriflunomide, in the body.[9] Teriflunomide's primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[11][12] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes that drive autoimmune responses.[1][12] By inhibiting DHODH, teriflunomide depletes the pyrimidine pool, leading to cell cycle arrest in lymphocytes and a reduction in inflammation.[12]

DHODH_Inhibition cluster_pyrimidine De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Lymphocyte Activated Lymphocyte (Proliferation) DNA_RNA->Lymphocyte Leflunomide Leflunomide (Teriflunomide) Leflunomide->Inhibition Inhibition->DHODH

Caption: Leflunomide's active metabolite inhibits DHODH, disrupting pyrimidine synthesis and lymphocyte proliferation.

Risperidone: A Balancing Act on Dopamine and Serotonin Receptors

Risperidone is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[13] Its therapeutic effects are believed to be mediated through a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors in the brain.[14][15] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions).[16] The simultaneous antagonism of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects (movement disorders) compared to older antipsychotics and may also help to alleviate the "negative" symptoms (e.g., social withdrawal, lack of motivation).[16][17]

Receptor_Antagonism Risperidone Risperidone Risperidone->Inhibition_D2 Risperidone->Inhibition_HT2A D2_Receptor Dopamine D2 Receptor Therapeutic_Effects Antipsychotic Effects D2_Receptor->Therapeutic_Effects HT2A_Receptor Serotonin 5-HT2A Receptor HT2A_Receptor->Therapeutic_Effects Inhibition_D2->D2_Receptor Inhibition_HT2A->HT2A_Receptor

Caption: Risperidone acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors to produce its antipsychotic effects.

Comparative Performance: A Data-Driven Analysis

The following tables summarize quantitative data comparing the in vitro activity of various isoxazole derivatives against their respective targets. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the development of more potent and selective compounds.

Table 1: Comparative COX-2 Inhibitory Activity of Isoxazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Valdecoxib>1000.005>20000[7]
Compound C322.570.9324.26[18]
Compound C535.540.8541.82[18]
Compound C633.950.5561.73[18]
Celecoxib (Standard)7.60.05152[14]

Note: Higher Selectivity Index indicates greater selectivity for COX-2.

Table 2: Comparative DHODH Inhibitory Activity of Leflunomide and its Analogs

CompoundTargetIC50Reference
A77 1726 (Teriflunomide)Human DHODH~600 nM[19]
LeflunomideHuman DHODH>100 µM[20]
Brequinar (Reference Inhibitor)Human DHODH~20 nM[20]
H-006Human DHODH3.8 nM[21]

Note: A lower IC50 value indicates greater potency.

Table 3: Comparative Receptor Binding Affinities of Risperidone and Related Compounds

CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)5-HT2A/D2 Binding RatioReference
Risperidone30.60.2[10]
9-OH-risperidone (Paliperidone)Not specifiedNot specifiedSignificantly lower than Risperidone[22]
Haloperidol (Typical Antipsychotic)1.24.53.75[3]
Clozapine (Atypical Antipsychotic)1265.40.04[3]

Note: Ki is the inhibition constant, a measure of binding affinity. A lower Ki indicates higher affinity. The 5-HT2A/D2 binding ratio is a key indicator of atypicality in antipsychotics.

Experimental Protocols: A Guide to In Vitro Characterization

The following are detailed, step-by-step methodologies for the key in vitro assays used to characterize the isoxazole derivatives discussed in this guide.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature for determining the IC50 values of test compounds against COX-1 and COX-2.[16][23]

COX_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Assay Buffer - COX-1/COX-2 Enzyme - Heme - Test Compound Dilutions Start->Prep_Reagents Plate_Setup Set up 96-well plate: - Background wells - 100% Initial Activity wells - Inhibitor wells Prep_Reagents->Plate_Setup Incubate_Enzyme_Inhibitor Pre-incubate enzyme with inhibitor (e.g., 10 min at 37°C) Plate_Setup->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate reaction with Arachidonic Acid Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate for a fixed time (e.g., 2 min at 37°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction (e.g., with stannous chloride) Incubate_Reaction->Stop_Reaction Measure_Fluorescence Measure fluorescence (Ex/Em = 535/587 nm) Stop_Reaction->Measure_Fluorescence Data_Analysis Calculate % inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End Binding_Assay_Workflow Start Start Prep_Membranes Prepare cell membranes expressing D2 or 5-HT2A receptors Start->Prep_Membranes Assay_Setup Set up assay tubes: - Membranes - Radioligand (e.g., [3H]Spiperone for D2) - Test compound dilutions Prep_Membranes->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation_Counting Quantify radioactivity on filters Washing->Scintillation_Counting Data_Analysis Calculate specific binding, IC50, and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the meticulous validation of synthesized compounds is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and reproducibility in downstream applications. This guide provides an in-depth, scientifically grounded approach to validating the purity of a synthesized batch of 5-Methoxyisoxazol-3-amine, a heterocyclic amine of interest in medicinal chemistry. We will delve into the rationale behind experimental choices, compare analytical methodologies, and provide actionable protocols to ensure the highest degree of confidence in your synthesized material.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity validation strategy begins with a thorough understanding of the synthetic route. While multiple pathways to this compound exist, a common and illustrative approach involves the methylation of a 3-amino-5-hydroxyisoxazole precursor. This seemingly straightforward transformation can introduce a variety of process-related impurities that must be diligently monitored.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Synthesis of this compound 3-Amino-5-hydroxyisoxazole 3-Amino-5-hydroxyisoxazole Reaction_Mixture Reaction_Mixture 3-Amino-5-hydroxyisoxazole->Reaction_Mixture Methylation Methylating_Agent Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) Methylating_Agent->Reaction_Mixture Base Base (e.g., K2CO3, NaH) Base->Reaction_Mixture This compound This compound Isomeric_Impurity 3-Methoxyisoxazol-5-amine Unreacted_Starting_Material Unreacted 3-Amino-5-hydroxyisoxazole Byproducts Reaction Byproducts Reaction_Mixture->this compound Desired Product Reaction_Mixture->Isomeric_Impurity Potential Impurity Reaction_Mixture->Unreacted_Starting_Material Potential Impurity Reaction_Mixture->Byproducts Potential Impurity

Caption: A generalized synthetic pathway for this compound.

The primary concerns in this synthesis are:

  • Isomeric Impurities: The potential for methylation at the nitrogen atom of the isoxazole ring or the exocyclic amine, leading to the formation of 3-Methoxyisoxazol-5-amine. The separation and quantification of this isomer are critical.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-amino-5-hydroxyisoxazole.

  • Over-methylation: The possibility of methylation on the exocyclic amino group, leading to N-methylated byproducts.

  • Reagent-derived Impurities: Residual base, and byproducts from the methylating agent.

A Multi-pronged Approach to Purity Validation

No single analytical technique is sufficient to definitively establish the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating system.

Chromatographic Purity: The Power of Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities. For a polar, basic compound like this compound, several HPLC modes can be employed, each with its own advantages and disadvantages.

Analytical MethodPrincipleAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Robust, widely available, good for less polar impurities.Poor retention of highly polar analytes, potential for peak tailing with basic compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Excellent retention for polar and basic compounds.Can be less robust than RP-HPLC, sensitive to mobile phase composition.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (typically CO2) as the mobile phase.Fast separations, reduced solvent consumption, ideal for chiral separations.Requires specialized instrumentation, may require additives for polar basic compounds.[1]

Recommendation: For routine purity analysis, a well-developed HILIC method is often superior for polar amines. However, RP-HPLC with a suitable ion-pairing agent or a modern, polar-endcapped C18 column can also be effective. SFC shines in high-throughput screening and for resolving chiral impurities, should they be a concern in your synthesis.

Analytical_Workflow Synthesized_Batch Synthesized this compound HPLC_Analysis HPLC Purity Analysis (HILIC or RP-HPLC) Synthesized_Batch->HPLC_Analysis NMR_Spectroscopy NMR Spectroscopy (1H, 13C) Synthesized_Batch->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (LC-MS or GC-MS) Synthesized_Batch->Mass_Spectrometry Purity_Confirmation Purity > 99%? HPLC_Analysis->Purity_Confirmation Structure_Confirmation Structure Confirmed? NMR_Spectroscopy->Structure_Confirmation Mass_Spectrometry->Structure_Confirmation Final_Product Pure this compound Purity_Confirmation->Final_Product Yes Further_Purification Further Purification (e.g., Recrystallization, SFC) Purity_Confirmation->Further_Purification No Impurity_Identification Impurity Identification Structure_Confirmation->Impurity_Identification No Structure_Confirmation->Final_Product Yes Further_Purification->Synthesized_Batch Re-analyze

Caption: A comprehensive analytical workflow for purity validation.

Spectroscopic Confirmation: Verifying Identity

While chromatography quantifies purity, spectroscopy confirms the chemical identity of the main peak and can help elucidate the structure of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a unique fingerprint of the molecule. For this compound, one would expect to see characteristic signals for the methoxy group, the aromatic proton on the isoxazole ring, and the amine protons.

  • Mass Spectrometry (MS): Coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry provides the molecular weight of the parent compound and its impurities. The fragmentation pattern can offer further structural clues. The high-resolution mass spectrum (HRMS) should be used to confirm the elemental composition.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific instrumentation and sample.

Protocol 1: HILIC-UV-MS for Purity Determination

This method is designed to provide good retention and peak shape for the polar and basic this compound and its potential polar impurities.

  • Instrumentation: HPLC or UHPLC system with a UV detector and coupled to a mass spectrometer.

  • Column: HILIC column (e.g., bare silica, amide, or diol phase), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9-9.1 min: 50% to 95% B

    • 9.1-12 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: 230 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Dissolve the sample in 95:5 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

Protocol 2: ¹H and ¹³C NMR for Structural Confirmation
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: DMSO-d₆ or CDCl₃.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Data Interpretation and Comparison

The data obtained from the analytical methods should be carefully analyzed and compared against a qualified reference standard if available.

Table 1: Representative HPLC and MS Data

CompoundRetention Time (HILIC)[M+H]⁺ (m/z)Key MS Fragments
This compound 5.2 min115.0598, 84, 70
3-Amino-5-hydroxyisoxazole 7.8 min101.0384, 56
3-Methoxyisoxazol-5-amine 4.5 min115.05100, 84, 57

Note: The retention times and fragmentation patterns are illustrative and will vary depending on the exact experimental conditions.

Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
OCH₃~3.9singlet3H
CH (isoxazole)~5.8singlet1H
NH₂~6.5broad singlet2H

Alternative and Advanced Purification Techniques

If the initial synthesis yields a product of insufficient purity, further purification is necessary. Beyond standard recrystallization and silica gel chromatography, which can be challenging for highly polar compounds, more advanced techniques can be employed.

  • Recrystallization: This classic technique can be highly effective if a suitable solvent system is identified. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar compounds, solvent systems like ethanol/water or isopropanol/heptane are often good starting points.[2]

  • Supercritical Fluid Chromatography (SFC): Preparative SFC is a powerful tool for purifying polar compounds, offering faster run times and easier solvent removal compared to preparative HPLC. For basic amines, the use of an amine additive in the mobile phase may be necessary to achieve good peak shapes.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Preparative HILIC is another excellent option for purifying polar compounds. The use of a volatile mobile phase, such as acetonitrile and water with ammonium formate, simplifies product isolation.

Purification_Decision_Tree Impure_Product Impure this compound (Purity < 99%) Impurity_Profile Analyze Impurity Profile (Major vs. Minor, Polarity) Impure_Product->Impurity_Profile Recrystallization Attempt Recrystallization Impurity_Profile->Recrystallization Single Major Impurity, Different Solubility Prep_Chromatography Preparative Chromatography Impurity_Profile->Prep_Chromatography Multiple Impurities or Similar Solubility Success Purity > 99%? Recrystallization->Success SFC_HILIC Consider Preparative SFC or HILIC Prep_Chromatography->SFC_HILIC Highly Polar Impurities SFC_HILIC->Success Pure_Product Pure Product Success->Pure_Product Yes Re-evaluate Re-evaluate Purification Strategy Success->Re-evaluate No

Caption: A decision tree for selecting a purification strategy.

Conclusion

Validating the purity of synthesized this compound requires a systematic and multi-faceted analytical approach. By understanding the potential impurities arising from the synthesis, employing a combination of high-resolution chromatographic and spectroscopic techniques, and having a clear strategy for further purification if needed, researchers can ensure the quality and reliability of their materials. This commitment to scientific integrity is the bedrock of reproducible and impactful research in the pharmaceutical sciences.

References

The Definitive Guide to Structural Elucidation: X-ray Crystallography of 5-Methoxyisoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is the cornerstone of rational design and structure-activity relationship (SAR) studies. For scientists working with 5-methoxyisoxazol-3-amine derivatives, a class of compounds with significant therapeutic potential, understanding their exact spatial arrangement is paramount. This guide provides an in-depth, objective comparison of X-ray crystallography with other analytical techniques for the structural elucidation of these derivatives, supported by experimental data and field-proven insights.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of a molecule. It provides a high-resolution, three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. This level of detail is often unattainable with other analytical methods and is crucial for understanding the subtle conformational features that can dictate biological activity.

While the crystal structure of the parent this compound has not been reported in the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures, the analysis of its derivatives provides invaluable insights into the behavior of this scaffold. A prime example is the recently elucidated structure of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate .

Crystallographic Data Snapshot: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
ParameterValue
Chemical FormulaC₆H₈N₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.0425 (18)
b (Å)14.504 (4)
c (Å)8.361 (3)
α (°)90
β (°)106.75 (1)
γ (°)90
Volume (ų)1076.7 (6)
Z4
R-factor (%)5.4

Data sourced from a representative isoxazole derivative to illustrate typical crystallographic parameters.[1]

The planarity of the isoxazole ring and the orientation of the methoxy and amine substituents are key structural features that can be definitively established through such crystallographic studies. This data serves as a crucial benchmark for computational modeling and for understanding how structural modifications impact the molecule's interaction with biological targets.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail, a comprehensive structural characterization often involves a multi-technique approach. Here, we compare its performance with other common analytical methods.

TechniquePrincipleAdvantages for Isoxazole DerivativesDisadvantages for Isoxazole Derivatives
X-ray Crystallography Diffraction of X-rays by a single crystal.- Provides unambiguous 3D structure.[2] - Determines absolute stereochemistry. - Reveals crystal packing and intermolecular interactions.- Requires high-quality single crystals, which can be challenging to grow. - Provides a static picture of the molecule in the solid state.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.- Elucidates connectivity and constitution in solution. - Provides information on dynamic processes. - Does not require crystallization.[3]- Structure determination is indirect and relies on interpretation of correlations. - Less precise for bond lengths and angles compared to X-ray crystallography. - Can be complex for molecules with overlapping signals.
Mass Spectrometry Ionization and mass-to-charge ratio analysis of molecules.- Determines molecular weight and elemental composition with high accuracy. - Fragmentation patterns can provide structural clues.- Does not provide information on 3D structure or stereochemistry. - Isomers can be difficult to distinguish.

In essence, while NMR and mass spectrometry are indispensable for confirming the identity and connectivity of a synthesized this compound derivative, only X-ray crystallography can reveal its precise three-dimensional architecture.

The Crystallographic Workflow: From Powder to Structure

The journey from a newly synthesized compound to a refined crystal structure is a meticulous process. Understanding the causality behind each step is crucial for success.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization crystal_selection Crystal Selection crystallization->crystal_selection data_collection X-ray Diffraction crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide to the Crystallography of a this compound Derivative

This protocol provides a detailed methodology for obtaining the crystal structure of a novel this compound derivative.

Part 1: Crystal Growth – The Art and Science

The critical, and often most challenging, step is growing a single crystal of sufficient size and quality.[2][4]

1. Purity is Paramount:

  • Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystallization or lead to disordered structures.

  • Recrystallize the bulk material before attempting to grow single crystals.

2. Solvent Screening:

  • Slow Evaporation: This is often the simplest and most effective method.[2][5]

    • Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) to near saturation in a small, clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly and undisturbed over several days.

  • Vapor Diffusion: This technique is excellent for small quantities of material.[2][6]

    • Dissolve the compound in a small amount of a less volatile solvent (e.g., chloroform) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).

    • The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly and undisturbed to room temperature, or even further in a refrigerator.

Part 2: Data Collection and Processing

1. Crystal Mounting:

  • Carefully select a well-formed, single crystal with sharp edges and no visible defects under a microscope.

  • Mount the crystal on a goniometer head using a suitable cryo-protectant oil.

2. X-ray Diffraction:

  • Collect diffraction data using a modern single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

  • A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

3. Data Reduction:

  • The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Part 3: Structure Solution and Refinement

1. Structure Solution:

  • The processed data is used to determine the unit cell parameters and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.

2. Model Building and Refinement:

  • An atomic model is built into the electron density map.

  • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

3. Validation:

  • The final structure is validated using crystallographic software to check for geometric reasonability and to ensure the model is consistent with the experimental data. The final atomic coordinates are typically deposited in a crystallographic database.

Conclusion: The Indispensable Role of X-ray Crystallography

For researchers engaged in the development of this compound derivatives, X-ray crystallography is not just an analytical technique; it is a vital tool for discovery. It provides the definitive structural evidence necessary to understand structure-activity relationships, guide medicinal chemistry efforts, and ultimately, design more effective and selective therapeutic agents. While complementary techniques like NMR and mass spectrometry are essential for a complete characterization, the high-resolution, three-dimensional insights offered by X-ray crystallography remain unparalleled and indispensable.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Methoxyisoxazol-3-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure - Predicting Reactivity in Drug Discovery

In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents, from the anti-inflammatory drug Valdecoxib to the antibiotic Sulfamethoxazole.[1] Its value lies not only in its biological activity but also in its synthetic versatility. However, for drug development professionals, understanding the nuanced reactivity of substituted isoxazoles is paramount. The precise placement of functional groups can dramatically alter the molecule's electronic landscape, dictating its behavior in synthetic transformations and metabolic pathways.

This guide provides an in-depth comparison of the chemical reactivity of 5-Methoxyisoxazol-3-amine and its constitutional isomers, primarily 3-Methoxyisoxazol-5-amine and 4-Methoxyisoxazol-3-amine. We will dissect how the interplay between the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups governs the molecule's propensity for electrophilic substitution, the nucleophilicity of its exocyclic amine, and the stability of the isoxazole ring itself. By grounding our analysis in fundamental electronic principles and supporting it with experimental data from closely related systems, this document aims to equip researchers with the predictive power needed to design efficient synthetic routes and anticipate molecular behavior.

Pillar 1: The Electronic Influence of Substituent Positioning

The reactivity of an aromatic or heteroaromatic ring is fundamentally controlled by the electron density at its constituent atoms. Both the amino and methoxy groups are potent electron-donating groups (EDGs) through resonance (+R effect), which generally activates the ring towards electrophilic attack.[2] However, their relative positions lead to distinct electronic profiles for each isomer.

  • This compound: The amino group at the C3 position and the methoxy group at the C5 position work in concert to push electron density into the isoxazole ring. Their combined activating effect is particularly focused on the C4 position, making it highly nucleophilic and susceptible to electrophilic attack.

  • 3-Methoxyisoxazol-5-amine: Similarly, with the substituents swapped, the C4 position remains the nexus of electron density, strongly activated by both the C3-methoxy and C5-amino groups. While electronically similar to its isomer regarding the C4 position, subtle differences in the basicity of the amine and overall stability can arise.

  • 4-Methoxyisoxazol-3-amine: Here, the electronic landscape is more complex. The C3-amino group activates the C4 position. However, the methoxy group is directly attached to C4, sterically hindering and electronically modifying this site. The C5 position is activated by the C4-methoxy group, creating a different regiochemical profile for substitution reactions.

The following diagram illustrates how resonance effects from both substituents in this compound enrich the C4 position with electron density.

Caption: Resonance delocalization activating the C4 position.

Pillar 2: Comparative Reactivity in Key Transformations

A. Electrophilic Substitution: The Battle for the C4 Position

Given the strong activation by two EDGs, these isoxazole systems are primed for electrophilic aromatic substitution (SEAr), a reaction type that is typically challenging for the inherently electron-deficient isoxazole ring.[3]

  • Regioselectivity: For both this compound and 3-methoxyisoxazol-5-amine, electrophilic attack is overwhelmingly predicted to occur at the C4 position. The synergistic electron donation from the flanking -NH₂ and -OCH₃ groups creates a highly nucleophilic carbon center, directing electrophiles like halogens (Br⁺, Cl⁺) or the nitronium ion (NO₂⁺) to this site.

  • Reactivity Rate: The rate of substitution is expected to be high due to the stabilization of the cationic intermediate (the sigma complex) by both EDGs.[4] While direct comparative kinetic data is scarce, it is reasonable to infer that isomers with substituents that better stabilize this intermediate will react faster. The presence of electron-donating groups on the aromatic ring generally enhances the rate of electrophilic substitution.[2][5]

The general mechanism for this key reaction is depicted below.

G start Activated Isoxazole (e.g., this compound) intermediate Sigma Complex (Cationic Intermediate) start->intermediate + E⁺ (Electrophile) [Slow, Rate-Determining] product C4-Substituted Product intermediate->product - H⁺ [Fast, Restores Aromaticity]

Caption: General mechanism for electrophilic substitution at C4.

B. Nucleophilicity of the Exocyclic Amine: A Gateway to Fused Systems

The exocyclic amino group is a potent nucleophile, providing a critical handle for elaboration and the synthesis of fused heterocyclic systems. Its reactivity is a cornerstone of the synthetic utility of these isomers.[6][7]

  • Reaction with Activated Electrophiles: The amine readily attacks carbon centers that are prone to nucleophilic attack. A well-documented example for the analogous 3-amino-5-methylisoxazole is its reaction with activated enol ethers, such as diethyl ethoxymethylenemalonate (EMM).[8] This reaction proceeds via a nucleophilic vinyl substitution to form an intermediate isoxazolylenamine, which can then undergo intramolecular cyclization to yield fused isoxazolo[2,3-a]pyrimidinones.[8]

  • Influence of Isomerism: The nucleophilicity of the amine is influenced by the electronic environment. The position of the methoxy group will subtly modulate the basicity and nucleophilicity of the -NH₂ group. While both 5-methoxy-3-amino and 3-methoxy-5-amino isomers are expected to be highly reactive, a detailed kinetic analysis would be required to quantify the difference. The key takeaway for the synthetic chemist is that this amine is a reliable and versatile nucleophile in all isomeric forms.

C. Ring Stability and Propensity for Ring-Opening Reactions

A characteristic feature of the isoxazole ring is the lability of its N-O bond.[9] This bond can be cleaved under various conditions, including catalytic hydrogenation, treatment with strong base, or photochemical irradiation, providing pathways to different molecular scaffolds.[9][10][11]

  • Reductive Cleavage: Catalytic hydrogenation (e.g., H₂/Raney Ni) typically cleaves the N-O bond, leading to the formation of β-enaminones or related structures. The specific outcome is dependent on the substitution pattern of the starting isomer, as the cleavage unmasks a 1,3-relationship between carbonyl and amine functionalities.

  • Electrophile-Induced Ring Opening: Certain electrophiles can induce ring-opening. For instance, treatment of some isoxazoles with electrophilic fluorinating agents like Selectfluor® can lead to a ring-opening fluorination, yielding α-fluorocyanoketones.[10][12] The electron-rich nature of the methoxyisoxazolamines could make them susceptible to such transformations.

Pillar 3: Experimental Protocols and Data

Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. While direct comparative experiments on these specific methoxy isomers are not consolidated in a single source, we can extrapolate from robust procedures developed for structurally similar compounds.

Comparative Data Summary

The following table summarizes the predicted reactivity profiles based on established chemical principles and data from analogous compounds.

FeatureThis compound3-Methoxyisoxazol-5-amine4-Methoxyisoxazol-3-amine
Structure
Primary Site of Electrophilic Attack C4 (Highly Activated)C4 (Highly Activated)C5 (Activated), C4 (Sterically Hindered)
Amine Nucleophilicity HighHighHigh
Key Reaction of Amine Group Forms fused systems with electrophiles (e.g., enol ethers)[8]Expected to be similar to its 5-methoxy isomerExpected to be similar to other isomers
Ring Stability Susceptible to N-O bond cleavage under reductive or specific electrophilic conditions[9][10]Susceptible to N-O bond cleavageSusceptible to N-O bond cleavage
Protocol 1: Synthesis of Isoxazolo[2,3-a]pyrimidinones via Amine Nucleophilic Attack

This protocol is adapted from established procedures for 3-amino-5-methylisoxazole and serves as a self-validating system for confirming the nucleophilic character of the exocyclic amine.[8]

G cluster_workflow Experimental Workflow A 1. Dissolve Methoxyisoxazolamine (1 eq) in xylene. B 2. Add Diethyl Ethoxymethylenemalonate (1.1 eq). A->B C 3. Heat mixture to reflux (approx. 140°C). B->C D 4. Monitor reaction by TLC (Intermediate enamine formation followed by cyclization). C->D E 5. Cool reaction mixture. D->E F 6. Collect precipitated product by filtration. E->F G 7. Wash with cold ethanol and dry. F->G H 8. Characterize product (NMR, MS, IR). G->H

Caption: Workflow for synthesizing isoxazolopyrimidinones.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one molar equivalent of the chosen methoxyisoxazolamine isomer in a suitable high-boiling solvent like xylene.

  • Reagent Addition: Add 1.1 molar equivalents of diethyl ethoxymethylenemalonate (EMM) to the solution.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approximately 140°C). The initial reaction forms an intermediate isoxazolylenamine. Continued heating in xylene provides the energy for the intramolecular cyclization to the pyrimidinone.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The isoxazolo[2,3-a]pyrimidinone product, often a solid, will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether to remove residual xylene, and dry under vacuum.

  • Validation: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy). The disappearance of the primary amine signal and the appearance of characteristic pyrimidinone signals will validate the transformation.

Conclusion and Forward Look

The reactivity of methoxyisoxazolamines is a study in the power of substituent effects on a heterocyclic core. While This compound and 3-Methoxyisoxazol-5-amine exhibit broadly similar reactivity profiles—characterized by a highly nucleophilic C4 position and a reactive exocyclic amine—subtle electronic and steric differences may be exploited for fine-tuning synthetic strategies. In contrast, 4-Methoxyisoxazol-3-amine presents a distinct regiochemical puzzle that could lead to novel substitution patterns.

For the medicinal chemist and process developer, a deep understanding of these isomeric differences is not merely academic. It informs the design of robust, efficient, and regioselective syntheses, preventing the formation of difficult-to-separate isomeric impurities and enabling the targeted derivatization of the isoxazole scaffold. By leveraging the principles outlined in this guide, researchers can more accurately predict reaction outcomes and strategically manipulate these versatile building blocks to accelerate the drug discovery process.

References

A Comparative Guide to the Reaction Mechanisms of 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. 5-Methoxyisoxazol-3-amine is a versatile heterocyclic amine with significant applications in the synthesis of bioactive molecules and pharmaceuticals.[1] This guide provides an in-depth validation of its reaction mechanisms, compares its performance with viable alternatives, and offers detailed experimental protocols to support your research endeavors.

Part 1: Unraveling the Reaction Mechanisms of this compound

This compound possesses two key reactive sites: the exocyclic amino group and the isoxazole ring itself. The interplay between these sites governs its reactivity, primarily as a nucleophile in acylation and alkylation reactions, and its potential for ring-opening transformations under certain conditions.

Mechanism 1: Nucleophilic Acylation at the Amino Group

The most common reaction pathway involves the nucleophilic attack of the 3-amino group on an electrophilic carbonyl compound, such as an acid chloride or anhydride.[2] This reaction proceeds via a standard nucleophilic acyl substitution mechanism.

  • Causality in Experimental Design: The choice of a weak, non-nucleophilic base (e.g., pyridine or triethylamine) is crucial.[3] Its role is to neutralize the HCl byproduct, driving the reaction to completion without competing with the primary amine nucleophile.[2] The lone pair of electrons on the amine's nitrogen is more available for nucleophilic attack compared to the lone pair on the amide product, preventing over-acylation.[2]

G cluster_0 Nucleophilic Acylation Amine This compound Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Electrophile R-COCl (Acyl Chloride) Electrophile->Intermediate Base Pyridine (Weak Base) Byproduct Pyridine-HCl Salt Base->Byproduct Neutralization Product N-Acylated Product Intermediate->Product Elimination of Cl-

Caption: Workflow for the nucleophilic acylation of this compound.

Mechanism 2: Isoxazole Ring-Opening Reactions

The isoxazole ring, while aromatic, contains a labile N-O bond that can be cleaved under specific conditions, such as with strong reducing agents or upon electrophilic attack on the ring nitrogen.[4][5]

  • Electrophilic Ring-Opening: Treatment with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening fluorination.[5] This proceeds through electrophilic attack on the isoxazole, followed by deprotonation and subsequent N-O bond cleavage.[5]

  • Reductive Ring-Opening: While less common for this specific derivative, isoxazoles can undergo reductive ring-opening to yield β-amino alcohols or other functionalized products.

G cluster_1 Electrophilic Ring-Opening Fluorination Start 5-Substituted Isoxazole Intermediate1 Fluorinated Isoxazolium Ion Start->Intermediate1 Electrophilic Fluorination Reagent Selectfluor® Reagent->Intermediate1 Intermediate2 Deprotonated Intermediate Intermediate1->Intermediate2 Deprotonation Product α-Fluorocyanoketone Intermediate2->Product N-O Bond Cleavage

Caption: Proposed mechanism for electrophilic ring-opening of the isoxazole core.

Part 2: Comparative Analysis with Alternative Reagents

The choice of a nucleophilic amine is often dictated by factors such as reactivity, selectivity, and the stability of the resulting product. Below is a comparison of this compound with other common amine nucleophiles in acylation reactions.

ReagentRelative ReactivityKey AdvantagesKey DisadvantagesTypical Conditions
This compound ModerateProduct stability; introduces a useful heterocyclic moiety.Can be less nucleophilic than simple alkylamines.Weak base (pyridine), room temp.
Aniline ModerateReadily available; well-understood reactivity.Can be susceptible to over-acylation or oxidation.[6]Weak base, room temp.
n-Butylamine HighHighly nucleophilic; rapid reactions.Can be too reactive, leading to side products; basicity may be an issue.Often requires no base or a non-nucleophilic base.
4-(Dimethylamino)pyridine (DMAP) Very High (as catalyst)Superior acyl-transfer catalyst, significantly enhances reaction rates.[7]Used in catalytic amounts, not as a primary amine source.Catalytic amounts with anhydride.[7]

Part 3: Experimental Protocols for Mechanistic Validation

To provide actionable insights, the following are detailed protocols for key experiments to probe and validate the reaction mechanisms of this compound.

Protocol 1: In-Situ NMR Monitoring of Acylation

Objective: To observe the formation of the N-acylated product and any potential intermediates in real-time.

Methodology:

  • In a clean, dry NMR tube, dissolve this compound (1.0 eq) in deuterated chloroform (CDCl₃).

  • Acquire a baseline ¹H NMR spectrum of the starting material.

  • Add pyridine (1.1 eq) to the NMR tube and acquire another spectrum to observe any solvent effects.

  • Carefully add acetyl chloride (1.05 eq) to the NMR tube, cap it, and invert several times to mix.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a total of 1-2 hours.

  • Analysis: Monitor the disappearance of the starting amine signals and the appearance of the new amide product signals. Integrate key peaks to determine the reaction kinetics. The absence of significant intermediate signals would support a direct and rapid acylation mechanism.

Protocol 2: Isotope Labeling Study for Ring-Opening

Objective: To determine the fate of the isoxazole ring atoms during a potential ring-opening reaction.

Methodology:

  • Synthesize or procure ¹⁵N-labeled this compound.

  • Subject the labeled compound to ring-opening conditions (e.g., treatment with Selectfluor® as described in the literature).[5]

  • Isolate the major product from the reaction mixture using column chromatography.

  • Analyze the product using High-Resolution Mass Spectrometry (HRMS) and ¹⁵N NMR spectroscopy.

  • Analysis: The presence of the ¹⁵N label in the final product and its specific location (e.g., in a nitrile group) will confirm the cleavage of the N-O bond and the subsequent rearrangement of the isoxazole ring atoms, providing direct evidence for the proposed ring-opening mechanism.

Part 4: Conclusion

The reactivity of this compound is dominated by the nucleophilicity of its exocyclic amino group, leading to predictable and high-yielding acylation reactions under standard conditions. The isoxazole ring itself is generally stable but can be induced to undergo ring-opening reactions with potent electrophiles, offering a pathway to more complex, fluorinated structures.[5] The choice of this reagent over simpler amines is justified when the incorporation of the isoxazole heterocycle is a strategic goal in the molecular design, providing a stable and functionalizable scaffold. The experimental protocols outlined in this guide provide a framework for researchers to validate these mechanisms within their own specific applications, ensuring both scientific rigor and synthetic efficiency.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 5-Methoxyisoxazol-3-amine. As a niche heterocyclic amine, specific degradation and toxicological data are not widely published. Therefore, this document is grounded in the precautionary principle , treating the compound as potentially hazardous based on data from analogous structures. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Core Principle: Hazard Assessment Based on Analogy

The toxicological and environmental profile of this compound has not been fully investigated.[1] However, the isoxazole amine family of compounds exhibits a wide range of potential hazards. For instance, some analogs are classified as fatal if swallowed, while others are known to cause severe skin and eye burns or may act as sensitizers.[2][3][4][5] Given this uncertainty, This compound must be handled and disposed of as a hazardous chemical waste. This approach mitigates risk and ensures the highest standard of safety.

| Hazard Profile of Structurally Related Isoxazole Amines | | :--- | :--- | | Compound | Reported Hazards | | 5-(Aminomethyl)isoxazol-3-ol hydrate | Fatal if swallowed, May cause drowsiness or dizziness.[2] | | Methylisothiazolinone (related isoxazole) | Toxic if swallowed, Toxic in contact with skin, Fatal if inhaled, Causes severe skin burns and eye damage.[3] | | (5-Methyl-3-isoxazolyl)methylamine | Causes severe skin burns and eye damage.[4][5] | | 5-Methylisoxazol-3-amine | May cause skin, eye, and respiratory tract irritation; toxicological properties not fully investigated.[1] |

Pre-Disposal Safety: PPE and Spill Containment

Proper handling during accumulation and prior to disposal is critical. The choice of personal protective equipment (PPE) and readiness for spill management are non-negotiable.

Required Personal Protective Equipment (PPE)

Due to the potential for skin and eye irritation or burns, as well as unknown systemic toxicity, the following PPE is mandatory when handling this compound waste:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.

  • Eye/Face Protection: Use chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental release.

  • Evacuate and Alert: For large spills, evacuate the immediate area and alert colleagues and your institution's Environmental Health & Safety (EHS) office.

  • Contain the Spill: For small, manageable spills, contain the material using an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and spilled solid into a suitable, sealable container for disposal. Avoid generating dust.[1]

  • Label and Segregate: Label the container clearly as "Spill Debris containing this compound" and manage it as hazardous waste.

  • Decontaminate: Clean the affected area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as contaminated waste.

  • Ventilate: Ensure the area is well-ventilated after cleanup.

Step-by-Step Disposal Protocol

Direct disposal of this compound into the sanitary sewer or normal trash is strictly prohibited.[6][7] The only acceptable method is collection and transfer to a licensed hazardous waste management facility via your institution's EHS program.

Step 1: Waste Characterization

Classify all waste containing this compound (including pure compound, solutions, and contaminated materials) as Hazardous Chemical Waste . Specifically, it falls under the category of non-halogenated organic chemical waste.

Step 2: Container Selection and Labeling

Proper containment is the foundation of safe waste management.[8]

  • Container Choice: Use a container that is in good condition and compatible with the waste. The original product container is often a suitable choice.[8] For liquids, use a high-density polyethylene (HDPE) or glass bottle with a tight-fitting screw cap. Ensure the container will not leak if tipped over.[7]

  • Labeling: The container must be labeled clearly from the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[8]

    • The full chemical name: "this compound" .

    • A list of all other components in the container (e.g., solvents, water).

    • An approximate percentage of each component.

    • The date of accumulation.

Step 3: Waste Segregation and Accumulation

Improper storage of chemical waste can lead to dangerous reactions.

  • Chemical Incompatibility: The primary known incompatibility for related amines is with strong oxidizing agents .[1] Store the this compound waste container segregated from all oxidizers to prevent a potentially violent exothermic reaction.

  • Storage Location: Accumulate waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7] This area must be under the control of laboratory personnel.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[8]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste into the professional waste management stream.

  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS office (or equivalent department) to schedule a waste pickup.[9]

  • Provide Documentation: Be prepared to provide the EHS team with the information from your hazardous waste label.

  • Do Not Transport Off-Site: Never personally transport hazardous waste on public roads. This must be done by trained professionals in accordance with Department of Transportation (DOT) regulations.

Prohibited Disposal Methods

To ensure safety and compliance, it is equally important to understand what actions are forbidden. The scientific rationale underscores the risks associated with improper disposal.

Prohibited Method Scientific Rationale for Prohibition
Sanitary Sewer (Sink) Disposal The environmental fate, aquatic toxicity, and biodegradability of this compound are unknown.[2] It may be toxic to aquatic organisms or disrupt wastewater treatment processes. Heterocyclic amines can be persistent in the environment.
Normal Trash Disposal The compound's toxicological properties are not fully characterized, posing a risk to custodial staff and the public.[1] Regulated hazardous waste must not enter municipal landfills not designed for chemical containment.[10]
Solvent Evaporation in Fume Hood This practice is prohibited as it releases potentially harmful, uncharacterized chemical vapors directly into the atmosphere, constituting an unregulated emission.[7]
Uncontrolled Neutralization/Treatment Attempting to chemically degrade the compound without a validated protocol is dangerous. Reaction byproducts may be more toxic or reactive than the parent compound. Amine degradation can be complex.[11][12]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the safe management and disposal of this compound waste.

G cluster_start Start: Waste Generation cluster_assess Phase 1: Assessment & PPE cluster_contain Phase 2: Containment & Segregation cluster_dispose Phase 3: Final Disposal start Generate Waste Containing This compound assess_hazards Assess Hazards: Data is incomplete. Apply Precautionary Principle. start->assess_hazards don_ppe Action: Don Full PPE (Gloves, Goggles, Lab Coat, Work in Fume Hood) assess_hazards->don_ppe select_container Select Compatible Container (e.g., HDPE, Original Bottle) don_ppe->select_container label_container Label Container: 'HAZARDOUS WASTE' + Full Chemical Name & Date select_container->label_container segregate Segregate from Incompatibles (Especially Oxidizing Agents) label_container->segregate store_saa Store in Designated Satellite Accumulation Area (SAA) segregate->store_saa prohibited CRITICAL: DO NOT dispose in sink or trash. DO NOT evaporate. store_saa->prohibited contact_ehs Action: Container is Full or Project is Complete store_saa->contact_ehs pickup Arrange Pickup with Institutional EHS or Licensed Contractor contact_ehs->pickup

Caption: Workflow for safe disposal of this compound.

References

Personal protective equipment for handling 5-Methoxyisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 5-Methoxyisoxazol-3-amine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar isoxazole derivatives. This approach, rooted in established chemical safety principles, mandates a cautious and proactive stance to mitigate potential risks.

Hazard Identification and Risk Assessment

The toxicological properties of this compound have not been fully investigated. However, data from analogous compounds such as 5-Methylisoxazol-3-amine and (5-Methyl-3-isoxazolyl)methylamine suggest a range of potential hazards. It is crucial to assume this compound may exhibit similar properties until proven otherwise.

Potential Hazards Include:

  • Skin Irritation/Corrosion: Analogues are reported to cause skin irritation and, in some cases, severe burns[1][2]. Prolonged contact should be avoided.

  • Serious Eye Damage/Irritation: Contact with eyes may cause irritation or severe burns, potentially leading to serious damage[1][2][3].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory tract irritation[1][4].

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation or be toxic[3].

Before beginning any work, a formal risk assessment must be conducted for the specific procedures you will be performing. This assessment should consider the quantity of the substance being used, the potential for aerosol or dust generation, and the specific experimental conditions.

Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is essential to provide comprehensive protection. The selection of PPE should be based on a thorough risk assessment of the specific tasks to be performed.

Task / OperationMinimum Required PPE
Weighing and Aliquoting (Solid) Chemical Splash Goggles, Nitrile Gloves (double-gloving recommended), Lab Coat, Full-length Pants, Closed-toe Shoes. Use of a chemical fume hood or ventilated balance enclosure is mandatory.
Solution Preparation / Transfers Chemical Splash Goggles, Face Shield (if splash potential is high), Nitrile Gloves, Chemical-resistant Apron over Lab Coat, Full-length Pants, Closed-toe Shoes. All work must be conducted in a certified chemical fume hood.
Running Reactions / Work-up Chemical Splash Goggles, Face Shield, Nitrile Gloves, Lab Coat, Full-length Pants, Closed-toe Shoes. All operations should be within a chemical fume hood.
Spill Cleanup Chemical Splash Goggles, Face Shield, Nitrile Gloves (or more resistant gloves like neoprene), Chemical-resistant Apron or Coveralls, Shoe Covers. A NIOSH-approved respirator may be necessary depending on the spill size and location[4].

Causality of PPE Choices:

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times to protect against accidental splashes. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transferring large volumes of solutions[1].

  • Skin Protection: A standard lab coat provides a primary barrier. Permeation-resistant gloves (e.g., nitrile) are essential to prevent skin contact[1]. For procedures with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron or coveralls should be worn. Always inspect gloves for any signs of degradation or puncture before use[2]. Contaminated clothing should be removed immediately and decontaminated before reuse.

  • Respiratory Protection: All handling of this compound that could generate dust or aerosols must be performed within a certified chemical fume hood to minimize inhalation exposure[1]. If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Safe Handling and Operational Plan

Adherence to a strict protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_start Conduct Risk Assessment ppe Don Appropriate PPE prep_start->ppe hood Verify Fume Hood Functionality ppe->hood weigh Weigh Solid in Fume Hood hood->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Conduct and document a procedure-specific risk assessment.

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed[1].

    • Verify that the chemical fume hood is functioning correctly (check certification date and airflow monitor).

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

    • Use a disposable weighing boat to avoid contamination of the balance.

    • Close the primary container tightly immediately after removing the desired amount.

  • Dissolution and Transfer:

    • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • If the dissolution is exothermic, ensure the vessel is appropriately cooled.

    • All transfers of the compound or its solutions must be carried out within the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron/lab coat, then face/eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency and Disposal Plan

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists or if burns are present[1].

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a suitable, sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan
  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, weighing boats, paper towels), must be collected as hazardous chemical waste. Never mix this waste with other waste streams unless compatibility has been confirmed.

  • Containerization: Use a designated, properly labeled, and sealed hazardous waste container that is compatible with the chemical. The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Disposal: Dispose of the waste through your institution's official environmental health and safety program. Do not pour any waste containing this compound down the drain[5]. All disposal procedures must comply with local, state, and federal regulations.

By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with handling this compound, ensuring both personal safety and environmental protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxyisoxazol-3-amine
Reactant of Route 2
5-Methoxyisoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.